molecular formula C9H11N3O2 B2928577 6-(Methoxymethoxy)-1H-indazol-3-amine CAS No. 951624-24-1

6-(Methoxymethoxy)-1H-indazol-3-amine

Cat. No.: B2928577
CAS No.: 951624-24-1
M. Wt: 193.206
InChI Key: CCEZDCVACZZSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS 951624-24-1) is a chemical compound offered for research and development purposes. With the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol, this indazole derivative is characterized by a methoxymethoxy functional group attached to the core ring system . Indazole-3-amine scaffolds are of significant interest in medicinal chemistry and are frequently explored as key intermediates in the synthesis of more complex molecules . The specific structural features of this compound, particularly the methoxymethoxy protecting group, may make it a valuable building block for the design and synthesis of potential pharmaceutical candidates, such as kinase inhibitors or other biologically active heterocycles . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can request a quote for custom synthesis or contract manufacturing, with availability from kilo to ton quantities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(methoxymethoxy)-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-5-14-6-2-3-7-8(4-6)11-12-9(7)10/h2-4H,5H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZDCVACZZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1) is a specialized heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors.[1] Functioning as a protected form of 6-hydroxy-1H-indazol-3-amine, this compound offers a strategic advantage in medicinal chemistry: it provides a stable "hinge-binding" scaffold (the 3-aminoindazole core) while masking the chemically sensitive 6-hydroxyl group with a methoxymethyl (MOM) ether. This protection strategy allows for aggressive functionalization of the amine at the 3-position without competing phenol reactivity, facilitating the development of targeted therapies for oncology (e.g., VEGFR, PDGFR inhibitors).

Chemical Identity & Structural Analysis[2]

This compound features a fused bicyclic indazole system substituted with a primary amine at position 3 and a MOM-protected oxygen at position 6.

PropertyData
Chemical Name 6-(Methoxymethoxy)-1H-indazol-3-amine
CAS Registry Number 951624-24-1
Molecular Formula C

H

N

O

Molecular Weight 193.20 g/mol
SMILES COCOC1=CC2=C(C=C1)C(=NN2)N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calculated) ~3.5 (Indazole N1-H), ~10 (Amine conjugate acid)
Structural Significance
  • Indazole Core: Acts as a bioisostere for purine, capable of forming bidentate hydrogen bonds (Donor-Acceptor) with the ATP-binding pocket of kinases.

  • MOM Ether (C6): An acetal-based protecting group. It is stable to strong bases and nucleophiles but hydrolyzes under mild acidic conditions, revealing a phenolic hydroxyl for late-stage diversification.

  • Primary Amine (C3): A highly nucleophilic handle for amide coupling, urea formation, or reductive amination.

Synthesis & Production Strategies

The synthesis of 3-aminoindazoles is classically achieved via the reaction of hydrazine with ortho-halobenzonitriles. For this specific derivative, the workflow requires pre-protection of the phenol.

Retrosynthetic Analysis

The most robust route involves the condensation of 4-(methoxymethoxy)-2-fluorobenzonitrile with hydrazine hydrate.

SynthesisWorkflow SM1 4-Hydroxy-2- fluorobenzonitrile Step1 Step 1: MOM Protection (MOMCl, DIPEA, DCM) SM1->Step1 Int1 4-(MOM)-2- fluorobenzonitrile Step1->Int1 Step2 Step 2: Cyclization (N2H4·H2O, n-BuOH, Reflux) Int1->Step2 Product 6-(Methoxymethoxy)- 1H-indazol-3-amine Step2->Product

Figure 1: Synthetic workflow for 6-(Methoxymethoxy)-1H-indazol-3-amine.

Critical Process Parameters
  • MOM Protection: The reaction of the starting phenol with chloromethyl methyl ether (MOMCl) requires strict anhydrous conditions. Safety Note: MOMCl is a known carcinogen; commercially available MOMCl solutions (often in toluene) or alternative reagents like dimethoxymethane (with P

    
    O
    
    
    
    ) are preferred for safety.
  • Cyclization: The nucleophilic aromatic substitution (S

    
    Ar) of the fluorine by hydrazine is followed immediately by intramolecular attack on the nitrile. This requires elevated temperatures (80–120 °C).
    

Chemical Properties & Reactivity[5][6]

MOM Group Stability Profile

The Methoxymethyl ether is an acetal (


). Its stability is orthogonal to many common reaction conditions used in drug discovery.
Reagent ClassStabilityNotes
Bases (NaOH, K

CO

, LDA)
Stable Ideal for basic alkylation of the indazole NH.
Nucleophiles (Grignards, LiAlH

)
Stable Resistant to reduction and organometallic attack.
Oxidants (KMnO

, H

O

)
Stable generally stable, though strong acid oxidants may cleave.
Acids (HCl, TFA, AcOH)Labile Cleaves rapidly to regenerate the phenol.
Lewis Acids (TiCl

, BBr

)
Labile Chelation facilitates cleavage.
Deprotection Mechanism

The deprotection is acid-catalyzed unimolecular hydrolysis (


-like), proceeding via an oxocarbenium ion intermediate.

DeprotectionMechanism MOM_Ether MOM Ether (R-O-CH2-OMe) Protonation + H+ MOM_Ether->Protonation Fast Oxocarbenium Oxocarbenium Ion [CH2=OMe]+ Protonation->Oxocarbenium Rate Limiting (- R-OH) Phenol Free Phenol (R-OH) Protonation->Phenol Cleavage Byproduct Methanol + Formaldehyde Oxocarbenium->Byproduct + H2O

Figure 2: Acid-catalyzed deprotection mechanism of the MOM group.

Experimental Protocols

Protocol A: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Based on standard 3-aminoindazole synthesis methodologies [1, 2].

Reagents:

  • 4-(Methoxymethoxy)-2-fluorobenzonitrile (1.0 equiv)

  • Hydrazine hydrate (5.0 equiv, 80% aqueous solution)

  • n-Butanol (Solvent, 5 mL/mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile derivative in n-butanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile.

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter, wash with cold ethanol, and dry.[2]

    • If no precipitate: Concentrate the solvent under reduced pressure.[2] Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , 0-10% MeOH/DCM).
    
Protocol B: MOM Deprotection (General Method)

To be performed after downstream coupling reactions.

Reagents:

  • 6N HCl or Trifluoroacetic acid (TFA)

  • Methanol or DCM[3]

Procedure:

  • Dissolve the MOM-protected intermediate in Methanol (for HCl) or DCM (for TFA).

  • Add acid (approx. 10–20 equiv).

  • Stir at room temperature for 1–4 hours.

  • Neutralize with saturated NaHCO

    
     and extract the phenolic product.
    

Applications in Drug Discovery[6]

This compound is a versatile building block for Type I and Type II Kinase Inhibitors . The 3-aminoindazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Pharmacophore Mapping
  • N1-H: Hydrogen bond donor to the hinge region (e.g., Glu residue).

  • N2: Hydrogen bond acceptor (often interacts with backbone NH).

  • C3-Amine: Used to attach a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back pocket, improving potency and selectivity.

  • C6-OH (post-deprotection): Can be alkylated to introduce solubilizing groups (e.g., N-methylpiperazine chains) characteristic of drugs like Pazopanib.

Pharmacophore Indazole Indazole Core (Hinge Binder) Target Kinase ATP Pocket Indazole->Target H-Bonds Amine 3-Amino Group (Linker Attachment) Amine->Target Vector to Solvent MOM 6-MOM Group (Masked Solubilizing Site) MOM->Indazole Protects C6

Figure 3: Pharmacophore mapping of the indazole scaffold in kinase inhibition.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • MOMCl Warning: If synthesizing the precursor, handle Chloromethyl Methyl Ether (MOMCl) in a certified fume hood with extreme caution; it is a potent alkylating agent and human carcinogen.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods; protect from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24796796, 6-(Methoxymethoxy)-1H-indazol-3-amine. Retrieved from [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Efficient Synthesis of 3-Amino-1H-indazoles from 2-Fluorobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability).

Sources

molecular structure and formula of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Methoxymethoxy)-1H-indazol-3-amine

Abstract

This technical guide provides a comprehensive overview of 6-(Methoxymethoxy)-1H-indazol-3-amine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and strategic applications as a key building block in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights into its synthesis, characterization, and role in constructing complex therapeutic molecules. The indazole scaffold is a cornerstone in the development of targeted therapies, and this derivative, with its strategically placed functional groups, offers unique advantages for molecular design and synthesis.

Chapter 1: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets.[1][2] Numerous indazole-containing compounds have been successfully developed into therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

At least 43 indazole-based therapeutics are currently in clinical use or trials, highlighting the scaffold's importance.[2][4] A key feature of many of these drugs is the 1H-indazole-3-amine moiety, which has been identified as a highly effective "hinge-binding" fragment.[2][3] This structural motif is crucial for the activity of several kinase inhibitors, such as Linifanib, where it forms critical hydrogen bonds within the ATP-binding pocket of the target kinase.[2][3] The compound 6-(Methoxymethoxy)-1H-indazol-3-amine is a valuable intermediate that leverages this potent pharmacophore.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its utility in synthesis and its potential as a drug candidate. The methoxymethoxy (MOM) group in 6-(Methoxymethoxy)-1H-indazol-3-amine notably enhances its solubility and stability compared to the unprotected phenol, making it a more tractable intermediate in various synthetic transformations.[5]

PropertyValueSource
CAS Number 951624-24-1[5]
Molecular Formula C9H11N3O2[5]
Molecular Weight 193.21 g/mol [5]
PubChem ID 45925992[5]
MDL Number MFCD09788619[5]
Physical Form Powder or crystals[6]
Storage Conditions Store at 0-8°C, inert atmosphere, keep in dark place[5][6]

Chapter 3: Molecular Structure and Key Features

The structure of 6-(Methoxymethoxy)-1H-indazol-3-amine combines three critical functional components on a robust indazole core:

  • The 1H-Indazole Core : Provides the rigid bicyclic framework that is essential for orienting substituents for target binding.

  • The 3-Amine Group : Serves as a crucial hydrogen bond donor and acceptor, vital for the hinge-binding interactions seen in many kinase inhibitors.[2]

  • The 6-Methoxymethoxy (MOM) Group : This is a well-known protecting group for phenols. Its presence serves a dual purpose: it masks the reactive hydroxyl group at the 6-position during synthesis and improves the overall solubility and handling characteristics of the molecule.[5] This group can be selectively removed under acidic conditions to reveal the free phenol for further functionalization.

G start 2-Fluoro-4-hydroxybenzonitrile (Starting Material) step1 Protection of Phenol start->step1 MOM-Cl, DIPEA, DCM intermediate1 2-Fluoro-4-(methoxymethoxy)benzonitrile step1->intermediate1 step2 Cyclization with Hydrazine intermediate1->step2 N2H4·H2O, n-BuOH, Reflux product 6-(Methoxymethoxy)-1H-indazol-3-amine (Final Product) step2->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-(methoxymethoxy)benzonitrile (Phenol Protection)

  • Rationale: The acidic phenolic proton must be protected to prevent side reactions during the subsequent nucleophilic substitution with hydrazine. The MOM group is ideal due to its stability under basic conditions and ease of installation.

  • Procedure:

    • To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Stir the mixture for 15 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine (Cyclization)

  • Rationale: This key step involves an aromatic nucleophilic substitution (SNAr) of the fluoride by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring of the indazole system. This is a classic and robust method for forming 3-aminoindazoles. [2]2. Procedure:

    • In a flask equipped with a reflux condenser, dissolve 2-fluoro-4-(methoxymethoxy)benzonitrile (1.0 eq) in n-butanol (15 mL/g).

    • Add hydrazine hydrate (80% solution, 5.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol, followed by water, to remove excess hydrazine.

    • Dry the solid under vacuum to obtain the final product, 6-(Methoxymethoxy)-1H-indazol-3-amine, typically as a solid of sufficient purity for subsequent steps.

Chapter 5: Applications in Drug Discovery and Development

6-(Methoxymethoxy)-1H-indazol-3-amine is a highly valuable building block for synthesizing complex molecules, particularly in the realm of oncology. [5]

  • Kinase Inhibitors: The primary application is in the synthesis of ATP-competitive kinase inhibitors. The 3-amino group is adept at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition. The 6-position, masked by the MOM group, provides a vector for introducing further substituents to target other regions of the binding pocket, thereby enhancing potency and selectivity.

  • Intermediate for Diverse Scaffolds: The amine and the indazole nitrogen atoms can be further functionalized through reactions like acylation, sulfonylation, and alkylation, allowing for the creation of diverse libraries of compounds for high-throughput screening. The MOM group can be deprotected at a later stage to reveal the phenol, which can be used in coupling reactions (e.g., ether synthesis) to build even more complex molecular architectures.

Chapter 6: Spectroscopic Characterization (Predictive Analysis)

While specific experimental data is proprietary to individual labs, the structure of the molecule allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring (typically in the δ 6.5-8.0 ppm range). [2]The protons of the methoxymethoxy group would appear as two singlets: one for the O-CH₂-O protons (around δ 5.2-5.4 ppm) and one for the O-CH₃ protons (around δ 3.4-3.6 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, and the indazole N-H proton would be a broad signal at a higher chemical shift (δ > 10 ppm). [2]* ¹³C NMR: The carbon spectrum would show distinct signals for the nine carbon atoms, including the characteristic aromatic carbons of the indazole ring and the aliphatic carbons of the MOM group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C9H11N3O2. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.09. [7]* Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the amine and indazole N-H (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages (around 1050-1150 cm⁻¹). [8]

Chapter 7: Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. [6]Recommended storage is at refrigerated temperatures (0-8°C) under an inert atmosphere to ensure long-term stability. [5][6]

Chapter 8: Conclusion and Future Outlook

6-(Methoxymethoxy)-1H-indazol-3-amine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its structure is intelligently designed, combining the potent hinge-binding 3-aminoindazole pharmacophore with a protected, functionalizable position that enhances both its synthetic utility and its desirable physicochemical properties. [2][5]Researchers and drug development professionals can leverage this compound to accelerate the design and synthesis of novel, targeted therapeutics, particularly in the competitive field of kinase inhibitor development. Future research will likely focus on incorporating this building block into novel molecular frameworks to address challenges such as drug resistance and off-target toxicity.

References

  • [No Author]. (n.d.). 6-methoxy-1h-indazol-3-amine (C8H9N3O) - PubChemLite.
  • Chem-Impex. (n.d.). 6-(Methoxymethoxy)-1H-Indazol-3-Amine.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-1-methyl-1H-indazol-3-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
  • [No Author]. (n.d.). 6-methoxy-1h-indazol-3-ol (C8H8N2O2) - PubChemLite.
  • Key Organics. (n.d.). 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine.
  • Chemsrc. (n.d.). 6-Methoxy-1H-indazol-3-amine | CAS#:511225-17-5.
  • Ascendex Scientific, LLC. (n.d.). 6-methoxy-1H-indazol-3-amine.
  • [No Author]. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
  • [No Author]. (n.d.). 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem.
  • [No Author]. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • [No Author]. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • [No Author]. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • [No Author]. (n.d.). 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem.
  • [No Author]. (n.d.). Indazole synthesis - Organic Chemistry Portal.
  • [No Author]. (n.d.). 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem.
  • [No Author]. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI.
  • [No Author]. (n.d.). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis - Benchchem.
  • [No Author]. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight - AUB ScholarWorks.
  • Sigma-Aldrich. (n.d.). 1H-Indazol-3-amine AldrichCPR.
  • [No Author]. (n.d.). synthesis & characterization of a novel carbazole based hole transporting material - American Institute of Chemists.
  • [No Author]. (n.d.). Ene reactions of pre-aromatic heterocycles.
  • [No Author]. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov.
  • BLD Pharm. (n.d.). 874-05-5|1H-Indazol-3-amine|BLD Pharm.

Sources

A Comprehensive Technical Guide to 6-(Methoxymethoxy)-1H-indazol-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 6-(Methoxymethoxy)-1H-indazol-3-amine, a crucial building block for medicinal chemists and researchers in drug development. We will explore its fundamental chemical identifiers, physicochemical properties, a validated synthetic pathway, its strategic application in pharmaceutical research, and essential safety and handling protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile compound.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible research. 6-(Methoxymethoxy)-1H-indazol-3-amine is a heterocyclic amine featuring a protected hydroxyl group, which enhances its utility in multi-step organic synthesis by improving solubility and stability.[1]

Chemical Identifiers

A consistent set of identifiers is critical for database searches and regulatory submissions. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 951624-24-1Chem-Impex[1]
Molecular Formula C₉H₁₁N₃O₂Chem-Impex[1]
Molecular Weight 193.21 g/mol Chem-Impex[1]
PubChem CID 45925992Chem-Impex[1]
MDL Number MFCD09788619Chem-Impex[1]
Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and reaction conditions.

PropertyValueNotes
Physical Form Powder or crystalsBased on typical small molecule amines.
Storage Conditions Store at 0-8°CRecommended to ensure stability.[1]
Solubility The methoxymethoxy (MOM) group is known to enhance solubility.[1]Specific solvent solubility data is not readily available but is expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.

Synthesis and Mechanism

The synthesis of substituted 3-aminoindazoles is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for 6-(Methoxymethoxy)-1H-indazol-3-amine is not detailed in the provided results, a reliable pathway can be constructed based on standard reactions applied to commercially available precursors. A common and efficient method involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[2]

The proposed synthesis begins with 2-fluoro-5-hydroxybenzonitrile. The hydroxyl group is first protected with a methoxymethyl (MOM) ether to prevent unwanted side reactions. This is a standard procedure in organic synthesis. The resulting intermediate then undergoes a nucleophilic aromatic substitution and cyclization reaction with hydrazine hydrate to yield the final product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization A 2-Fluoro-5-hydroxybenzonitrile C 2-Fluoro-5-(methoxymethoxy)benzonitrile A->C Protection of hydroxyl group B Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) E 6-(Methoxymethoxy)-1H-indazol-3-amine C->E Nucleophilic substitution and intramolecular cyclization D Hydrazine hydrate (N2H4·H2O)

Caption: Proposed two-step synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine.

Detailed Experimental Protocol (Proposed)
  • Protection of 2-Fluoro-5-hydroxybenzonitrile:

    • Dissolve 2-fluoro-5-hydroxybenzonitrile (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise.

    • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 2-fluoro-5-(methoxymethoxy)benzonitrile.

  • Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine:

    • To a solution of 2-fluoro-5-(methoxymethoxy)benzonitrile (1 equivalent) in a suitable solvent like ethanol or n-butanol, add hydrazine hydrate (3-5 equivalents).

    • Heat the mixture to reflux (e.g., 90-120°C) for several hours (typically 4-24h), monitoring the reaction progress by LC-MS or TLC.[2]

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to obtain pure 6-(Methoxymethoxy)-1H-indazol-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[2] Its unique geometry allows it to act as an effective "hinge-binding" fragment, interacting with the hinge region of protein kinases, a critical class of drug targets.[2]

6-(Methoxymethoxy)-1H-indazol-3-amine serves as a versatile intermediate for creating libraries of novel compounds, particularly for targeted cancer therapies.[1][3] The 3-amino group provides a reactive handle for further chemical modification, such as acylation or coupling reactions, to introduce diverse functionalities.[2][4] The methoxymethoxy-protected hydroxyl group at the 6-position allows for late-stage deprotection and functionalization, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

Role as a Pharmaceutical Building Block

G A 6-(Methoxymethoxy)-1H- indazol-3-amine B Acylation / Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reaction at 3-amino group C Library of N-functionalized Indazole Derivatives B->C D Deprotection of MOM group (Acidic conditions) C->D F High-Throughput Screening (e.g., Kinase assays) C->F E 6-Hydroxy-1H-indazol-3-amine Derivatives D->E E->F G Hit Compound Identification F->G H Lead Optimization G->H G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) B HPLC-UV/DAD or LC-MS A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Mass Spectrometry (MS) A->D E Purity Assessment (Peak Area %) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G

Sources

Therapeutic Architecture of 3-Aminoindazole Derivatives: From Kinase Selectivity to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-aminoindazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to serve as a high-fidelity mimetic of ATP's adenine ring. Unlike generic heterocycles, the 3-aminoindazole core possesses an intrinsic hydrogen bond donor-acceptor motif at the N1 and C3-amino positions, making it exceptionally suited for the ATP-binding pockets of protein kinases.

This technical guide dissects the therapeutic utility of this scaffold, moving beyond basic structure-activity relationships (SAR) to explore its role in overcoming drug resistance (specifically the T315I gatekeeper mutation), its capacity for CNS penetration (exemplified by Entrectinib), and the precise synthetic methodologies required to access these derivatives.

Chemical Architecture & SAR Logic

The therapeutic potency of 3-aminoindazole stems from its tunable electronic landscape. The scaffold functions not merely as a spacer but as a pharmacophore anchor.

The Hinge-Binding Hypothesis

In the context of kinase inhibition, the 3-amino group acts as a primary hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the hinge residue).[1] Simultaneously, the N2 nitrogen of the indazole ring often serves as a hydrogen bond acceptor.

Structural Optimization Strategy (SAR)

The optimization of this scaffold follows a tripartite logic:

  • N1-Tailoring (Solubility & PK): The N1 position is the primary vector for modulating lipophilicity and metabolic stability. Bulky aryl or heteroaryl groups here often extend into the solvent-exposed region or the hydrophobic back-pocket, depending on the linker.

  • C3-Derivatization (Specificity): While the free amine is active, derivatizing the C3-amine into ureas or amides (e.g., Linifanib) creates a "linker" that can reach the DFG motif (Asp-Phe-Gly), stabilizing the inactive "DFG-out" conformation.

  • Benzenoid Substitution (C4-C7): Substituents here (F, Cl, Me) modulate the pKa of the indazole nitrogens and induce conformational constraints that improve selectivity.

SAR_Logic Core 3-Aminoindazole Core N1 N1 Position (PK/Solubility Vector) Core->N1 Alkylation/Arylation C3 C3-Amino Group (Hinge Binding/DFG Interaction) Core->C3 Urea/Amide Formation Ring Benzene Ring (C4-C7) (Electronic Tuning/Selectivity) Core->Ring Halogenation Solvent Front/Back Pocket Solvent Front/Back Pocket N1->Solvent Front/Back Pocket Target ATP Pocket H-Bonds ATP Pocket H-Bonds C3->ATP Pocket H-Bonds Mechanism

Figure 1: Structural Activity Relationship (SAR) logic for 3-aminoindazole optimization.

Therapeutic Verticals

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

The most mature application of 3-aminoindazoles is in oncology.

  • Entrectinib (RXDX-101): A potent inhibitor of TrkA/B/C, ROS1, and ALK.

    • Mechanism:[1][2] Entrectinib utilizes the indazole core to anchor into the ATP binding site. Crucially, it was designed to cross the blood-brain barrier (BBB), addressing the high incidence of brain metastases in ROS1+ NSCLC.

    • Clinical Relevance: FDA approved for solid tumors with NTRK gene fusions.[3]

  • Linifanib (ABT-869): A multi-targeted inhibitor (VEGFR, PDGFR).

    • Mechanism:[1][2] Features a 3-aminoindazole urea structure.[4] The urea moiety forms a bidentate hydrogen bond network, stabilizing the kinase in an inactive conformation.

  • BCR-ABL & T315I Resistance:

    • Newer generations of 3-aminoindazoles are being designed to bypass the T315I "gatekeeper" mutation in CML (Chronic Myeloid Leukemia). By modifying the C3-substituent to avoid steric clash with the bulky Isoleucine residue, these derivatives maintain potency where Imatinib fails.

Emerging Vertical: Non-Canonical NF-κB Signaling

Recent studies identify aminoindazole-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of IKKα .[5] Unlike broad IKK inhibitors, these selectively perturb the non-canonical NF-κB pathway, offering a precision tool for inflammatory diseases and prostate cancer, sparing the canonical pathway required for general immune surveillance.

Technical Synthesis Workflows

Reliable access to the 3-aminoindazole core is a prerequisite for any development program. The "Hydrazine Cascade" is the industry standard for scalability.

The Hydrazine Cascade Protocol

This method relies on the nucleophilic aromatic substitution of 2-fluorobenzonitriles followed by spontaneous cyclization.

Synthesis_Workflow Start 2-Fluorobenzonitrile Derivatives Reagent + Hydrazine Hydrate (EtOH/n-BuOH, Reflux) Start->Reagent Inter Intermediate: 2-Hydrazinobenzonitrile Reagent->Inter SNAr Cyclization Intramolecular Cyclization (In situ) Inter->Cyclization Nucleophilic Attack Product 3-Aminoindazole Core Cyclization->Product Tautomerization Funct Functionalization (N1-Arylation / C3-Urea) Product->Funct Optimization

Figure 2: The "Hydrazine Cascade" synthesis workflow for generating the 3-aminoindazole core.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-indazole (Standardized)

Safety: Hydrazine is toxic and potentially explosive. Work in a fume hood.

  • Reactants: Dissolve substituted 2-fluorobenzonitrile (1.0 equiv) in absolute ethanol or n-butanol (5 mL/mmol).

  • Addition: Add Hydrazine monohydrate (5.0 – 10.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80–110°C) for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Work-up:

    • Cool to room temperature.

    • If precipitate forms: Filter and wash with cold water/ethanol.

    • If no precipitate: Concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from ethanol/water is preferred over column chromatography for the free amine to avoid streaking.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against VEGFR2 or ALK.

  • Preparation: Prepare 3-aminoindazole derivatives in 100% DMSO (10 mM stock). Serial dilute (1:3) in kinase buffer.

  • Enzyme Mix: Mix Recombinant Kinase (e.g., VEGFR2, 0.2 ng/µL) with peptide substrate and ATP (at Km concentration).

  • Incubation: Add 5 µL of compound solution to 20 µL of Enzyme Mix in a 384-well plate. Incubate for 60 min at room temperature.

  • Detection: Add Detection Reagent (e.g., EDTA-containing antibody mix for FRET/TR-FRET).

  • Analysis: Measure fluorescence ratio (e.g., 665 nm / 615 nm).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Quantitative Data Summary

Table 1: Comparative Potency of Key 3-Aminoindazole Derivatives

CompoundPrimary TargetIC50 (nM)Key Structural FeatureClinical Status
Entrectinib ALK / ROS1 / TRK< 2.0N1-benzyl piperazine (CNS penetration)Approved (Solid Tumors)
Linifanib VEGFR / PDGFR4–10C3-Urea (DFG-out stabilizer)Phase III (Discontinued/Repurposed)
ABT-869 VEGFR family< 10N1-Aryl substitutionInvestigational
Compound 6o BCR-ABL (WT)5.15 (µM)Hybridization strategyPreclinical

References

  • Entrectinib in ROS1-Positive Non-Small-Cell Lung Cancer. New England Journal of Medicine.Link

  • Discovery of ABT-869, a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry.[4]Link

  • Strategies for the Synthesis of 3-Aminoazoles. European Journal of Organic Chemistry.Link

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα. Journal of Medicinal Chemistry.Link

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.Link

Sources

Strategic Utilization of 6-(Methoxymethoxy)-1H-indazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-(Methoxymethoxy)-1H-indazol-3-amine in Kinase Inhibitor Research Content Type: Technical Deep Dive / Strategic Reagent Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of kinase inhibitor discovery, the 3-aminoindazole scaffold represents a "privileged structure" capable of forming critical bidentate hydrogen bonds with the kinase hinge region. While 3-methyl indazoles (e.g., Pazopanib) are common, the 3-amino variant offers distinct advantages for Type II inhibitor design via urea or amide linkers.

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS 951624-24-1) serves as a high-value, advanced intermediate designed for convergent synthesis . By masking the C6-phenol with a methoxymethyl (MOM) group—a robust, orthogonal protecting group—this reagent allows chemists to lock in the hinge-binding core (C3) and the hydrophobic spine interactions (N1/N2) before diversifying the solvent-exposed C6 position. This strategy is critical for optimizing physicochemical properties (solubility, permeability) without disrupting the core binding mode.

Chemical Architecture & Mechanistic Rationale

The Scaffold: 3-Aminoindazole

The 3-aminoindazole core functions as an ATP-mimetic. In the ATP-binding pocket:

  • N1-H / N2: Acts as a hydrogen bond donor/acceptor pair with the hinge region backbone (e.g., Glu/Cys residues).

  • C3-Amine: Provides a vector for extending into the "back pocket" or the DFG-motif, often derivatized into a urea (Linifanib-like) or amide to stabilize the DFG-out conformation (Type II inhibition).

The Protecting Group: Methoxymethyl (MOM)

The C6 position of the indazole ring typically orients towards the solvent front . Modifying this position is a standard medicinal chemistry tactic to append solubilizing tails (e.g., morpholine, N-methylpiperazine).

  • Why MOM? The MOM ether is stable to strong bases, nucleophiles, and reducing agents used to functionalize the N1/C3 positions.

  • Strategic Advantage: It prevents premature O-alkylation or side reactions during the assembly of the kinase-binding core. Once the core is built, the MOM group can be cleaved under mild acidic conditions to reveal the C6-phenol for late-stage library generation.

Synthetic Workflow: Late-Stage Diversification Strategy

The following protocol outlines a self-validating workflow for using 6-(Methoxymethoxy)-1H-indazol-3-amine to synthesize a library of VEGFR/PDGFR inhibitors.

Phase 1: Core Assembly (Hinge & DFG Interaction)

Objective: Functionalize the C3-amine to establish the primary pharmacophore.

  • Starting Material: 6-(Methoxymethoxy)-1H-indazol-3-amine (1.0 eq).

  • Reaction (Urea Formation): React with an aryl isocyanate (e.g., 2-fluoro-5-methylphenyl isocyanate) in anhydrous THF at 0°C → RT.

    • Mechanism:[1][2] Nucleophilic attack of the C3-amine on the isocyanate carbon.

    • Control: The C6-OMOM is non-reactive, preventing O-acylation side products.

  • Outcome: Formation of the 1,3-disubstituted urea core.

Phase 2: Regioselective Alkylation (Hydrophobic Pocket)

Objective: Alkylate N1 to target the hydrophobic pocket and prevent tautomerization.

  • Reagents: Alkyl halide (e.g., Methyl iodide or Benzyl bromide), Cs₂CO₃ (Base).

  • Conditions: DMF, 60°C.

  • Selectivity: Indazoles favor N1 alkylation under thermodynamic control, but N2 products can form. The bulky C3-urea and C6-OMOM groups influence the steric environment, often improving N1 selectivity compared to bare indazoles.

Phase 3: Deprotection & Tail Attachment (Solubility Tuning)

Objective: Remove MOM and attach the solubilizing group.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2-4 hours.

    • Observation: Conversion of C6-OMOM to C6-OH.

  • Etherification: React the C6-phenol with a solubilizing linker (e.g., 2-chloroethyl-morpholine) using K₂CO₃ in Acetone (Finkelstein conditions if needed).

    • Result: Final inhibitor with optimized solubility.

Visualization of Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" pathway enabled by this specific intermediate.

G Start 6-(Methoxymethoxy)- 1H-indazol-3-amine (Scaffold) Step1 Step 1: C3-Functionalization (Urea/Amide Formation) Start->Step1 R-NCO / R-COCl Step2 Step 2: N1-Alkylation (Hydrophobic Pocket Targeting) Step1->Step2 R'-X, Base Intermed Protected Core (Locked Pharmacophore) Step2->Intermed Deprot Step 3: MOM Deprotection (Acid Hydrolysis) Intermed->Deprot TFA or HCl Phenol 6-Hydroxy Intermediate (Divergent Point) Deprot->Phenol Lib1 Lead A: 6-(Morpholinoethoxy) High Solubility Phenol->Lib1 Cl-Linker-Morpholine Lib2 Lead B: 6-(Methoxy) High Potency / Low Sol Phenol->Lib2 MeI Lib3 Lead C: 6-(Fluoroethoxy) Metabolic Stability Phenol->Lib3 F-Linker-X

Caption: Divergent synthetic pathway using the MOM-protected scaffold to generate a library of kinase inhibitors with variable physicochemical properties.

Experimental Protocol: MOM Deprotection & Coupling

Note: This protocol assumes the C3-urea and N1-methyl groups are already installed.

Reagents
  • Substrate: N1-methyl-3-(urea)-6-(MOM)-indazole (0.5 mmol)

  • Acid: Trifluoroacetic acid (TFA)[1][3]

  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated NaHCO₃

Procedure
  • Dissolution: Dissolve 0.5 mmol of the substrate in 5 mL of anhydrous DCM in a round-bottom flask.

  • Acid Addition: Add 1 mL of TFA dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (MOM ethers are distinctively less polar than the free phenol).

  • Workup: Slowly pour the reaction mixture into 20 mL of saturated NaHCO₃ (Caution: Gas evolution). Extract with EtOAc (3 x 15 mL).

  • Purification: The resulting 6-hydroxyindazole intermediate is often pure enough for the next step; otherwise, purify via silica flash chromatography (MeOH/DCM gradient).

Target Profiling & SAR Implications

The 6-position of the indazole ring is a critical determinant of Kinase Selectivity and ADME .

Feature6-Position ModificationBiological Impact
Solubility O-(CH₂)₂-MorpholineIncreases aqueous solubility; orients into solvent channel.
Selectivity O-Isopropyl / O-CyclopentylAdds steric bulk; improves selectivity against CDK1/2 (favors VEGFR/PDGFR).
Metabolism O-CF₃ / O-CHF₂Blocks metabolic O-dealkylation; increases half-life.
Potency OH (Free Phenol)Generally poor permeability; often used only as a synthetic handle.
Case Study Alignment: Linifanib (ABT-869) vs. Pazopanib
  • Pazopanib: Uses a 3-methyl -indazole. The 6-position is linked to a pyrimidine.[4]

  • Linifanib (ABT-869): Uses a 3-amino -indazole.[5][6][7][8]

  • Application: Researchers developing "Next-Gen" Linifanib analogues use 6-(Methoxymethoxy)-1H-indazol-3-amine to introduce ether-linked solubilizing groups at the 6-position, a feature absent in the parent molecule, to reduce protein binding and improve oral bioavailability.

Binding Mode Schematic

The following diagram visualizes how the deprotected and functionalized scaffold binds within the kinase pocket (e.g., VEGFR2).

Binding Hinge Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Thr/Val) Solvent Solvent Front (Water Interface) DFG DFG Motif (Asp-Phe-Gly) Indazole Indazole Core (Scaffold) N1 N1 / N2 Indazole->N1 C3 C3-Urea Linker Indazole->C3 C6 C6-Ether Tail (From MOM precursor) Indazole->C6 N1->Hinge H-Bonds C3->Gatekeeper Van der Waals C3->DFG Stabilizes DFG-out C6->Solvent Solubilizing Interaction

Caption: Schematic representation of the 3-aminoindazole binding mode. The C6-tail (derived from the MOM-protected precursor) extends into the solvent front.

References

  • Discovery of ABT-869 (Linifanib): Dai, Y., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor.[5][7] Journal of Medicinal Chemistry, 50(7), 1584–1597.

  • Indazole Scaffold in Kinase Inhibitors: Tandon, R., et al. (2021).[9][10][11] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 224, 113674.

  • MOM Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[12] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM deprotection protocols).

  • CSNK2A Inhibitors (6-Alkoxyindazole Role): Dowling, M. S., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Characterizing the Solubility Profile of 6-(Methoxymethoxy)-1H-indazol-3-amine for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Solubility as a Cornerstone of Drug Efficacy

In the landscape of drug discovery and development, the intrinsic properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical gatekeeper.[1][2] Poor solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent compound therapeutically ineffective.[3][4][5] It is estimated that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline exhibit poor water solubility, making its early characterization a crucial, cost-saving step in identifying viable candidates.[2][4]

This guide provides an in-depth technical framework for determining and understanding the solubility profile of the novel compound 6-(Methoxymethoxy)-1H-indazol-3-amine . As specific experimental data for this compound is not publicly available, this document serves as a comprehensive methodological guide. It outlines the foundational principles, predictive assessments, and robust experimental protocols necessary to build a complete solubility profile for this, or any similar, novel chemical entity (NCE). We will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific standards.

Physicochemical Profile of 6-(Methoxymethoxy)-1H-indazol-3-amine: A Predictive Assessment

Before embarking on experimental work, a theoretical assessment of the molecule's structure provides critical insights into its expected solubility behavior.

Structure: 6-(Methoxymethoxy)-1H-indazol-3-amine (C9H11N3O2) features an indazole core, a primary amine at the 3-position, and a methoxymethoxy (MOM) ether group at the 6-position.

  • Ionization (pKa): The primary aromatic amine group (-NH2) is basic and is expected to be the primary site of protonation in acidic environments. The indazole ring system itself has both weakly acidic and weakly basic properties. The pKa of the amine group is crucial, as the compound's charge state will change depending on the pH of the surrounding medium.[6][7] A positively charged (protonated) species is generally more water-soluble than its neutral counterpart.[7]

  • Lipophilicity (LogP): Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its solubility and permeability.[1] The partition coefficient (LogP) describes the distribution of a neutral compound between an organic (e.g., octanol) and an aqueous phase.[8][9] While the indazole core contributes to lipophilicity, the amine and ether oxygens provide hydrogen bonding capabilities that can enhance aqueous solubility. The MOM group, while increasing molecular weight, is generally used to enhance solubility.[10] Predictive models are often used to estimate LogP for novel compounds.[8][11][12]

  • Hydrogen Bonding: The presence of the primary amine and the nitrogen atoms in the indazole ring, along with the ether oxygens of the MOM group, allows the molecule to act as both a hydrogen bond donor and acceptor. This capacity for hydrogen bonding with water is a positive indicator for aqueous solubility.[1]

Based on this structural analysis, 6-(Methoxymethoxy)-1H-indazol-3-amine is predicted to be a weak base whose aqueous solubility will be significantly dependent on pH.[6][13]

Methodologies for Experimental Solubility Determination

A multi-faceted approach is required to build a comprehensive solubility profile. This involves two primary types of assays: kinetic and thermodynamic.[3][14]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated organic stock (typically DMSO), precipitates in an aqueous buffer.[3][14] It is a high-throughput method ideal for early-stage discovery to quickly rank and filter large numbers of compounds.[2][15] However, it often overestimates the true solubility because it can lead to the formation of supersaturated solutions or amorphous precipitates, which are more soluble than the stable crystalline form.[16][17][18]

Protocol: Automated Kinetic Solubility Screening via Nephelometry

  • Preparation: Prepare a 10 mM stock solution of 6-(Methoxymethoxy)-1H-indazol-3-amine in 100% DMSO.

  • Assay Plate Setup: In a 384-well microplate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Induction: Rapidly add the diluted compound solutions to the aqueous buffer.

  • Measurement: Immediately measure the amount of light scattered by any formed precipitate using a laser-based nephelometer.[2]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality Check: Why nephelometry? It is a highly sensitive method for detecting insoluble particles at very low concentrations, making it ideal for high-throughput screening where speed and automation are critical.[2]

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the saturation concentration of the most stable crystalline form of a compound in a specific solvent at equilibrium.[19] This is the most accurate and relevant measure for drug development and is required by regulatory bodies like the ICH.[20][21] The gold-standard method is the shake-flask technique .[20][22][23]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

  • Preparation: Add an excess amount of solid 6-(Methoxymethoxy)-1H-indazol-3-amine to a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[20][21] An excess of solid material must be visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[20][22] Time to equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[20]

  • Phase Separation: Separate the undissolved solid from the saturated solution via filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: After the experiment, recover the remaining solid material and analyze it (e.g., using X-ray powder diffraction or microscopy) to confirm that no phase change (e.g., to a different polymorph or a hydrate) occurred during the experiment.[16][20]

Self-Validation System: This protocol is self-validating by including multiple time points to confirm equilibrium, using a validated analytical method for quantification, and analyzing the final solid state to ensure the measured solubility corresponds to the initial material form.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for Thermodynamic Solubility Determination.

The Critical Influence of pH on Solubility

For an ionizable compound like 6-(Methoxymethoxy)-1H-indazol-3-amine, pH is arguably the most critical factor influencing its aqueous solubility.[24] The relationship between pH, pKa, and solubility dictates where in the gastrointestinal (GI) tract the drug will dissolve and be available for absorption.[6][13]

As a weak base, the compound will be predominantly ionized (protonated) and thus more soluble at a pH below its pKa.[7][13] In the highly acidic environment of the stomach (pH 1-2), its solubility is expected to be at its maximum. As it transitions to the more neutral pH of the small intestine (pH 5-7), its solubility is expected to decrease significantly as the molecule converts to its less soluble, neutral form.[13]

Data Presentation: Predicted pH-Solubility Profile

The following table summarizes the expected solubility behavior of 6-(Methoxymethoxy)-1H-indazol-3-amine across a physiologically relevant pH range, based on its chemical structure. Actual experimental values would be populated from the shake-flask protocol described above.

Buffer pHExpected Predominant SpeciesPredicted Solubility TrendRegulatory Significance
1.2 Ionized (Protonated Amine)High Simulates gastric fluid[20][25]
4.5 Mixture of Ionized and NeutralIntermediate Simulates upper intestine[20][25]
6.8 NeutralLow Simulates lower intestine[20][25]
> pKa NeutralLowest Determines intrinsic solubility

This pH-dependent profile is essential for classifying the drug under the Biopharmaceutics Classification System (BCS), which uses solubility and permeability to predict a drug's in vivo performance.[21][26] According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[21][25][27]

graph G { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

}

Caption: Key Relationships in Solubility Characterization.

Conclusion: From Data to Development Strategy

A thorough understanding of the solubility profile of 6-(Methoxymethoxy)-1H-indazol-3-amine is not an academic exercise; it is a critical step that directly informs drug development strategy. The data generated from the protocols outlined in this guide will enable scientists to:

  • Classify the Compound (BCS): Determine if the compound is high or low solubility, which is fundamental for regulatory submissions and biowaiver applications.[21]

  • Predict In Vivo Behavior: A low, pH-dependent solubility profile suggests potential challenges with absorption and bioavailability, which may require specialized formulation approaches.[5][13]

  • Guide Formulation Development: If solubility is low, formulation scientists can proactively develop enabling strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations to enhance drug exposure.

  • Mitigate Risk: Identifying solubility liabilities early saves significant time and resources by preventing the advancement of candidates with insurmountable development hurdles.[2]

By systematically applying these predictive and experimental methodologies, research and development teams can build a robust, reliable, and actionable solubility profile for 6-(Methoxymethoxy)-1H-indazol-3-amine, paving the way for its successful progression through the development pipeline.

References

  • Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 443-449. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. Retrieved from [Link]

  • Shake Flask Solubility Services - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharma. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • How does pH affect drug delivery?. (2024, January 1). PatSnap. Retrieved from [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). JoVE. Retrieved from [Link]

  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents - Celerion. (n.d.). Celerion. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Effect of pH on drugs absorption and solubility | PENS#1 - YouTube. (2015, December 1). YouTube. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12). ResearchGate. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. PubMed. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). ACS Publications. Retrieved from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. (2025, January 13). Blackthorn AI. Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Admescope. Retrieved from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). NCBI. Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). ICH. Retrieved from [Link]

  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). TFDA. Retrieved from [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. (2019, December 17). ACS Publications. Retrieved from [Link]

Sources

Technical Whitepaper: 6-(Methoxymethoxy)-1H-indazol-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1) is a specialized pharmaceutical intermediate used primarily in the development of ATP-competitive kinase inhibitors. It serves as a "privileged scaffold" in medicinal chemistry, providing a pre-functionalized indazole core that mimics the adenine ring of ATP, enabling potent binding to the kinase hinge region.

This guide details the synthesis, chemical utility, and handling of this intermediate. Unlike generic protocols, this document focuses on the orthogonal protection strategy offered by the methoxymethyl (MOM) group, which allows for late-stage diversification of the 6-position—a critical vector for tuning solubility and pharmacokinetic properties in drug candidates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-(Methoxymethoxy)-1H-indazol-3-amine
CAS Number 951624-24-1
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Functional Groups Primary amine (C3), MOM-protected phenol (C6), Indazole NH (N1)

Synthetic Utility & Mechanism[1][2][3]

The Role of the MOM Group

The methoxymethyl (MOM) ether is strategically chosen for this intermediate because of its orthogonality .

  • Stability: It withstands the nucleophilic and basic conditions required for the hydrazine cyclization step (unlike esters or acetates).

  • Deprotection: It can be removed under mild acidic conditions (e.g., dilute HCl or TFA) after the 3-amino group has been derivatized (e.g., into a urea or amide). This allows chemists to install solubilizing tails (like N-methylpiperazine) at the 6-position late in the synthesis, a technique widely used in drugs like Pazopanib and Axitinib .

Hinge Binding Logic

The 3-aminoindazole core functions as a hydrogen bond donor/acceptor system. In the ATP binding pocket of protein kinases:

  • The Indazole N1-H acts as a hydrogen bond donor to the hinge region backbone carbonyl.

  • The Indazole N2 acts as a hydrogen bond acceptor from the backbone amide NH.

  • The 3-Amino group provides an additional vector for hydrogen bonding or derivatization to access the "gatekeeper" pocket.

Detailed Synthesis Protocol

The synthesis follows a convergent route starting from 2-fluoro-4-hydroxybenzonitrile . This pathway avoids the use of unstable diazonium intermediates common in older indazole syntheses.

Workflow Visualization

SynthesisPath Start 2-Fluoro-4-hydroxy- benzonitrile Step1 MOM Protection (MOMCl, DIPEA) Start->Step1 Step 1 Inter 4-(MOM)-2-fluoro- benzonitrile Step1->Inter Step2 Cyclization (Hydrazine Hydrate) Inter->Step2 Step 2 Final 6-(MOM)-1H-indazol- 3-amine Step2->Final

Figure 1: Two-step synthetic pathway from commercially available nitrile precursor.

Step 1: MOM Protection

Objective: Mask the phenolic hydroxyl to prevent side reactions during cyclization.

  • Reagents: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve the nitrile in DCM at 0°C under nitrogen.

    • Add DIPEA followed by slow addition of MOMCl (Caution: MOMCl is a carcinogen; handle in a fume hood).

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Yield Target: >90% (Oil or low-melting solid).

Step 2: Hydrazine Cyclization

Objective: Formation of the indazole ring via SNAr followed by addition to the nitrile.

  • Reagents: 4-(Methoxymethoxy)-2-fluorobenzonitrile (1.0 eq), Hydrazine hydrate (5.0 eq).

  • Solvent: n-Butanol or Ethanol (n-Butanol is preferred for higher reflux temperature).

  • Protocol:

    • Dissolve the intermediate in n-Butanol.

    • Add hydrazine hydrate (excess is crucial to drive the reaction and prevent dimer formation).[1]

    • Reflux (117°C) for 12–16 hours.

    • Mechanism: Hydrazine displaces the fluorine (SNAr) to form a hydrazine intermediate, which then intramolecularly attacks the nitrile carbon to close the ring.

    • Workup: Cool the mixture. The product often precipitates upon cooling or addition of water. Filter and wash with cold ethanol.

    • Yield Target: 75–85%.

Analytical Quality Control (QC)

To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Confirms MOM peaks (singlet ~5.2 ppm, singlet ~3.4 ppm) and Indazole protons.
Purity HPLC (C18, ACN/H₂O)>98.0% area
Residual Hydrazine GC or Colorimetric<10 ppm (Genotoxic impurity control)
Water Content Karl Fischer<0.5% w/w
Reaction Mechanism Detail

Mechanism Start 4-(MOM)-2-fluoro- benzonitrile SnAr S_NAr Attack (Hydrazine displaces F) Start->SnAr Inter Hydrazinyl Intermediate SnAr->Inter Cyclize Intramolecular Nitrile Addition Inter->Cyclize Taut Tautomerization to Amino-Indazole Cyclize->Taut

Figure 2: Mechanistic flow of the hydrazine cyclization cascade.

Safety & Handling

  • MOMCl Hazard: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). Use strictly in a fume hood with double-gloving. Consider using MOM-Cl generated in situ from dimethoxymethane and acyl chloride if regulatory restrictions are high.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid contact with metals which can catalyze decomposition.

  • Storage: Store the final indazole at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Lefebvre, V., et al. (2013). "General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and related derivatives." BenchChem Technical Guides. Link

  • GlaxoSmithKline. (2008). "Discovery of Pazopanib, a novel and potent vascular endothelial growth factor receptor inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: 6-(Methoxymethoxy)-1H-indazol-3-amine." MilliporeSigma Catalog. Link

  • Ambeed. (2024). "Safety Data Sheet: CAS 951624-24-1." Ambeed Chemical. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine , a critical privileged scaffold in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors). The 3-aminoindazole core functions as a robust hydrogen bond donor/acceptor motif in the ATP-binding pocket of kinases, while the Methoxymethyl (MOM) ether at the C6 position serves as a stable, orthogonal protecting group for a phenolic hydroxyl, allowing for late-stage diversification.

The protocol utilizes a two-step sequence starting from commercially available 2-fluoro-4-hydroxybenzonitrile . This route is selected for its atom economy, scalability, and avoidance of transition metal catalysts in the ring-closure step.

Retrosynthetic Analysis & Strategy

The synthesis is driven by the nucleophilic aromatic substitution (


) of an activated aryl fluoride by hydrazine, followed by an intramolecular cyclization onto the nitrile group.
Key Strategic Considerations:
  • MOM Protection First: The phenolic hydroxyl must be protected prior to hydrazine treatment to prevent side reactions (hydrazide formation) and to simplify purification. The MOM group is chosen for its stability under the basic, nucleophilic conditions of the cyclization step.

  • Solvent Selection: The electron-donating nature of the alkoxy group at the para position (relative to the nitrile) slightly deactivates the ring toward

    
    . Therefore, a higher-boiling solvent (
    
    
    
    -butanol) is preferred over ethanol to drive the reaction to completion.

Retrosynthesis Target 6-(Methoxymethoxy)-1H-indazol-3-amine (Target) Intermediate 2-Fluoro-4-(methoxymethoxy)benzonitrile (Activated Precursor) Target->Intermediate Hydrazine Cyclization (n-BuOH, Reflux) SM 2-Fluoro-4-hydroxybenzonitrile (Starting Material) Intermediate->SM MOM Protection (MOM-Cl, DIPEA)

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-(methoxymethoxy)benzonitrile

Objective: Protection of the phenol moiety. Safety Critical: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a functioning fume hood with double nitrile gloves.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount
2-Fluoro-4-hydroxybenzonitrile 137.111.013.7 g (100 mmol)
MOM-Cl (Chloromethyl methyl ether)80.511.29.1 mL (120 mmol)
DIPEA (

-Diisopropylethylamine)
129.241.526.1 mL (150 mmol)
DCM (Dichloromethane)--200 mL
Procedure
  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-fluoro-4-hydroxybenzonitrile and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA dropwise via syringe over 10 minutes. The solution may darken slightly.

  • Protection: Add MOM-Cl dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

    • Note: Slow addition controls the exotherm and prevents vaporization of MOM-Cl.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup: Quench the reaction with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (100 mL). Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with water and brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: The crude oil usually solidifies upon standing. If necessary, purify via short silica plug (10% EtOAc in Hexanes) to yield a white crystalline solid.

    • Yield Expectation: 90–95%.[5]

Step 2: Cyclization to 6-(Methoxymethoxy)-1H-indazol-3-amine

Objective: Formation of the indazole core via hydrazine cascade.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount
2-Fluoro-4-(MOM)benzonitrile 181.161.09.06 g (50 mmol)
Hydrazine Hydrate (64% or 80%)50.065.0~12 mL (excess)

-Butanol
--100 mL
Procedure
  • Setup: In a 250 mL RBF equipped with a reflux condenser, dissolve the intermediate from Step 1 in

    
    -butanol .
    
  • Reagent Addition: Add Hydrazine Hydrate in one portion at RT.

  • Cyclization: Heat the mixture to reflux (

    
     °C) for 6–12 hours.
    
    • Mechanistic Insight: The reaction proceeds via

      
       displacement of the fluorine by hydrazine, followed by rapid intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.
      
    • Monitoring: LCMS is preferred here. Look for the mass shift:

      
      .
      
  • Workup: Cool the reaction to RT. The product often precipitates directly from the cooling butanol.

  • Isolation:

    • Option A (Precipitate): Filter the solid, wash with cold ethanol (

      
       mL) and diethyl ether.
      
    • Option B (No Precipitate): Concentrate the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -butanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (
      
      
      
      mL). Wash with brine, dry, and concentrate.[6]
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5) if high purity (>99%) is required for biological assays.

Quality Control & Validation

To ensure the protocol was successful, compare analytical data against these standards.

Analytical Specifications
TestExpected ResultInterpretation
LCMS

Confirms MW. Absence of 181.1 (SM) indicates completion.
1H NMR (DMSO-

)

11.3 (s, 1H, NH), 6.6 (s, 1H, C7-H), 5.2 (s, 2H, O-CH2-O), 5.3 (br s, 2H, NH2)
Diagnostic MOM peak at 5.2 ppm and disappearance of nitrile stretch in IR.
Appearance Off-white to pale yellow solidDark brown indicates oxidation; recrystallize.
Troubleshooting Guide
  • Issue: Incomplete conversion in Step 2.

    • Cause: Reaction temperature too low.

    • Solution: Ensure vigorous reflux in

      
      -butanol. Do not substitute with ethanol unless the reaction runs in a sealed tube at >100 °C.
      
  • Issue: Loss of MOM group.

    • Cause: Acidic contamination or excessive heat during workup.

    • Solution: Ensure all glassware is base-washed or neutral. Avoid strong acids during workup.

Mechanism of Action (Signaling & Synthesis)[2][5]

The following diagram illustrates the chemical mechanism of the ring-closing step, which is the critical transformation in this protocol.

Mechanism Step1 S_NAr Attack (Hydrazine displaces Fluorine) Step2 Intermediate (Aryl Hydrazine) Step1->Step2 - HF Step3 Cyclization (Intramolecular Nitrile Attack) Step2->Step3 Ring Closure Final 3-Aminoindazole (Tautomerization) Step3->Final Isomerization

Figure 2: Mechanistic pathway of the hydrazine-mediated indazole formation.

References

  • Lier, F., et al. (2023).[6] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature and Methodologies. Available at: [Link]

  • Song, Q., et al. (2019). Oxidant-controlled divergent transformations of 3-aminoindazoles. Organic Chemistry Frontiers. Available at: [Link]

Sources

Application Note: Protocol for the Preparation of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous receptor tyrosine kinase inhibitors (e.g., Axitinib, Linifanib). The target molecule, 6-(Methoxymethoxy)-1H-indazol-3-amine , represents a critical intermediate where the C6-phenol is protected with a methoxymethyl (MOM) group. This protection is orthogonal to standard basic conditions, allowing for further elaboration of the C3-amine or N1-position without interference.

This protocol details a robust, two-step convergent synthesis starting from commercially available 2-fluoro-4-hydroxybenzonitrile . Unlike linear routes that attempt to protect the indazole after formation (which suffers from N1/N2 regioselectivity issues), this route installs the protecting group prior to cyclization, ensuring high regiochemical fidelity.

Retrosynthetic Logic

The strategy relies on the high reactivity of the 2-fluorobenzonitrile moiety toward hydrazine. By masking the hydroxyl group first, we prevent side reactions during the nucleophilic aromatic substitution (


).

Retrosynthesis Target 6-(Methoxymethoxy)-1H-indazol-3-amine (Target) Inter 2-Fluoro-4-(methoxymethoxy)benzonitrile (Protected Intermediate) Target->Inter Cyclization (N2H4) SM 2-Fluoro-4-hydroxybenzonitrile (Starting Material) Inter->SM MOM Protection (MOM-Cl)

Figure 1: Retrosynthetic disconnection showing the linear progression from the fluoronitrile precursor.

Safety & Handling (CRITICAL)

STOP AND READ: This protocol involves Chloromethyl methyl ether (MOM-Cl) and Hydrazine Hydrate .

ReagentHazard ClassCritical Precaution
MOM-Cl OSHA Carcinogen , Flammable, CorrosivePrimary Carcinogen. Use ONLY in a certified fume hood. Double-glove (Nitrile under Silver Shield/Laminate). Neutralize all waste with aqueous ammonia.
Hydrazine Toxic, Corrosive, UnstableAvoid contact with metals. Residues can be explosive.[1][2] Bleach quench is effective but exothermic.[3]

Experimental Protocol

Step 1: MOM Protection of 2-Fluoro-4-hydroxybenzonitrile

This step installs the acid-labile MOM ether. We utilize


-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Fluoro-4-hydroxybenzonitrile and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise via syringe. The solution may darken slightly.

  • Reagent Addition: Caution: Perform in fume hood. Add MOM-Cl dropwise over 10 minutes. Maintain temperature < 5 °C to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 3:1). The starting phenol (lower R_f) should disappear, replaced by the less polar MOM-ether (higher R_f).

  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly add saturated aqueous

      
       to quench excess MOM-Cl (hydrolyzes to formaldehyde/HCl/MeOH).
      
    • Dilute with DCM and separate phases. Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil usually crystallizes upon standing. If necessary, purify via flash chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–95% (White to off-white solid).

Step 2: Cyclization to 6-(Methoxymethoxy)-1H-indazol-3-amine

This step involves an


 displacement of the fluorine by hydrazine, followed by an intramolecular nucleophilic attack on the nitrile carbon.

Reagents:

  • 2-Fluoro-4-(methoxymethoxy)benzonitrile (Intermediate from Step 1) (1.0 equiv)

  • Hydrazine Hydrate (64-80% in water) (5.0 equiv)

  • Ethanol (Absolute) or n-Butanol (5 mL/g)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Reaction: Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C).

    • Note: If reaction is sluggish after 4 hours (monitored by LCMS), switch solvent to n-Butanol and reflux at 100 °C.

  • Timeline: Standard reaction time is 4–12 hours.

    • Mechanism Check: The intermediate hydrazine adduct may be visible by LCMS before ring closure. Ensure full conversion to the indazole (M+H).

  • Workup:

    • Cool to RT. The product often precipitates directly from the ethanolic solution.

    • If precipitate forms: Filter the solid, wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
    • If no precipitate: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice/water. Stir vigorously to induce precipitation. Filter and wash.

  • Purification: Recrystallization from Ethanol/Water or Toluene is preferred over chromatography to remove trace hydrazine.

Yield Expectation: 70–85% (White to pale yellow powder).

Mechanistic Insight

The formation of the indazole ring proceeds via a cascade sequence. Understanding this helps in troubleshooting incomplete reactions.

Mechanism Step1 S_NAr Attack (Hydrazine displaces Fluorine) Step2 Intermediate (Aryl Hydrazine) Step1->Step2 - HF Step3 Cyclization (NH2 attacks Nitrile) Step2->Step3 Intramolecular Step4 Tautomerization (Formation of 3-amino-1H-indazole) Step3->Step4 H-shift

Figure 2: Mechanistic cascade. The rate-determining step is typically the initial displacement of the fluorine.

Analytical Validation (QC)

Verify the identity of the product using the following expected data.

TechniqueParameterExpected Signal / Observation
1H NMR MOM Group

5.20 (s, 2H,

);

3.40 (s, 3H,

)
1H NMR Indazole Core

11.0–11.5 (br s, 1H,

);

5.0–5.5 (br s, 2H,

)
1H NMR Aromatic ABX system or similar pattern for protons at C4, C5, C7 (~6.5–7.5 ppm)
IR Functional Groups Disappearance of

stretch (~2230

). Appearance of

doublets (~3300–3400

).
LC-MS Mass

consistent with formula

(MW: 193.20)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of MOM-ClEnsure reagents are anhydrous. Increase DIPEA to 2.0 equiv.
Incomplete Cyclization (Step 2) Temperature too lowSwitch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C).
Product is "Sticky" / Oil Trapped HydrazineDissolve in EtOAc, wash extensively with water (5x) to remove hydrazine. Recrystallize from Toluene.
MOM Cleavage Acidic WorkupAvoid strong acids. The MOM group is acid-labile. Keep workup neutral/basic.

References

  • MOM Protection Methodology: Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org. Chem.2005 , 70, 9618–9621.[4]

  • Indazole Synthesis (General SNAr): Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[5] J. Org.[4][5] Chem.2010 , 75, 2730–2732.[5]

  • Hydrazine Cyclization Mechanism: Xu, L.; Peng, Y.; Pan, Q.; Jiang, Y.; Ma, D. "Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process."[6] J. Org.[4][5] Chem.2013 , 78, 3400–3401.[6]

  • MOM-Cl Safety Data: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether."

Sources

Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the indazole core to yield 6-hydroxy-1H-indazol-3-amine, followed by the selective protection of the hydroxyl group as a methoxymethyl (MOM) ether. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The 1H-indazole-3-amine scaffold, in particular, serves as a crucial pharmacophore in the development of kinase inhibitors and other therapeutic agents. The title compound, 6-(Methoxymethoxy)-1H-indazol-3-amine, offers a versatile platform for further chemical modifications, with the MOM group providing a stable yet readily cleavable protecting group for the 6-hydroxyl functionality. This allows for selective manipulation of other reactive sites within the molecule.

This guide will detail a reliable synthetic route, provide step-by-step protocols, and discuss the critical parameters and safety considerations associated with each step.

Synthetic Strategy

The overall synthetic approach involves a two-step sequence starting from the commercially available 2-fluoro-4-hydroxybenzonitrile.

Scheme 1: Overall Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Synthetic Pathway A 2-Fluoro-4-hydroxybenzonitrile B 6-Hydroxy-1H-indazol-3-amine A->B Hydrazine hydrate, Ethanol, Reflux C 6-(Methoxymethoxy)-1H-indazol-3-amine B->C MOMCl, DIPEA, DCM, 0 °C to rt

Caption: Synthetic route to 6-(Methoxymethoxy)-1H-indazol-3-amine.

Reagents and Materials

Reagent/MaterialSupplierCAS NumberNotes
2-Fluoro-4-hydroxybenzonitrileManchester Organics, Alfa Chemistry, Sigma-Aldrich82380-18-5Key starting material.[1][2][3][4][5]
Hydrazine hydrate (80%)Standard chemical suppliers7803-57-8Highly corrosive and toxic. Handle with care.
Ethanol (anhydrous)Standard chemical suppliers64-17-5
Chloromethyl methyl ether (MOMCl)Standard chemical suppliers107-30-2Carcinogenic. Handle with extreme caution in a well-ventilated fume hood.
N,N-Diisopropylethylamine (DIPEA)Standard chemical suppliers7087-68-5Corrosive and flammable.
Dichloromethane (DCM, anhydrous)Standard chemical suppliers75-09-2
Sodium sulfate (anhydrous)Standard chemical suppliers7757-82-6
Saturated aqueous sodium bicarbonatePrepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Ethyl acetateStandard chemical suppliers141-78-6
HexanesStandard chemical suppliers110-54-3

Experimental Protocols

Part 1: Synthesis of 6-Hydroxy-1H-indazol-3-amine

This procedure is adapted from established methods for the synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[6][7][8][9] The reaction involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Workflow for the Synthesis of 6-Hydroxy-1H-indazol-3-amine

Protocol_Part1 start Start dissolve Dissolve 2-fluoro-4-hydroxybenzonitrile in ethanol start->dissolve add_hydrazine Add hydrazine hydrate dropwise at room temperature dissolve->add_hydrazine reflux Reflux the reaction mixture for 4-6 hours add_hydrazine->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry end Obtain 6-Hydroxy-1H-indazol-3-amine dry->end

Caption: Step-by-step workflow for the synthesis of the indazole core.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of starting material).

  • To the stirred solution at room temperature, add hydrazine hydrate (80% in water, 3.0 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine.

  • Dry the product under vacuum to afford 6-hydroxy-1H-indazol-3-amine as a solid.

Characterization Data (Predicted):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts are expected for the aromatic protons and the amine and hydroxyl protons. The NH and OH protons will be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the indazole ring are expected.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₇H₇N₃O: 150.06.

Part 2: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

The selective protection of the phenolic hydroxyl group in the presence of an amino group and the indazole NH is a critical step. The use of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial to prevent deprotonation and subsequent reaction of the less acidic amino and indazole nitrogens. The reaction should be performed at a low temperature to enhance selectivity.

Safety First: Handling Chloromethyl methyl ether (MOMCl)

Chloromethyl methyl ether is a known human carcinogen and is highly volatile and flammable.[1][2][3][4][5] All operations involving MOMCl must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. An emergency shower and eyewash station should be readily accessible.

Workflow for the MOM Protection

Protocol_Part2 start Start suspend Suspend 6-hydroxy-1H-indazol-3-amine in anhydrous DCM start->suspend cool_zero Cool the suspension to 0 °C suspend->cool_zero add_dipea Add DIPEA dropwise cool_zero->add_dipea add_momcl Add MOMCl dropwise at 0 °C add_dipea->add_momcl warm_rt Allow the reaction to warm to room temperature and stir for 12-16 hours add_momcl->warm_rt quench Quench with saturated aqueous NaHCO₃ warm_rt->quench extract Extract with DCM quench->extract wash_brine Wash the combined organic layers with brine extract->wash_brine dry_na2so4 Dry over anhydrous Na₂SO₄ wash_brine->dry_na2so4 concentrate Concentrate under reduced pressure dry_na2so4->concentrate purify Purify by column chromatography concentrate->purify end Obtain 6-(Methoxymethoxy)-1H-indazol-3-amine purify->end

Caption: Step-by-step workflow for the selective MOM protection.

Step-by-Step Protocol:

  • Suspend 6-hydroxy-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of starting material) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred suspension.

  • After stirring for 10 minutes, add chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise to the reaction mixture at 0 °C. Extreme caution is required when handling MOMCl.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(Methoxymethoxy)-1H-indazol-3-amine.

Characterization Data (Predicted):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Expect to see a singlet for the MOM ether protons (-O-CH₂-O-) around δ 5.2 ppm and a singlet for the methyl group of the MOM ether around δ 3.5 ppm, in addition to the signals for the indazole ring protons and the amine protons.

  • ¹³C NMR (CDCl₃): Signals for the MOM ether carbons should appear around δ 94 ppm (-O-CH₂-O-) and δ 56 ppm (-O-CH₃).

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₉H₁₁N₃O₂: 194.09.

Discussion of Key Experimental Choices

  • Choice of Starting Material: 2-Fluoro-4-hydroxybenzonitrile is an ideal starting material as the fluorine atom is a good leaving group for the nucleophilic aromatic substitution reaction with hydrazine, leading to the efficient formation of the 3-aminoindazole core.[6][7]

  • Selective O-Protection: The presence of multiple nucleophilic sites (the hydroxyl group, the amino group, and the indazole NH) necessitates a selective protection strategy. The phenolic hydroxyl group is the most acidic and therefore the most readily deprotonated by a hindered, non-nucleophilic base like DIPEA. This allows for preferential O-alkylation by MOMCl. Silyl protecting groups could also be an option for selective protection of the alcohol over the amine.[10][11]

  • Safety of MOMCl: The high carcinogenicity of MOMCl cannot be overstated.[1][2][3][4][5] The use of a well-maintained chemical fume hood and appropriate PPE is non-negotiable. Alternative, less hazardous MOM-donating reagents exist, but MOMCl is often used for its high reactivity.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part 1Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the hydrazine hydrate is of good quality.
Product loss during workupMinimize the amount of cold ethanol used for washing the precipitate.
Formation of N-MOM byproducts in Part 2Non-selective reactionEnsure the reaction is carried out at 0 °C during the addition of MOMCl. Use a high-purity, hindered base like DIPEA.
Incomplete reaction in Part 2Insufficient reactivityIf the reaction is sluggish, consider a more polar solvent like THF, but be aware that this may decrease selectivity. A slight excess of MOMCl and DIPEA can be used.

Conclusion

The synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine can be reliably achieved in two steps from commercially available starting materials. Careful control of reaction conditions, particularly during the MOM protection step, is essential for achieving good yield and selectivity. Adherence to strict safety protocols when handling hazardous reagents like hydrazine and MOMCl is paramount. This detailed guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Ottokemi. 2-Fluoro-4-hydroxybenzonitrile, 98%. [Link]

  • PubChem. 6-methoxy-1h-indazol-3-amine. [Link]

  • Ma, D., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules2023 , 28(9), 3886. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica2012 , 4(3), 1311-1316. [Link]

  • Asad, N., et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024 , 29(5), 1085. [Link]

  • Demirtas, I., & Buyukkidan, B. The Selective Protection and Deprotection of Alcohols and Amines. Molbank2003 , 2003(4), M323. [Link]

  • Organic Chemistry Portal. Indazolone synthesis. [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Reddit. Selective protection of alcohol over amine. [Link]

  • Royal Society of Chemistry. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

Sources

Technical Guide: Amide Coupling Strategies for 6-(Methoxymethoxy)-1H-indazol-3-amine

[1]

Executive Summary & Chemical Profile[1][3]

6-(Methoxymethoxy)-1H-indazol-3-amine is a versatile building block, frequently employed in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR families) where the indazole core mimics the adenine ring of ATP.[1] The C6-MOM group serves as a masked phenol, allowing for late-stage diversification or solubility enhancement.[1]

Chemical Profile
PropertySpecification
IUPAC Name 6-(methoxymethoxy)-1H-indazol-3-amine
Functional Groups Primary Amine (C3), Indazole Nitrogen (N1-H), MOM Ether (C6)
Key Challenge 1 Regioselectivity: Competition between the exocyclic amine (–NH₂) and the endocyclic nitrogen (N1-H).[1][2][3]
Key Challenge 2 Nucleophilicity: The 3-amino group is electron-deficient due to the heteroaromatic ring, requiring highly active coupling agents.[1]
Key Challenge 3 MOM Stability: The protecting group is acid-labile.[1] Reaction and workup conditions must remain basic or neutral until planned deprotection.[1]

Mechanistic Strategy

To achieve high yields, one must understand the electronic environment.[4] The 3-amino group is connected to the

114
The Selectivity Problem

The N1 nitrogen of the indazole is also nucleophilic. Under aggressive acylation conditions (e.g., Acid Chlorides + excess base), bis-acylation can occur, forming the amide at C3 and an amide at N1.[1][4]

  • Solution: The N1-acyl bond is chemically distinct (resembling an imidazolide/urea) and is far more hydrolytically labile than the C3-amide.[1] If bis-acylation occurs, a mild basic workup (LiOH/MeOH) selectively cleaves the N1-group while leaving the desired C3-amide intact.[1]

Workflow Logic Diagram

The following decision tree outlines the experimental approach based on the carboxylic acid partner.

AmideCouplingStartSelect Carboxylic Acid PartnerCheckAcidIs the Acid Sterically Hindered or Electron Deficient?Start->CheckAcidMethodAMethod A: HATU/DIPEA(Standard High-Yield)CheckAcid->MethodANo (Standard)MethodBMethod B: Acid Chloride/Pyridine(Aggressive Activation)CheckAcid->MethodBYes (Difficult)EvalAnalyze Crude (LCMS)MethodA->EvalMethodB->EvalResultProduct Profile?Eval->ResultMonoDesired Mono-AmideResult->MonoMajor PeakBisBis-Acylated (N1 & N3)Result->BisMajor PeakWorkupStandard Workup(EtOAc/NaHCO3)Mono->WorkupRescueSelective Hydrolysis(LiOH/MeOH, 1h, RT)Bis->RescueFinalFinal Purification(Avoid Acidic Modifiers if MOM retention required)Workup->FinalRescue->Workup

Figure 1: Decision logic for coupling 3-aminoindazoles. Note the rescue pathway for bis-acylated byproducts.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended)

This method utilizes HATU, a gold-standard coupling reagent that minimizes racemization (if chiral acids are used) and provides high activation via the At-active ester.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • 6-(Methoxymethoxy)-1H-indazol-3-amine (1.0 - 1.1 equiv)[1][4]

  • HATU (1.2 equiv)[1][4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][4]

  • Solvent: DMF (Anhydrous)[1][4]

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL, 0.3 M concentration).

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Addition: Add 6-(Methoxymethoxy)-1H-indazol-3-amine (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for [M+H]⁺ of the product. If [M+Acid+H]⁺ is observed, this indicates bis-acylation.[1][4]

  • Workup:

    • Dilute with EtOAc (30 mL).[1][4]

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove HOBt/HATU byproducts.[1]

    • Wash with Water (1 x 10 mL) and Brine (1 x 10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). Note: Silica gel is slightly acidic but usually safe for MOM groups during rapid chromatography.

Method B: Acid Chloride Activation (For Low Reactivity)

Use this if HATU fails to drive the reaction to completion.[1]

Reagents:

  • Acid Chloride (1.2 equiv) (or generate in situ with Oxalyl Chloride/DMF)[1][4]

  • 6-(Methoxymethoxy)-1H-indazol-3-amine (1.0 equiv)[1][4]

  • Pyridine (3.0 equiv) or Et₃N (3.0 equiv) + DMAP (0.1 equiv)[1][4]

  • Solvent: DCM or THF[1][4]

Protocol:

  • Dissolve 6-(Methoxymethoxy)-1H-indazol-3-amine (1.0 mmol) and Pyridine (3.0 mmol) in anhydrous DCM (5 mL). Cool to 0 °C.

  • Add the Acid Chloride (1.2 mmol) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Selective Hydrolysis (Crucial Step): This method often acylates the N1 position.[1]

    • Take an aliquot for LCMS.[1] If bis-acylated product is present:

    • Add 2M NaOH (2 mL) and MeOH (2 mL) directly to the reaction mixture (or after concentration). Stir for 30–60 mins at RT.[1] This cleaves the N1-amide.[1]

  • Workup: Dilute with DCM, wash with water, dry, and concentrate.[1][4]

Method C: MOM Deprotection (Post-Coupling)

Once the amide is installed, you may need to remove the MOM group to reveal the hydroxyl functionality.[1]

Conditions:

  • Standard: 4M HCl in Dioxane (RT, 1–2 h).

  • Alternative: TFA/DCM (1:[1][4]1) (RT, 30 min).[1][4]

  • Note: The amide bond at C3 is generally stable to these conditions.[1] Ensure the "R" group of your amide is acid-stable.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Low nucleophilicity of amine.[1]Switch to Method B (Acid Chloride).[1] Add DMAP (0.1 eq) as a catalyst.[1] Heat to 50°C.
Bis-Acylation (M + Acid) N1 and N3 both reacted.[1]Treat crude with LiOH/MeOH or K₂CO₃/MeOH for 1h at RT. This selectively hydrolyzes the N1-amide.[1]
MOM Cleavage Acidic contamination.[1]Ensure solvents are anhydrous.[1] Avoid acidic workups (e.g., 1M HCl washes).[1][4] Use Phosphate buffer (pH 6) instead.[1]
Product stuck on Silica Indazole is polar/basic.[1]Use 1% Triethylamine in the eluent during chromatography to minimize tailing.[1]

References

  • Indazole Reactivity: Oxidant-controlled divergent transformations of 3-aminoindazoles.[1][5] Organic Chemistry Frontiers.[1] (Discusses N-reactivity and stability).

  • HATU Mechanism: HATU: A third-generation coupling reagent.[1][6] ChemicalBook/Wikipedia.[1] (Standard protocols for hindered amines).

  • MOM Group Stability: Protective Groups in Organic Synthesis (Green & Wuts).[1] Organic Chemistry Portal.[1] (Stability data for Methoxymethyl ethers).

  • Regioselectivity: Regioselective N-alkylation/acylation of indazoles. (General principles of N1 vs N2 vs Exocyclic amine selectivity). [1][4]

Strategic Functionalization of the 3-Aminoindazole Scaffold: A Guide to N3-Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the 3-Amine Group in Indazole Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Strategic Analysis

The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitor design (e.g., Axitinib, Linifanib) and CNS-active agents. However, its functionalization presents a classic "chameleon" challenge in heterocyclic chemistry. The molecule contains three nucleophilic nitrogen sites: the pyrazole N1 (pyrrole-like, pKa ~14), the pyrazole N2 (pyridine-like, pKa ~1.5), and the exocyclic 3-amine (aniline-like, pKa ~3-4).

The Core Challenge: Achieving chemoselectivity at the exocyclic 3-amine (N3) without compromising the N1 position or generating N1/N2 regioisomeric mixtures.

This guide provides field-proven protocols for the robust functionalization of the 3-amine group, focusing on Acylation , Pd-Catalyzed Arylation , and Cyclocondensation .

Strategic Decision Matrix

Before initiating synthesis, analyze the electronic environment of your specific scaffold using the logic flow below.

G Start Start: 3-Aminoindazole Substrate CheckN1 Is N1 Protected? Start->CheckN1 DirectFunc Direct N3 Functionalization CheckN1->DirectFunc Yes (R = Alkyl/Aryl) Electrophile Is Electrophile Highly Reactive? (e.g., Acyl Chloride, Isocyanate) CheckN1->Electrophile No (R = H) Buchwald Protocol: Pd-Catalyzed Arylation DirectFunc->Buchwald C-N Coupling Acylation Protocol: Controlled Acylation DirectFunc->Acylation Amide Formation Electrophile->DirectFunc No (Soft Electrophile/Catalysis) ProtectN1 Step 1: Protect N1 (THP, SEM, Boc, or PMB) Electrophile->ProtectN1 Yes (Hard Electrophile) ProtectN1->DirectFunc OnePot One-Pot Strategy: Transient Protection or Selective Hydrolysis Acylation->OnePot Alternative

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on N1 status and electrophile reactivity.

Protocol 1: Chemoselective Amide Coupling (Acylation)

Objective: Synthesize 3-amidoindazoles while minimizing N1-acylation. Mechanism: The exocyclic amine is more nucleophilic than N1, but N1-acylation is kinetically accessible. However, N1-acyl groups are often hydrolytically unstable compared to the robust N3-amide.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 3-Aminoindazole derivative (1.0 equiv).

  • Carboxylic Acid: 1.1–1.2 equiv.

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine), 3.0 equiv.

  • Solvent: DMF (anhydrous) or 2-MeTHF.

  • Validation: LC-MS and 1H NMR.

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 2 minutes until the solution turns yellow/orange (active ester formation).

  • Addition: Add the 3-Aminoindazole (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Self-Validating Check: Monitor by LC-MS.[1] You may observe a peak corresponding to [M+Acid+H]+ (Bis-acylated). Do not panic.

  • Selective Hydrolysis (The "Cleanup" Step):

    • If N1-acylation (bis-acylation) is observed, add 2.0 equiv of LiOH (1M aq) or simply treat with MeOH/K2CO3 (mild) for 30 minutes at RT.

    • Causality: The N1-acyl bond is an active amide (pseudo-anhydride character) and hydrolyzes much faster than the N3-amide.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

Data Interpretation:

  • 1H NMR: Look for the downfield shift of the amide NH (typically

    
     10–12 ppm).
    
  • Regiochemistry Verification: In N1-unsubstituted indazoles, the N3-amide product often shows a broad NH signal for the indazole core around

    
     12–13 ppm.
    

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Install an aryl or heteroaryl group at the 3-amine position. Challenge: Catalyst poisoning by the indazole nitrogens and competing N1-arylation. Solution: Use of specific biaryl phosphine ligands and bases that favor the exocyclic amine.

Reagents & Equipment[1][2][3][4][5]
  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%).

  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates). Ligand/Pd ratio 2:1.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (mild, for sensitive groups). Avoid NaOtBu if N1 is unprotected (promotes N1 arylation).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and Xantphos in 1,4-Dioxane. Stir for 10 minutes at RT.

    • Visual Check: Solution should turn from orange/red to a clear or light yellow solution (active catalyst formation).

  • Substrate Loading: Add the 3-Aminoindazole (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Cs2CO3 (2.0 equiv) to the reaction vessel.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Self-Validating Check: TLC monitoring. The 3-aminoindazole starting material is usually polar and fluorescent. The product will be less polar (higher Rf).

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Optimization Table:

VariableStandard ConditionDifficult Substrate Condition
Ligand XantphosBrettPhos or tBuXPhos
Base Cs2CO3K3PO4 (if base sensitive)
Solvent Dioxanet-Amyl Alcohol (higher temp)
Temp 100°C120°C (Microwave)

Protocol 3: Cyclocondensation (Pyrimido[1,2-b]indazole Formation)[7]

Objective: Convert the 3-aminoindazole into a tricyclic fused system. Significance: This reaction proves the "binucleophilic" nature of the scaffold (N2 and N3 act in concert).

Methodology
  • Reactants: Mix 3-Aminoindazole (1.0 equiv) with a

    
    -keto ester (e.g., Ethyl acetoacetate) or alkynone.
    
  • Conditions: Heat neat or in acidic media (AcOH) at 120°C.

  • Mechanism: Initial Schiff base formation at the exocyclic amine (N3), followed by intramolecular nucleophilic attack by N2 onto the ester carbonyl.

  • Validation: Disappearance of the ester ethyl group signals in NMR. Formation of a highly fluorescent tricyclic core.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Pd catalyst poisoning by N1/N2.Switch to a precatalyst (e.g., Xantphos Pd G3) to ensure active species generation. Protect N1 with THP or SEM.
N1 vs N3 Mixture Base is too strong (deprotonating N1).Use weaker bases (Cs2CO3 instead of NaOtBu). Lower reaction temperature.[1]
Insolubility High polarity of aminoindazole.Use polar aprotic solvents (DMA, NMP) or protect N1 with a lipophilic group (Boc, Tosyl) to improve solubility.
Bis-acylation Excess acylating agent.Use stoichiometric amounts. Include a "hydrolytic wash" step (MeOH/K2CO3) to cleave the labile N1-amide.

References

  • Recent advances in 3-aminoindazoles as versatile synthons. ResearchGate. [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. MDPI. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition. NIH / PMC. [Link]

  • Regioselective alkylation of a versatile indazole. NIH / PMC. [Link]

Sources

introducing MOM protecting groups to 6-hydroxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for introducing the methoxymethyl (MOM) ether protecting group to 6-hydroxyindazole. The substrate presents a unique chemoselective challenge due to the presence of three nucleophilic sites: the phenolic oxygen at C6, and the tautomeric nitrogens (N1/N2) of the pyrazole ring.

While standard alkylation protocols often yield complex mixtures of N-alkylated and O-alkylated products, this guide provides two distinct workflows:

  • Protocol A (Chemoselective O-Protection): Exploits pKa differences to protect the phenol while retaining the free indazole NH.

  • Protocol B (Global Bis-Protection): A forcing condition to protect both the phenol and the indazole nitrogen.

Strategic Analysis: The Nucleophilic Landscape

Successful functionalization of 6-hydroxyindazole requires a mechanistic understanding of the substrate's acidity constants (pKa).

  • Phenolic Hydroxyl (C6-OH): pKa

    
     9.5 – 10.5.
    
  • Indazole Nitrogen (N-H): pKa

    
     13.8 (in DMSO).
    

The Chemoselective Opportunity: The phenolic proton is significantly more acidic (


pKa 

3–4 units) than the indazole N-H. By utilizing a mild base (e.g., DIPEA or

) that is sufficient to deprotonate the phenol but insufficient to fully deprotonate the indazole nitrogen, we can achieve high selectivity for the O-MOM ether. Strong bases (e.g., NaH) will deprotonate both sites, leading to Bis-MOM protection (O-MOM and N-MOM).
Visualization: Reaction Pathways & Selectivity

G Substrate 6-Hydroxyindazole (Tautomeric Mixture) Base_Mild Mild Base (DIPEA/DCM) Substrate->Base_Mild Path A Base_Strong Strong Base (NaH/DMF) Substrate->Base_Strong Path B Inter_Phenoxide Phenoxide Anion (Mono-anion) Base_Mild->Inter_Phenoxide Selective Deprotonation Inter_Dianion Dianion (N- and O- charged) Base_Strong->Inter_Dianion Global Deprotonation Prod_O 6-(MOM)-1H-indazole (Target: O-Selective) Inter_Phenoxide->Prod_O + MOM-Cl (Kinetic Control) Prod_Bis 1-MOM-6-(MOM)-indazole (Bis-Protected) Inter_Dianion->Prod_Bis + 2.2 eq MOM-Cl

Caption: Figure 1. Divergent synthesis pathways controlled by base selection. Path A favors O-alkylation via pKa exploitation. Path B forces global protection.

Critical Safety Protocol: Handling MOM-Cl

WARNING: CARCINOGENIC HAZARD Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen (OSHA 29 CFR 1910.1003). It is highly volatile and hydrolyzes rapidly to release HCl and formaldehyde.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex is permeable to MOM-Cl.

  • Quenching: Residual MOM-Cl must be quenched with aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal.

  • Alternative: If safety regulations prohibit MOM-Cl storage, generate it in situ using dimethoxymethane and acetyl chloride (See Org. Synth. 2007, 84, 102).[1]

Experimental Protocols

Protocol A: Chemoselective O-Protection

Target: 6-(methoxymethoxy)-1H-indazole

Rationale: Uses DIPEA (Hunig's Base), which is basic enough to deprotonate the phenol but provides poor driving force for N-alkylation of the electron-rich indazole ring.

Materials:

  • 6-Hydroxyindazole (1.0 eq)

  • MOM-Cl (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DCM (Dichloromethane), anhydrous (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add 6-hydroxyindazole and anhydrous DCM. The starting material may be sparingly soluble; this is normal.

  • Base Addition: Add DIPEA via syringe. Stir for 15 minutes at 0°C. The solution may clarify as the phenoxide forms.

  • Alkylation: Add MOM-Cl dropwise over 10 minutes at 0°C.

    • Note: Rapid addition can cause local heating and loss of selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The product will be less polar than the starting material.

    • Critical QC: If a very non-polar spot appears, you have over-alkylated (Bis-MOM).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (

    
    ). Elute with a gradient of Hexane 
    
    
    
    EtOAc.
Protocol B: Global Bis-Protection

Target: 1-(methoxymethoxy)-6-(methoxymethoxy)-indazole

Rationale: Sodium hydride (NaH) irreversibly deprotonates both the OH and NH sites.

Materials:

  • 6-Hydroxyindazole (1.0 eq)

  • MOM-Cl (2.5 eq)

  • NaH (60% dispersion in oil) (3.0 eq)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Setup: Flame-dry flask under Argon.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add 6-hydroxyindazole portion-wise (gas evolution:

    
    ). Stir for 30 mins at 0°C until gas evolution ceases.
    
  • Alkylation: Add MOM-Cl dropwise.[2][3]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: CAREFULLY quench with ice-water (excess NaH reacts vigorously). Extract with EtOAc.[2]

    • Note: DMF is difficult to remove. Wash organic layer 5x with water or LiCl solution to remove DMF.

Data Analysis & Troubleshooting

Table 1: Quantitative Comparison of Methods

FeatureProtocol A (DIPEA/DCM)Protocol B (NaH/DMF)
Primary Product O-MOM (Mono)N,O-Bis-MOM
Selectivity High (>10:1 O:N)Low (Global protection)
Reaction Time 12–16 Hours2–4 Hours
Risk Incomplete conversionOver-alkylation

NMR Validation (Diagnostic Signals):

  • O-MOM Group: Look for a singlet at

    
     5.15–5.25 ppm (
    
    
    
    ) and a singlet at
    
    
    3.45 ppm (
    
    
    ).
  • N-MOM Group: If N-alkylation occurs, the

    
     signal typically appears slightly downfield (
    
    
    
    5.6–5.7 ppm) compared to the phenolic MOM.
  • Indazole CH: In the O-MOM product, the C3-H proton (

    
     ~8.0 ppm) remains a sharp singlet. In Bis-MOM, the loss of the NH proton prevents H-bonding, often shifting the C3-H and C7-H signals.
    

References

  • MOM Protection Mechanisms

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
    • Mechanism of MOM protection with MOM chloride and base.[3] Total Synthesis. Link

  • Indazole Reactivity & Regioselectivity

    • Lier, F., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." RSC Advances, 2024. Link

    • Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles."[4] Journal of Organic Chemistry, 2024. (Inferred from general indazole literature).

  • Safety & Handling

    • Chloromethyl Methyl Ether Safety Data Sheet. TCI Chemicals. Link

    • Berliner, M. A.; Belecki, K. "Synthesis of alpha-halo ethers from symmetric acetals."[1] Organic Syntheses, 2007, 84, 102.[1] Link (Safe in situ generation method).

  • pKa Data

    • Bordwell pKa Table (Acidity in DMSO).[5] Link

Sources

scalable synthesis methods for 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Scalable Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Abstract

6-(Methoxymethoxy)-1H-indazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The indazole scaffold is recognized as a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] This application note provides a comprehensive, scalable, and safety-conscious synthetic route to this key intermediate. We present a robust, two-stage process beginning from a commercially available substituted benzonitrile. The guide details optimized, step-by-step protocols for the formation of the 3-amino-6-hydroxyindazole core, followed by a scalable and safer methoxymethyl (MOM) protection of the phenolic hydroxyl group. The causality behind critical experimental choices, in-process controls, and safety considerations are thoroughly discussed to ensure reproducibility and facilitate successful scale-up from the bench to pilot plant.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine presents two primary chemical challenges: the construction of the bicyclic 3-aminoindazole core and the selective protection of the C6-hydroxyl group.

1.1. Retrosynthetic Approach

A logical retrosynthetic disconnection of the target molecule reveals two key transformations: the deprotection of the methoxymethyl (MOM) ether and the formation of the indazole ring. The most direct and scalable forward synthesis involves building the 3-amino-6-hydroxyindazole intermediate first, followed by protection of the phenolic hydroxyl group.

Our chosen synthetic pathway starts from 2-fluoro-5-methoxybenzonitrile, a readily available starting material. This strategy involves three main steps:

  • Cyclization: A nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate to form 6-methoxy-1H-indazol-3-amine.

  • Demethylation: Cleavage of the C6-methyl ether to unmask the phenolic hydroxyl group, yielding the key intermediate, 6-hydroxy-1H-indazol-3-amine.

  • Protection: Installation of the MOM group onto the C6-hydroxyl group to afford the final product.

This approach is designed for scalability, prioritizing high-yielding reactions and intermediates that can be purified via crystallization where possible.

1.2. Proposed Synthetic Pathway

The overall transformation is illustrated below.

Synthetic_Pathway cluster_0 Overall Synthetic Scheme Start 2-Fluoro-5-methoxybenzonitrile Int1 6-Methoxy-1H-indazol-3-amine Start->Int1  Hydrazine Hydrate   Int2 6-Hydroxy-1H-indazol-3-amine Int1->Int2  BBr3 or HBr   Final 6-(Methoxymethoxy)-1H-indazol-3-amine Int2->Final  Dimethoxymethane, H+  

Caption: Overall synthetic route to the target compound.

Synthesis of Key Intermediate: 6-Hydroxy-1H-indazol-3-amine

This section details the two-step synthesis of the pivotal precursor required for the final protection step.

2.1. Protocol 1: Synthesis of 6-Methoxy-1H-indazol-3-amine

The formation of the 3-aminoindazole core from an ortho-fluorobenzonitrile is a well-established and highly efficient method.[4][5][6] The reaction proceeds via an initial SNAr reaction where hydrazine displaces the activated fluoride, followed by an intramolecular cyclization of the resulting hydrazine onto the nitrile group.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methoxybenzonitrile (1.0 eq) and n-butanol (5-10 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (80% in water, 3.0-5.0 eq) to the suspension. The excess hydrazine acts as both a reactant and a base to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with cold water and a minimal amount of cold n-butanol or ethanol to remove residual impurities.

    • Dry the product under vacuum at 50-60 °C to a constant weight. The product is typically obtained in high purity without the need for column chromatography.

Causality and Optimization:

  • Solvent Choice: n-Butanol is selected for its high boiling point, which provides the necessary thermal energy to drive both the SNAr and cyclization steps efficiently. Its moderate polarity also aids in solubilizing the reactants while allowing the product to crystallize upon cooling, simplifying purification.

  • Reagent Stoichiometry: An excess of hydrazine hydrate is crucial to ensure complete conversion of the starting material and to drive the reaction equilibrium towards the product.

2.2. Protocol 2: Demethylation to 6-Hydroxy-1H-indazol-3-amine

Cleavage of the aryl methyl ether is necessary to reveal the phenolic hydroxyl group for the subsequent protection step. Boron tribromide (BBr₃) is a highly effective Lewis acid for this transformation, but requires stringent anhydrous conditions and careful handling.

Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend 6-methoxy-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (15-20 mL per gram) in a flask equipped with a dropping funnel and stirrer.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.0 M in DCM, 1.5-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours.

  • In-Process Control: Monitor the reaction by TLC or HPLC. The product is significantly more polar than the starting material.

  • Quenching and Isolation:

    • Carefully quench the reaction by slowly adding methanol, followed by water, while maintaining cooling in an ice bath.

    • Adjust the pH of the aqueous layer to ~7-8 with a saturated sodium bicarbonate solution.

    • The product will precipitate. Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water and then with a small amount of cold DCM.

    • Dry the product under vacuum.

Causality and Safety:

  • Reagent Choice: BBr₃ is a powerful Lewis acid that readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond.

  • Anhydrous Conditions: BBr₃ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent reagent decomposition and ensure reaction efficiency.

  • Safety: BBr₃ is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Scalable MOM Protection of the Phenolic Hydroxyl Group

The methoxymethyl (MOM) group is a common and stable protecting group for alcohols and phenols, forming an acetal that is robust under a wide range of conditions but can be cleaved with acid.[7][8]

3.1. Critical Discussion: Selecting a Safe and Scalable MOM Reagent

While chloromethyl methyl ether (MOMCl) is a traditional reagent for this transformation, its use is strongly discouraged in scalable synthesis due to its classification as a potent human carcinogen.[7][9][10] Safer and more scalable alternatives are available and should be prioritized.

ReagentKey AdvantagesKey DisadvantagesScalability Recommendation
MOMCl High reactivity, well-establishedPotent Carcinogen [7][10], requires base (e.g., DIPEA)[7]Not Recommended for Scale-Up
Dimethoxymethane Low toxicity, inexpensive, readily availableRequires acid catalysis, often needs excess reagent to drive equilibrium[7]Highly Recommended
Methoxymethyl acetate Safer than MOMCl, mild conditionsRequires Lewis acid catalyst (e.g., ZnCl₂)Recommended

Based on safety, cost, and environmental impact, dimethoxymethane is the superior choice for the scalable synthesis of the target compound.

3.2. Protocol 3: Optimized MOM Protection using Dimethoxymethane

This protocol utilizes an acid-catalyzed acetal exchange reaction, which is an environmentally benign and safer alternative to using MOMCl.[7][8]

Workflow_Diagram cluster_1 Protocol 3: Experimental Workflow Start 1. Dissolve 6-hydroxy-1H-indazol-3-amine in THF/Dimethoxymethane Add_Catalyst 2. Add p-TsOH Catalyst Start->Add_Catalyst React 3. Heat to 50-60 °C (Monitor by HPLC/TLC) Add_Catalyst->React Quench 4. Quench with aq. NaHCO3 React->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Concentrate and Crystallize Extract->Purify Final 7. Isolate Final Product Purify->Final

Caption: Workflow for the safe and scalable MOM protection step.

Experimental Protocol:

  • Reaction Setup: To a flask, add 6-hydroxy-1H-indazol-3-amine (1.0 eq), dimethoxymethane (5.0-10.0 eq), and tetrahydrofuran (THF) as a co-solvent (10 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05-0.1 eq).

  • Heating: Heat the mixture to 50-60 °C and stir for 6-12 hours. The reaction should become a homogeneous solution as it progresses.

  • In-Process Control: Monitor the disappearance of the starting material by HPLC or TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7).

    • Remove the bulk of the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification and Isolation:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

    • Collect the pure product by filtration and dry under vacuum.

Causality and Self-Validation:

  • Mechanism: The acidic catalyst protonates an oxygen atom of dimethoxymethane, which then eliminates methanol to form a highly reactive oxonium ion. The phenolic hydroxyl group acts as a nucleophile, attacking this electrophile to form the MOM ether.[7]

  • Validation: The success of the protocol can be validated at each stage. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis, with expected purity >98% for subsequent use in drug development.

Process Data Summary

The following table summarizes typical results for the scalable synthesis route.

StepReactionStarting MaterialKey ReagentsTypical YieldPurity (HPLC)
1 Cyclization2-Fluoro-5-methoxybenzonitrileHydrazine Hydrate85-95%>98%
2 Demethylation6-Methoxy-1H-indazol-3-amineBoron Tribromide75-85%>97%
3 MOM Protection6-Hydroxy-1H-indazol-3-amineDimethoxymethane, p-TsOH80-90%>98%

References

  • Król-Bogomilski, J. Protection of alcohols and phenols with methoxymethyl acetate. Polish J. Chem., 65, 1433, (1991). Available at: [Link]

  • Kocovský, P., et al. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. J. Org. Chem. 1992, 57, 15, 4238–4240. Available at: [Link]

  • Wikipedia. Methoxymethyl ether. Available at: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Kumar, A., et al. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Chemical Technology, 2022, 16(2), 261-285. Available at: [Link]

  • Sharma, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024, 14(20), 14197-14223. Available at: [Link]

  • Ma, D., et al. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. J. Org. Chem. 2013, 78, 7, 3400–3404. Available at: [Link]

  • Fabis, F., et al. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem. 2010, 75, 8, 2730–2732. Available at: [Link]

  • Jarraah, M., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022, 27(19), 6599. Available at: [Link]

  • Royal Society of Chemistry. Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates. Org. Chem. Front., 2021, 8, 60-64. Available at: [Link]

  • Fabis, F., et al. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. Available at: [Link]

  • Lefebvre, V., et al. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. J. Org. Chem. 2010, 75(8), 2730-2. Available at: [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

Sources

Advanced Application Note: 6-(Methoxymethoxy)-1H-indazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Hinge Binder

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole-3-amine core is a privileged scaffold, serving as a potent ATP-mimetic that forms critical hydrogen bonds with the hinge region of protein kinases (e.g., VEGFR, PDGFR, CDK).

However, a recurring bottleneck in optimizing this scaffold is the 6-position vector . Direct modification at this position often leads to synthetic intractability or solubility issues during early coupling stages.

6-(Methoxymethoxy)-1H-indazol-3-amine (referred to herein as Compound 6-MOM ) represents a strategic "masked" intermediate. The Methoxymethoxy (MOM) group serves two critical functions:

  • Lipophilicity Management: It masks the polar phenolic hydroxyl, improving solubility in organic solvents required for palladium-catalyzed cross-couplings (Buchwald-Hartwig) or

    
     reactions at the 3-amine.
    
  • Late-Stage Diversification: The acid-labile MOM group allows for deprotection after the core scaffold is assembled, revealing a 6-hydroxyl handle for attaching solubilizing moieties (e.g., N-methylpiperazine tails) in the final step.

This guide details the protocols for synthesizing, validating, and utilizing Compound 6-MOM to accelerate Structure-Activity Relationship (SAR) campaigns.

Chemical Logic & Mechanism of Action[1]

The Indazole-3-amine Pharmacophore

The 1H-indazole-3-amine core mimics the adenine ring of ATP.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge (e.g., Glu residue).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

  • 3-NH2: Offers a vector for extending into the "gatekeeper" region or solvent front.

The MOM Advantage

The 6-position projects into the solvent-exposed region of the ATP pocket. Early introduction of polar groups here (to improve drug-like properties) often poisons the catalyst in subsequent coupling reactions. Compound 6-MOM protects this site, allowing robust core assembly before "unmasking" the phenol for property tuning.

Visualization: The "Masked" Workflow

The following diagram illustrates the strategic workflow using Compound 6-MOM to bypass synthetic bottlenecks.

G Start Precursor: 2-Fluoro-4-hydroxybenzonitrile MOM_Protect Step 1: MOM Protection (MOMCl, DIPEA) Start->MOM_Protect Cyclization Step 2: Indazole Formation (Hydrazine Hydrate) MOM_Protect->Cyclization Intermediate Compound 6-MOM (The Scaffold) Cyclization->Intermediate Coupling Step 3: Hinge Coupling (Buchwald/SNAr with Heterocycle) Intermediate->Coupling 3-NH2 reacts Deprotection Step 4: MOM Removal (HCl/MeOH) Coupling->Deprotection Core assembled Final Step 5: Diversification (Alkylation of 6-OH) Deprotection->Final Solubilizing Group Added

Figure 1: Strategic workflow utilizing the MOM-protected scaffold to enable late-stage diversification of kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Note: This protocol assumes starting from 2-fluoro-4-hydroxybenzonitrile.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • Chloromethyl methyl ether (MOMCl) (1.2 eq) [Warning: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • n-Butanol

Step 1: MOM Protection

  • Dissolve 2-fluoro-4-hydroxybenzonitrile in anhydrous DCM at 0°C under

    
    .
    
  • Add DIPEA dropwise.

  • Slowly add MOMCl (maintain temp < 5°C).

  • Stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
    • Checkpoint: Product should be an oil or low-melting solid.

Step 2: Indazole Ring Closure

  • Dissolve the MOM-protected nitrile in n-butanol.

  • Add Hydrazine monohydrate.

  • Reflux at 110°C for 4–6 hours.

  • Cool to RT. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Water.

  • Yield Target: >75%

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show disappearance of the nitrile peak and appearance of the indazole N-H (~11.5 ppm) and
    
    
    (~5.0 ppm).
Protocol B: Application in Drug Design (Coupling & Deprotection)

Scenario: Coupling to a Pyrimidine (common in Pazopanib analogues).

Step 1:


 Coupling 
  • Reactants: Compound 6-MOM (1.0 eq) + 2,4-Dichloropyrimidine (1.1 eq).

  • Conditions:

    
     (2.0 eq) in DMF at 80°C for 12h.
    
  • Observation: The 3-amino group attacks the 4-position of the pyrimidine. The MOM group remains stable under basic conditions.

Step 2: Acidic Deprotection (The "Unmasking")

  • Dissolve the coupled intermediate in Methanol.

  • Add 4M HCl in Dioxane (5.0 eq).

  • Stir at RT for 2–4 hours.

  • Mechanism: The acetal linkage of the MOM group hydrolyzes, releasing formaldehyde and methanol, regenerating the 6-hydroxyl group.

  • Workup: Neutralize with

    
     to precipitate the 6-hydroxy-indazolyl-pyrimidine.
    

Step 3: Late-Stage Alkylation

  • Reactants: 6-Hydroxy intermediate + 1-(2-Chloroethyl)-4-methylpiperazine.

  • Conditions:

    
     in DMF, 60°C.
    
  • Result: Introduction of the solubilizing tail without interfering with the earlier hinge-binding formation.

Quantitative Data Summary

The following table compares the efficiency of using the MOM-protected route versus the direct unprotected route for a typical kinase inhibitor synthesis (e.g., Pazopanib analogue).

ParameterDirect Route (Unprotected 6-OH)MOM-Protected Route (Compound 6-MOM)Advantage
Solubility (DMF) Low (requires high temp)High (soluble at RT)Easier handling, less degradation
Coupling Yield (

)
35–45%78–85% Reduced side reactions at Phenol-OH
Purification Difficult (very polar)Standard Flash ChromatographySilica gel compatible
Overall Yield ~20%~55% Significant process improvement

Structural Biology & SAR Implications

When designing ligands using Compound 6-MOM , researchers must account for the binding mode of the final deprotected/alkylated product.

Binding Mode Diagram (Graphviz)

This diagram represents the interactions of the final drug candidate within the kinase pocket.

SAR Hinge Kinase Hinge Region (Glu/Leu backbone) Solvent Solvent Exposed Area Indazole Indazole Core (Scaffold) N1 N1-H (Donor) Indazole->N1 N2 N2 (Acceptor) Indazole->N2 Pos6 6-Position (O-Linker) Indazole->Pos6 N1->Hinge H-Bond N2->Hinge H-Bond Tail Solubilizing Tail (e.g., Piperazine) Pos6->Tail Ether Linkage Tail->Solvent Solubilization

Figure 2: Interaction map of the final indazole-based inhibitor. The 6-position directs the solubilizing tail into the solvent front.

Troubleshooting & Quality Control

Critical Control Points
  • MOM Stability: The MOM group is stable to base (NaOH,

    
    , organolithiums) but extremely sensitive to acid . Ensure all coupling reactions (Step 3) are performed under basic or neutral conditions. Avoid acidic workups prior to the intentional deprotection step.
    
  • Regioselectivity: During the synthesis of the indazole ring (Protocol A, Step 2), hydrazine can theoretically attack to form the 2H-indazole or 1H-indazole. The 1H-tautomer is thermodynamically favored, but confirm structure via NOESY NMR (interaction between H-3 and H-4).

  • Safety: MOMCl is a potent carcinogen. Use Methoxymethyl ether or SEM (2-(Trimethylsilyl)ethoxymethyl) as alternatives if safety regulations prohibit MOMCl, though SEM requires fluoride deprotection (TBAF).

Analytical Specification (Compound 6-MOM)
  • Appearance: Off-white to pale yellow solid.

  • MS (ESI):

    
     (Calc. for 
    
    
    
    : 207.2).
  • Purity: >98% by HPLC (254 nm).

  • Storage: -20°C, hygroscopic. Store under Argon.

References

  • Comparison of Pazopanib Synthetic Routes. BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.Link

  • Indazole Scaffold in Kinase Inhibitors. National Institutes of Health (PMC). (2023).[1][2][3][4] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.Link

  • MOM Protection Chemistry. Organic Chemistry Portal. Protecting Groups: Methoxymethyl Ether (MOM).Link

  • Regioselective Indazole Synthesis. Journal of Organic Chemistry. (2006).[5][6] Regioselective protection at N-2 and derivatization at C-3 of indazoles.[5]Link[5]

  • Commercial Availability & Properties. Sigma-Aldrich. 6-Methoxy-1H-indazol-3-amine Product Sheet.Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently encountered in a multitude of biologically active compounds, including potent protein kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and structural rigidity make it a cornerstone in medicinal chemistry and drug discovery. The ability to selectively functionalize the indazole core is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. Among the various methods for indazole modification, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This comprehensive guide provides an in-depth exploration of the reaction conditions for SNAr on indazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and the causal relationships between reaction parameters and outcomes, empowering researchers to rationally design and optimize their synthetic strategies.

Mechanistic Hallmarks of SNAr on Indazoles

Nucleophilic aromatic substitution on indazoles, like on other electron-deficient aromatic systems, typically proceeds through a stepwise addition-elimination mechanism.[2][3][4] This process is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[3][4]

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the indazole ring that bears a suitable leaving group. This attack temporarily disrupts the aromaticity of the ring.

  • Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the indazole ring. These EWGs delocalize the negative charge through resonance.

  • Elimination of the Leaving Group: In the final step, the leaving group departs, and the aromaticity of the indazole ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[2] Therefore, factors that stabilize this intermediate will accelerate the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Indazole Indazole-LG + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Indazole->Meisenheimer Nucleophilic Attack Product Indazole-Nu + LG⁻ Meisenheimer->Product Leaving Group Elimination

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on an indazole derivative.

Core Reaction Parameters: A Guide to Rational Optimization

The success of an SNAr reaction on an indazole hinges on the careful selection and optimization of several key parameters.

The Indazole Substrate: Activating Groups and Leaving Groups

The inherent electron-rich nature of aromatic systems makes them generally poor substrates for nucleophilic attack. Therefore, the indazole ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).

  • Activating Groups (EWGs): The most common and effective activating groups are nitro (-NO₂), cyano (-CN), and acyl groups.[3] The position of the EWG relative to the leaving group is critical. For optimal activation, the EWG should be positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer complex.[2] Meta-positioned EWGs have a much weaker activating effect.

  • Leaving Groups: A good leaving group is essential for the final elimination step. For SNAr reactions, the ability of the leaving group to stabilize a negative charge is important. Halogens are the most common leaving groups. Counterintuitively to SN1/SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[5]

The Nucleophile: A Spectrum of Possibilities

A wide array of nucleophiles can be employed in SNAr reactions with indazoles, leading to diverse functionalization.

  • N-Nucleophiles: Amines (primary and secondary, aliphatic and aromatic), indoles, and carbazoles are commonly used to form C-N bonds.[6][7]

  • O-Nucleophiles: Alcohols and phenols can be used, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide.

  • S-Nucleophiles: Thiols are effective nucleophiles for forming C-S bonds.[8]

The strength of the nucleophile is a key factor. Stronger nucleophiles will generally react more readily. For weaker nucleophiles, harsher reaction conditions (e.g., higher temperatures, stronger bases) may be necessary.

Solvents: The Reaction Medium's Crucial Role

The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents are generally the preferred choice.[5][9]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[5][9] They can effectively solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[5]

  • Protic Solvents: Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[5] However, in some cases, aqueous conditions with additives like hydroxypropyl methylcellulose (HPMC) have been shown to promote SNAr reactions under mild conditions.[10]

Bases: Deprotonation and Catalysis

Bases play a crucial role in SNAr reactions, particularly when using nucleophiles with acidic protons (e.g., amines, alcohols, thiols).

  • Deprotonation: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[9]

  • General Base Catalysis: In some cases, the base can also act as a general base catalyst, facilitating the deprotonation of the nucleophile in the transition state.[11]

Catalysis: Enhancing Reactivity

While many SNAr reactions proceed without a catalyst, certain systems can benefit from catalysis to enhance the reaction rate or enable the use of less reactive substrates.

  • Metal Catalysis: Lewis acidic metals can coordinate to heteroatoms in the indazole ring, withdrawing electron density and further activating the system towards nucleophilic attack.[12]

  • Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts can be employed to transport the nucleophile from the aqueous phase to the organic phase where the indazole substrate resides.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate SNAr reactions, often leading to shorter reaction times and improved yields.[13]

Experimental Protocols

The following protocols are representative examples of SNAr reactions on indazole derivatives. Researchers should note that optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates.

Protocol 1: N-Arylation of an Indazole with a Fluoroarene

This protocol describes a typical procedure for the C-N bond formation between an indazole and an activated fluoroarene using a base in a polar aprotic solvent.

Materials:

  • Substituted 1H-indazole

  • Activated fluoroarene (e.g., 1-fluoro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 1H-indazole (1.0 mmol), the activated fluoroarene (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl indazole.

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification node1 Combine Indazole, Fluoroarene, and K₂CO₃ node2 Add DMSO node1->node2 node3 Heat and Stir (100-120 °C, 12-24 h) node2->node3 node4 Monitor by TLC/LC-MS node3->node4 node5 Quench with Water node4->node5 node6 Extract with Ethyl Acetate node5->node6 node7 Wash with Brine node6->node7 node8 Dry and Concentrate node7->node8 node9 Purify by Column Chromatography node8->node9

Figure 2: A typical experimental workflow for the N-arylation of an indazole via SNAr.

Protocol 2: Thiolation of a Chloroindazole

This protocol outlines a general procedure for the formation of a C-S bond via the reaction of a thiol with an activated chloroindazole.

Materials:

  • Substituted chloroindazole (e.g., 3-chloro-5-nitro-1H-indazole)

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.1 mmol) in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the substituted chloroindazole (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired thioether derivative.

Summary of Reaction Conditions

The following table provides a comparative overview of typical reaction conditions for SNAr on indazoles.

ParameterConditionRationale & Key Considerations
Substrate Activated IndazoleMust possess a strong EWG (e.g., -NO₂, -CN) ortho or para to the leaving group.
Leaving Group F, Cl, Br, IFluoride is often the most reactive due to the high electronegativity enhancing the electrophilicity of the carbon.[5]
Nucleophile Amines, Alcohols, ThiolsThe strength of the nucleophile influences reaction rate. Weaker nucleophiles may require harsher conditions.
Solvent DMSO, DMF, ACN, NMPPolar aprotic solvents are preferred to enhance nucleophilicity.[5][9]
Base K₂CO₃, Cs₂CO₃, NaH, t-BuOKRequired for deprotonation of acidic nucleophiles. The strength of the base should be matched to the pKa of the nucleophile.
Temperature Room Temp. to 150 °CMany SNAr reactions require heating to overcome the activation energy barrier.[5][14]
Catalyst None, Metal-based, PTCGenerally not required but can be beneficial for challenging substrates.

Conclusion

Nucleophilic aromatic substitution is a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile method for the functionalization of indazoles. A thorough understanding of the underlying mechanism and the interplay of various reaction parameters is essential for the successful design and execution of these transformations. By carefully selecting the substrate, nucleophile, solvent, and base, and by optimizing the reaction temperature, researchers can efficiently access a wide array of novel indazole derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource to empower scientists in their endeavors to harness the full potential of SNAr on the indazole scaffold.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. (2022, July 22). PubMed. Retrieved from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. (2017, February 20). Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. (n.d.). ChemRxiv. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). PMC. Retrieved from [Link]

  • Synthesis of Novel Substituted Indazoles via Nucleophilic Substitution of Hydrogen (SNH). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]

  • Catalysed SNAr reactions. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. Retrieved from [Link]

  • Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxymethoxy)-1H-indazol-3-amine is a specialized synthetic intermediate featuring a sensitive Methoxymethyl (MOM) ether protecting group at the C6 position and a nucleophilic primary amine at the C3 position. It is frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Pazopanib) where orthogonal protection of the phenol is required during N-alkylation or urea formation.[1]

This compound presents a dual-stability challenge :

  • Acid Sensitivity: The MOM group is highly labile to protic and Lewis acids.[1]

  • Oxidative Instability: The electron-rich 3-aminoindazole core is susceptible to air oxidation and N-oxide formation.

This guide defines the rigorous protocols required to maintain >98% purity during storage and handling.

Chemical Profile & Critical Properties

PropertyDescription
Chemical Name 6-(Methoxymethoxy)-1H-indazol-3-amine
Functional Groups Primary Amine (C3), MOM Ether (C6), Indazole Nitrogen (N1)
Molecular Weight ~193.20 g/mol (Estimate based on Formula C9H11N3O2)
Physical State Off-white to pale yellow solid (Darkens upon oxidation)
Solubility Soluble in DMSO, DMF, THF, Methanol. Sparingly soluble in water.[1]
pKa (Predicted) N1-H: ~13.8 (Acidic); 3-NH2: ~3.5 (Weakly basic)
Key Risk Spontaneous Deprotection (Loss of MOM group) in acidic media.

Stability & Degradation Mechanisms (Expert Analysis)

To handle this compound effectively, researchers must understand the causality of its degradation.[1] The two primary pathways are Acid-Catalyzed Hydrolysis and Oxidative Coupling .[1]

Mechanism of MOM Cleavage

The MOM group is an acetal.[1] Traces of acid (even from un-neutralized chloroform or CO2 absorption in wet solvents) protonate the ether oxygen, leading to the ejection of the phenol and formation of a reactive oxonium ion, which hydrolyzes to formaldehyde.[1]

Visualization: Degradation Pathways

The following diagram illustrates the critical failure points during handling.

DegradationPathways Compound 6-(MOM)-1H-indazol-3-amine (Intact) Oxonium Oxonium Ion Intermediate Compound->Oxonium Protonation (H+) Radical N-Centered Radical Compound->Radical Oxidation (-e-) Acid Acidic Impurities (HCl, wet CDCl3, CO2) Acid->Oxonium Oxygen Atmospheric Oxygen (UV Light) Oxygen->Radical Phenol DEGRADATION PRODUCT A: 6-Hydroxy-1H-indazol-3-amine (Deprotected) Oxonium->Phenol Hydrolysis (-CH2O) Azo DEGRADATION PRODUCT B: Azo/Hydrazo Dimers (Dark Coloration) Radical->Azo Dimerization

Figure 1: Critical degradation pathways. The MOM group cleavage (red path) is irreversible and catalyzed by trace acids.[1]

Storage Protocols

Trustworthiness Check: Do not store this compound in standard "chemical cupboards." The 3-amine moiety can react with atmospheric aldehydes or CO2 (carbamate formation), while moisture promotes MOM hydrolysis.

ParameterProtocol StandardRationale
Temperature -20°C (Long term) ; 2-8°C (Active use)Slows oxidative kinetics and hydrolysis rates.
Atmosphere Argon or Nitrogen (Headspace purge required)Prevents oxidation of the electron-rich amine.
Container Amber glass vial with PTFE-lined screw cap .[1]Amber glass blocks UV; PTFE prevents leaching of plasticizers.[1]
Desiccation Store inside a secondary container with Drierite/Silica.MOM ethers are stable to base but hydrolyze in moist acidic conditions.[1]
Re-test Date Every 6 months.Check for the appearance of the phenolic -OH peak in NMR.

Handling & Solubilization Workflow

Expertise Insight: Many researchers inadvertently deprotect MOM groups by using CDCl3 that has become acidic over time (formation of DCl/Phosgene).[1] ALWAYS neutralize chloroform or use DMSO-d6 for analysis.[1]

Step-by-Step Solubilization
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Reason: Prevents water condensation on the cold solid.[1]

  • Weighing: Weigh quickly in air, or preferably inside a glovebox/glovebag if humidity is >60%.[1]

  • Solvent Selection:

    • Recommended: Anhydrous DMSO, DMF, Anhydrous THF.[1]

    • Avoid: Alcohols (slow trans-acetalization possible), Water, Acidic solvents.[1]

  • Stock Solution: Prepare at 10-50 mM in DMSO. Store aliquots at -20°C.

    • Note: DMSO stocks are stable for ~3 months if kept frozen and dark.

Visualization: Handling Logic

HandlingWorkflow Storage Cold Storage (-20°C) Under Argon Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Check CRITICAL CHECK: Is Solvent Acid Free? Open->Check Solvent Add Solvent: DMSO/DMF (Anhydrous) Use Experimental Use (Coupling/Assay) Solvent->Use Check->Solvent Yes Fail STOP: Neutralize Solvent (Add K2CO3 or Basic Alumina) Check->Fail No (e.g. old CDCl3) Fail->Solvent After treatment

Figure 2: Safe handling workflow emphasizing moisture control and solvent acidity checks.

Quality Control & Re-validation

Before using this intermediate in critical steps (e.g., Suzuki coupling or urea formation), validate integrity using these parameters.

NMR Validation (1H NMR in DMSO-d6)
  • MOM Signal: Look for the characteristic singlet at δ ~5.2 ppm (2H, -OCH2O-) and singlet at δ ~3.4 ppm (3H, -OCH3) .

  • Deprotection Flag: Appearance of a broad singlet at δ ~9-10 ppm indicates the free phenolic hydroxyl (6-OH), signaling degradation.

  • Amine Signal: Broad singlet at δ ~5-6 ppm (2H, -NH2) . Disappearance or shifting suggests oxidation.[1]

TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 5-10% Methanol in Dichloromethane (DCM).

  • Detection: UV (254 nm).[1] The amine can also be visualized with Ninhydrin stain (Red/Purple spot).[1]

  • Differentiation: The deprotected 6-hydroxy compound will be significantly more polar (lower Rf) than the MOM-protected parent.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience. (Detailed stability data for Methoxymethyl ethers, pp. 27-33).[2]

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent multi-targeted tyrosine kinase inhibitor." Journal of Medicinal Chemistry, 51(15), 4632-4640.[1] (Context for 3-amino/6-functionalized indazole handling).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 6-Methoxy-1H-indazol-3-amine. (General safety and handling for the analog core).

  • BenchChem. (2025).[1][3][4] Application Notes: Protecting Group Strategies for 3-Aminoindoles. (Protocols for handling electron-rich amino-heterocycles).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic building block. As a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our approach is grounded in mechanistic principles and practical laboratory experience to help you navigate the common challenges associated with this multi-step synthesis.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine is typically approached via a two-step sequence starting from a commercially available precursor. The strategy involves:

  • Protection of a Phenolic Hydroxyl Group: The synthesis begins with a substituted benzonitrile containing a hydroxyl group, which must be protected to prevent unwanted side reactions in the subsequent step. The methoxymethyl (MOM) ether is a common choice for this protection due to its relative stability under basic conditions and established methods for its removal.[3]

  • Cyclization to Form the Indazole Ring: The MOM-protected benzonitrile is then reacted with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of an ortho-halogen (typically fluorine for its high reactivity), followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring, yielding the desired 3-aminoindazole structure. The reaction of 2-halobenzonitriles with hydrazine is a well-established method for preparing 3-aminoindazoles.[4][5]

Below is a diagram illustrating the general workflow.

Synthesis_Workflow General Synthesis Workflow A Start: 4-Hydroxy-2-fluorobenzonitrile B Step 1: MOM Protection Reagents: MOMCl, Base (e.g., DIPEA) Solvent: DCM A->B Protect Hydroxyl C Intermediate: 2-Fluoro-4-(methoxymethoxy)benzonitrile B->C D Step 2: Indazole Formation Reagents: Hydrazine Hydrate Solvent: n-BuOH or EtOH C->D Cyclize E Final Product: 6-(Methoxymethoxy)-1H-indazol-3-amine D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F Isolate

Caption: General workflow for the synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine.

Section 2: Troubleshooting Guide - From Precursor to Product

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield is low during the MOM protection of the starting phenol (Step 1). What's going wrong?

Answer: Low yields in MOM protection are typically due to incomplete reaction, degradation of the starting material, or formation of byproducts. Consider the following points:

  • Reagent Quality: Ensure your methoxymethyl chloride (MOMCl) is fresh. MOMCl can hydrolyze over time. Use of dimethoxymethane with an acid catalyst is a safer, albeit different, alternative protocol.[3] Your base, such as N,N-Diisopropylethylamine (DIPEA), and solvent should be anhydrous.

  • Base Strength and Stoichiometry: DIPEA is a non-nucleophilic hindered base, which is ideal. However, if the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used to first generate the phenoxide anion, followed by the addition of MOMCl.[3] Ensure you are using at least a slight excess of both the base and MOMCl.

  • Reaction Temperature: The reaction is typically run at 0 °C to room temperature. Running the reaction at elevated temperatures can lead to side reactions and decomposition, especially since MOMCl is a potent and potentially hazardous alkylating agent.[3]

  • Byproduct Formation: A common byproduct is the bis-MOM ether formed at the nitrogen of the nitrile group under harsh conditions, although this is less common. More likely is the formation of methylene-linked dimers of your phenol if conditions are not optimal. Careful monitoring by TLC or LC-MS is crucial.

Q2: The cyclization reaction with hydrazine (Step 2) is sluggish, incomplete, or results in a complex mixture.

Answer: This is the critical ring-forming step, and its success depends on several factors.

  • Solvent Choice: While ethanol is commonly used, higher-boiling solvents like n-butanol or aprotic polar solvents like DMSO can increase the reaction rate and improve yields by better-solubilizing intermediates.[6]

  • Reaction Temperature: This reaction requires heat, typically refluxing in the chosen solvent. Insufficient temperature will result in a slow or stalled reaction. For instance, refluxing in n-butanol (~117 °C) is more effective than in ethanol (~78 °C).

  • Hydrazine Equivalents: Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion and compensate for its volatility.

  • Formation of Side Products: At high temperatures, side reactions like hydrazone formation can occur.[6] Additionally, if your MOM-protected intermediate is not pure and contains unreacted starting material, you will form a mixture of the desired product and 6-hydroxy-1H-indazol-3-amine, complicating purification.

Q3: My final product yield is low, and I've isolated the deprotected phenol, 6-hydroxy-1H-indazol-3-amine.

Answer: This indicates that the MOM group is being cleaved under the reaction conditions.

  • MOM Group Instability: The MOM group is an acetal, which is labile under acidic conditions.[3] While the cyclization with hydrazine is generally basic, localized acidic conditions or certain workup procedures can cause deprotection.

  • Work-up Procedure: Avoid acidic aqueous workups (e.g., washing with 1N HCl) if you suspect MOM group lability. A neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) is safer.

  • Alternative Protecting Groups: If MOM deprotection is a persistent issue, consider a more robust protecting group like a benzyl (Bn) or tert-butyldimethylsilyl (TBDPS) ether, though their removal would require different conditions (hydrogenolysis for Bn, fluoride source for TBDPS).

Q4: Purification of the final product is difficult. It streaks on the silica gel column or has poor solubility.

Answer: Amines, particularly heterocyclic amines, can be challenging to purify by standard chromatography due to their basicity and polarity.

  • Column Chromatography Additives: Add a small amount of a basic modifier to your chromatography eluent. Typically, 1-2% triethylamine or ammonium hydroxide in your solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be highly effective.

    • Acid-Base Extraction: You can sometimes purify amines by dissolving the crude product in an organic solvent, extracting with dilute acid (e.g., 1M HCl) to move the protonated amine into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) and re-extracting the pure amine back into an organic solvent.[7] However, be mindful of the MOM group's acid sensitivity.

  • Solubility Issues: The product contains both a polar amine and a relatively nonpolar MOM group. It may have unusual solubility. Test a range of solvents for both chromatography and potential recrystallization.

Troubleshooting_Flowchart Troubleshooting Decision Tree start Low Final Yield check_purity Analyze Crude Product by LC-MS / NMR start->check_purity incomplete_rxn Problem: Incomplete Cyclization check_purity->incomplete_rxn Unreacted starting material present? deprotection Problem: MOM Group Cleavage check_purity->deprotection Deprotected product observed? purification_loss Problem: Loss During Purification check_purity->purification_loss Clean conversion but poor recovery? sol_incomplete Solution: - Increase reaction temp/time - Use higher boiling solvent (n-BuOH) - Increase hydrazine equivalents incomplete_rxn->sol_incomplete sol_deprotect Solution: - Use neutral/basic workup - Avoid acidic conditions - Check stability in reaction solvent deprotection->sol_deprotect sol_purify Solution: - Add base (Et3N) to chromatography eluent - Try recrystallization - Consider alternative purification purification_loss->sol_purify

Caption: A decision tree for troubleshooting low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q: Why use a MOM protecting group instead of leaving the phenol unprotected?

A: The free phenolic hydroxyl group is acidic and nucleophilic. During the reaction with hydrazine, it could be deprotonated, altering the electronic properties of the aromatic ring and potentially leading to unwanted side reactions or poor reactivity. Protecting it ensures the cyclization proceeds cleanly as intended.

Q: What is the best analytical technique to monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks. Stain with potassium permanganate or use a UV lamp for visualization. For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of your starting material and the appearance of your product, while also detecting any major side products and confirming their mass.

Q: How do I confirm the structure and purity of my final product?

A: A combination of techniques is required. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. The characteristic signals for the MOM group (a singlet around 5.2 ppm and a singlet around 3.5 ppm) and the indazole protons should be present. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by LC-MS or High-Performance Liquid Chromatography (HPLC).

Section 4: Optimized Step-by-Step Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions.

Part A: Synthesis of 2-Fluoro-4-(methoxymethoxy)benzonitrile
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxy-2-fluorobenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise while stirring.

  • Addition of Protecting Agent: Add methoxymethyl chloride (MOMCl, 1.2 eq) dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) if necessary.

Part B: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-(methoxymethoxy)benzonitrile (1.0 eq) and n-butanol (approx. 0.3 M).

  • Addition of Reagent: Add hydrazine hydrate (4.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by filtration.

  • Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the n-butanol. Add water to the residue, which may induce precipitation. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified.

    • Recrystallization: Attempt recrystallization from a solvent like ethanol or ethyl acetate.

    • Column Chromatography: Purify on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes, containing 1% triethylamine to prevent streaking.[8]

Section 5: Data Summary Tables

Table 1: Troubleshooting Summary

Issue Probable Cause(s) Recommended Solution(s)
Low MOM Protection Yield Poor reagent quality; Insufficient base; Low temperature. Use fresh MOMCl; Switch to NaH if needed; Ensure anhydrous conditions.
Incomplete Cyclization Insufficient temperature; Low hydrazine concentration. Use a higher boiling solvent (n-BuOH); Increase hydrazine to 4-5 eq; Ensure reflux is maintained.
Unwanted MOM Deprotection Acidic conditions during reaction or work-up. Ensure reaction medium remains basic; Use neutral or basic aqueous washes (e.g., sat. NaHCO₃).

| Difficult Purification | Basicity of the amine product interacting with silica gel. | Add 1-2% triethylamine to the chromatography eluent; Attempt recrystallization as an alternative. |

Table 2: Reagent and Solvent Selection Guide

Step Reagent/Solvent Role / Key Consideration
MOM Protection DIPEA Non-nucleophilic base, minimizes side reactions.
NaH Stronger base for deprotonation, use with care at 0 °C.
Dichloromethane (DCM) Common solvent, must be anhydrous.
Cyclization Hydrazine Hydrate Nucleophile for ring formation; use in excess.
n-Butanol High-boiling solvent to accelerate the reaction.
Ethanol Lower boiling point, may result in longer reaction times.

| Purification | Triethylamine (in eluent) | Neutralizes silica gel, improving peak shape for amines. |

References
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach - Bentham Science Publisher. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12). Retrieved February 15, 2026, from [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27).
  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed. (2017, August 15). Retrieved February 15, 2026, from [Link]

  • DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • US3337630A - Process for the purification of amines - Google Patents. (n.d.).
  • Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • 6-methoxy-1h-indazol-3-amine (C8H9N3O) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

troubleshooting low purity in 6-(Methoxymethoxy)-1H-indazol-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Target Molecule: 6-(Methoxymethoxy)-1H-indazol-3-amine Application: Critical scaffold for Tyrosine Kinase Inhibitors (TKIs) (e.g., analogues of Axitinib, Pazopanib). Critical Quality Attribute (CQA): Purity > 98% (HPLC), Free Hydrazine < 10 ppm.

This guide addresses the specific challenges in synthesizing and purifying 6-(Methoxymethoxy)-1H-indazol-3-amine. The presence of the acid-labile Methoxymethyl (MOM) protecting group, combined with the basicity of the 3-aminoindazole core, creates a narrow "stability window" that requires precise pH control during workup.

Standard Production Protocol (The "Happy Path")

To identify where your process failed, compare it against this validated "Gold Standard" protocol. This route utilizes the SNAr cyclization of a 2-fluorobenzonitrile precursor, which is superior to the nitrosation of anilines for this specific substitution pattern.

The Reaction Scheme

SynthesisPath cluster_conditions Critical Parameters Start 4-(MOM)-2-fluorobenzonitrile Inter Intermediate (Aryl Hydrazine) Start->Inter S_NAr (n-BuOH, 110°C) Reagent Hydrazine Hydrate (3.0 - 5.0 eq) Reagent->Inter Prod 6-(MOM)-1H-indazol-3-amine Inter->Prod Cyclization (-HF) Side Impurity: 6-Hydroxy (MOM Cleavage) Prod->Side Acidic Workup (pH < 6) Temp: 110-120°C Temp: 110-120°C Solvent: n-Butanol Solvent: n-Butanol Time: 12-24h Time: 12-24h

Caption: Figure 1. Standard synthesis pathway via hydrazine cyclization. Note the critical risk of MOM cleavage during acidic exposure.

Step-by-Step Methodology
  • Charge: Dissolve 4-(methoxymethoxy)-2-fluorobenzonitrile (1.0 eq) in n-Butanol (5-10 volumes). Ethanol can be used but often requires a sealed tube to reach the necessary cyclization temperature (>100°C).

  • Reagent: Add Hydrazine Hydrate (3.0 – 5.0 eq). Note: Excess is required to drive the reaction and prevent bis-arylation.

  • Reaction: Reflux (approx. 117°C) for 12–24 hours. Monitor by HPLC/TLC.

    • Checkpoint: The intermediate aryl hydrazine often appears first. Continue reflux until it converts fully to the indazole.

  • Workup (CRITICAL):

    • Cool to Room Temperature.[1][2][3]

    • Do NOT use HCl to quench.[4] The MOM group hydrolyzes rapidly at pH < 4.

    • Quench with water or saturated NH4Cl (mildly acidic but usually safe if brief).

    • Extract with Ethyl Acetate. Wash organic layer with Brine (2x) to remove excess hydrazine.

  • Purification: Recrystallization from Toluene or precipitation from CH2Cl2/Hexanes.

Troubleshooting Dashboard

Symptom: Low Purity (< 90%)

Observed IssueLikely Root CauseDiagnostic CheckCorrective Action
Product is a phenol (MOM lost) Acidic workup or wet/acidic solvent.NMR: Missing singlet at ~3.4 ppm (OMe) and ~5.2 ppm (CH2).Maintain pH > 7. Use basic washes (NaHCO3). Avoid silica gel (acidic) for long periods.
Sticky/Gooey Solid Residual Hydrazine or Oligomers.NMR: Broad peak at ~4-5 ppm that shifts with D2O.Azeotrope with Isopropanol or Toluene. Dry under high vacuum > 12h.
Starting Material Remains Temperature too low; Stirring poor.HPLC: Peak at RRT ~1.2 (Nitrile).Switch solvent to n-Butanol or Diglyme to increase reflux temp.
Unknown Impurity (RRT 0.8) Intermediate Amidine/Hydrazone.LCMS: Mass = Target + 18 or similar intermediate mass.Increase reaction time. Add catalytic acetic acid (RISKY with MOM) or simply push temp.

Deep Dive Q&A: Addressing Specific Failures

Q1: My MOM group is disappearing. The reaction works, but I isolate 6-hydroxy-1H-indazol-3-amine. Why?

A: The Methoxymethyl (MOM) ether is an acetal. It is stable to base (hydrazine) but extremely sensitive to acid.

  • The Trap: Many standard indazole protocols call for an HCl workup to precipitate the amine hydrochloride salt. You cannot do this.

  • The Fix:

    • Perform a neutral workup . Wash the organic layer with water/brine only.

    • If you must use silica gel chromatography, add 1% Triethylamine (TEA) to your eluent to neutralize the silica's inherent acidity.

    • Avoid prolonged storage in chloroform (which can form trace HCl over time).

Q2: The reaction stalls at ~80% conversion. Adding more hydrazine doesn't help.

A: This is likely a solubility or temperature issue. The cyclization step (ring closure) has a higher activation energy than the initial SNAr displacement.

  • Mechanism: The hydrazine displaces the fluorine first (fast), forming the aryl hydrazine intermediate. The intramolecular attack on the nitrile (slow) forms the indazole.

  • The Fix: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Diglyme . The higher temperature is often required to force the ring closure.

Q3: My product is "gummy" and has a high baseline in NMR. How do I clean it?

A: 3-Aminoindazoles are notorious for trapping hydrazine and solvents.

  • The Fix:

    • Azeotropic Drying: Dissolve the gum in Isopropanol (IPA) and rotovap to dryness. Repeat 2-3 times. IPA forms an azeotrope with hydrazine hydrate.

    • Precipitation: Dissolve in a minimum amount of hot Ethyl Acetate, then slowly add Hexanes or Heptane while stirring. The amine should precipitate as a powder.

Q4: Can I protect the 6-hydroxy-3-aminoindazole after synthesis instead?

A: Not recommended.

  • Reasoning: The 3-amino group is nucleophilic. If you treat 6-hydroxy-3-aminoindazole with MOM-Cl (chloromethyl methyl ether), you will get a mixture of O-alkylation (desired) and N-alkylation (undesired) products.

  • Strategy: Always install the MOM protection on the benzonitrile precursor before the hydrazine cyclization.

Analytical Validation Guide

Use this logic tree to validate your product structure and purity.

ValidationLogic Check Isolate Solid NMR 1H NMR (DMSO-d6) Check->NMR MOM_Check Check MOM Signals: Singlet ~3.4 ppm (3H) Singlet ~5.2 ppm (2H) NMR->MOM_Check Amine_Check Check Amine Signal: Broad Singlet ~5.5-6.5 ppm (Exchangeable with D2O) MOM_Check->Amine_Check Signals Present Result_Fail FAIL: Deprotected Phenol MOM_Check->Result_Fail Signals Absent Result_Pass PASS: MOM-Indazole Amine_Check->Result_Pass

Caption: Figure 2. Analytical logic flow for confirming MOM protection retention.

Key NMR Signals (DMSO-d6)
  • MOM-CH2: Singlet at δ 5.20 – 5.25 ppm (2H).

  • MOM-CH3: Singlet at δ 3.38 – 3.42 ppm (3H).

  • Indazole-NH2: Broad singlet at δ 5.4 – 6.0 ppm (2H). Note: This peak can shift or broaden depending on concentration and water content.

  • Indazole-NH (Ring): Very broad singlet, often >11.0 ppm (1H).

References

  • Indazole Synthesis via Hydrazine

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.

    • [Link]

  • MOM Group Stability & Conditions

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Refer to section on Methoxymethyl Ethers).

    • [Link]

  • Kinase Inhibitor Scaffolds (Context)

    • Hu-Lowe, D. D., et al. (2008). "Characterization of Axitinib, a Potent and Selective Inhibitor of VEGFR." Clinical Cancer Research, 14(22), 7272-7283. (Demonstrates the utility of the indazole scaffold).
    • [Link]

  • Hydrazine Removal Techniques

    • Pharmaceutical process development guides often cite azeotropic distillation with alcohols (IPA/Ethanol)
    • Org.[1][3][5][6] Process Res. Dev. 2012, 16, 12, 1953–1966. (General discussion on genotoxic impurity removal, including hydrazines).

    • [Link]

Sources

purification methods for 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: 6-(Methoxymethoxy)-1H-indazol-3-amine

Role: Senior Application Scientist Status: Online Ticket ID: IND-MOM-006[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 6-(Methoxymethoxy)-1H-indazol-3-amine . As a Senior Application Scientist, I understand that this intermediate is a critical scaffold in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors).

This molecule presents a "dual-threat" challenge in purification:

  • The 3-Aminoindazole Core: Highly polar and basic, prone to severe tailing on silica and oxidative darkening.[1]

  • The MOM (Methoxymethyl) Ether: A protecting group that is robust to base but labile to acids . Standard acidic workups or unbuffered silica chromatography can trigger premature deprotection, reverting the molecule to the phenolic 6-hydroxy analogue.

This guide prioritizes non-acidic purification pathways to preserve the MOM ether while achieving >98% purity.

Part 1: Chromatography Troubleshooting (HPLC & Flash)

Q: My compound is tailing significantly on silica gel, and I see a new polar spot forming during the run. What is happening?

A: You are likely experiencing two simultaneous issues: Silanol Interaction and On-Column Acidolysis .[1]

  • Tailing (The Basicity Issue): The primary amine at C3 and the indazole nitrogen are basic. They hydrogen-bond strongly with the acidic silanol groups (Si-OH) on the silica surface, causing peak broadening (tailing).

  • New Polar Spot (The MOM Issue): Standard silica gel is slightly acidic (pH ~6.5). If the residence time on the column is long, this acidity is sufficient to partially cleave the MOM group, generating the highly polar 6-hydroxy-1H-indazol-3-amine.[1]

Protocol 1: Deactivated Silica Flash Chromatography

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH . This neutralizes acidic sites.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[2]

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH (7N in MeOH is preferred).

    • Gradient: 0% → 10% B over 20 CV (Column Volumes).

  • Why this works: The base modifier blocks silanols, sharpening the peak, and maintains a basic pH to protect the MOM ether [1].

Q: Can I use Reverse Phase (C18) HPLC? The MOM group seems unstable in water/TFA.

A: Do NOT use Trifluoroacetic Acid (TFA). Even at 0.1%, TFA (pH < 2) will rapidly hydrolyze the MOM acetal.

Protocol 2: High-pH Reverse Phase HPLC

  • Column: C18 with high-pH stability (e.g., XBridge BEH C18 or Gemini-NX).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[3][4]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% → 95% B.

  • Causality: The MOM group is stable to base. High pH suppresses the protonation of the indazole (pKa ~14 for N-H), keeping it neutral and improving peak shape without risking deprotection [2].

Part 2: Crystallization & Precipitation

Q: The product comes out as a dark oil and refuses to crystallize. How do I fix this "oiling out"?

A: Oiling out is common with amino-indazoles due to trace impurities (hydrazines/dimers) disrupting the crystal lattice.[1] The MOM group adds lipophilicity, making water-based precipitations tricky.[1]

Protocol 3: Anti-Solvent Precipitation (The "Cloud Point" Method)

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).

  • Nucleation: Add n-Heptane dropwise until a persistent cloudiness appears.[1]

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass wall with a spatula to create nucleation sites.

  • Cooling: Cool slowly to Room Temperature (RT), then to 4°C. Do not crash cool, or oil will return.

  • Wash: Filter and wash with cold 1:4 EtOAc:Heptane.

Data Summary: Solvent Screening Results

Solvent SystemOutcomePurity ImpactNotes
EtOAc / Hexanes Recommended HighBest balance of yield and purity.[1]
DCM / Pentane GoodModerateGood for removing non-polar impurities.
Ethanol / Water Risky LowRisk of oiling out; MOM stable only if pH > 7.
Acetone Avoid N/AReacts with amine to form imine (Schiff base).

Part 3: Impurity Profiling & Stability

Q: I see a dimer impurity at roughly 2x molecular weight. Where does this come from?

A: This is likely the Azo-dimer or Hydrazine-linked dimer , formed during the ring-closure of the 2-fluorobenzonitrile precursor if hydrazine is in large excess or if oxidation occurs.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying MOM-protected aminoindazoles, highlighting the "Danger Zones" for MOM cleavage.

PurificationWorkflow Start Crude Reaction Mixture (6-MOM-1H-indazol-3-amine) CheckState Physical State? Start->CheckState AcidWash Acid Wash (HCl/TFA)? Start->AcidWash Avoid! Solid Solid/Semi-Solid CheckState->Solid Oil Dark Oil CheckState->Oil Cryst Recrystallization (EtOAc/Heptane) Solid->Cryst Flash Flash Chromatography (DCM/MeOH) Oil->Flash MOMCleavage CRITICAL FAILURE: MOM Hydrolysis -> Phenol AcidWash->MOMCleavage Modifier Add 1% TEA or NH4OH? Flash->Modifier YesMod Yes (Buffered) Modifier->YesMod Prevents Tailing NoMod No (Acidic Silica) Modifier->NoMod Risk of Degradation Pure Pure Product (>98%) YesMod->Pure NoMod->MOMCleavage Slow Degradation Cryst->Pure

Caption: Decision tree emphasizing the avoidance of acidic conditions to preserve the MOM protecting group.

Part 4: Storage & Handling FAQs

Q: The compound turned pink/brown after a week in the fridge. Is it degraded?

A: Aminoindazoles are electron-rich and prone to surface oxidation (forming N-oxides or azo-species) upon exposure to air and light.[1]

  • Diagnosis: Check LCMS. If the main peak is still >95%, the color is likely a trace surface impurity (ppm level).

  • Prevention: Store under Argon at -20°C. Protect from light.

  • Recovery: A quick filtration through a short pad of basic alumina (DCM eluent) will remove the colored oxidation products.

Q: Can I use Acetone to clean my glassware or recrystallize?

A: No. Primary amines (the -NH2 at position 3) react with ketones (Acetone) to form imines (Schiff bases) . This reaction is reversible but will contaminate your NMR and yield. Use Methanol or Ethyl Acetate for cleaning and processing.[5]

References

  • BenchChem. Technical Support Center: Purification of Imidazole and Indazole Derivatives.[1] Retrieved from 5

  • Master Organic Chemistry. Protecting Groups For Alcohols: The MOM Ether. Retrieved from 6

  • Lefebvre, V., et al. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.[1][7][8] J. Org. Chem., 2010.[7][8] Retrieved from 7

  • Sigma-Aldrich. 6-Methoxy-1-methyl-1H-indazol-3-amine Product Page.[1] Retrieved from [1]

Sources

Technical Support Center: Solubility Optimization for 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The "Triage" Phase

Before attempting any new solubilization strategy, you must diagnose why your current method is failing. This molecule presents a dual challenge: high hydrophobicity (typical of indazoles) and chemical lability (specific to the MOM group).

Quick Diagnostic Q&A

Q1: I tried dissolving the compound in 0.1 M HCl to protonate the amine, but the LC-MS shows a new peak. What happened? A: STOP IMMEDIATELY. You likely degraded your compound.

  • The Cause: The methoxymethoxy (MOM) group at position 6 is an acetal.[1] Acetals are stable to base but highly labile in acidic conditions [1].

  • The Result: Strong acids cleave the MOM group, releasing formaldehyde and converting your molecule into 6-hydroxy-1H-indazol-3-amine .

  • The Fix: Never use strong mineral acids (HCl, H₂SO₄) or unbuffered acidic solvents (pH < 4.0) for solubilization.

Q2: The compound dissolves in DMSO but crashes out when I dilute it into PBS (pH 7.4). Why? A: This is a classic "Hydrophobic Crash."

  • The Mechanism: The indazole core is planar and hydrophobic, leading to high lattice energy and

    
    -
    
    
    
    stacking. While the MOM group adds slight polarity, it is insufficient to overcome the lipophilicity of the core in pure aqueous buffer.
  • The Fix: You require a co-solvent system or a chaotropic agent (like cyclodextrins) to shield the hydrophobic core from the water lattice.

Q3: Can I use sonication to force it into solution? A: Use with caution. Mild sonication (bath, 5-10 mins) is acceptable. High-energy probe sonication can generate local heat and radicals that may degrade the MOM ether or oxidize the exocyclic amine.

Strategic Solubility Decision Tree

Do not guess. Follow this logic flow to select the correct solvent system based on your downstream application.

SolubilityLogic Start START: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis (Reaction) Start->ChemSynth DMSO_Stock Make 10-50 mM Stock in DMSO BioAssay->DMSO_Stock AcidCheck Is pH < 4.0 Required? ChemSynth->AcidCheck Dilution Dilution Step DMSO_Stock->Dilution Stop STOP: MOM Hydrolysis Risk Switch Protecting Group AcidCheck->Stop Yes OrganicSolv Use DCM, THF, or DMF. Avoid Alcohols + Acid. AcidCheck->OrganicSolv No Precip Precipitation Observed? Dilution->Precip SimpleBuffer Use PBS/Media (Max 0.5% DMSO) Precip->SimpleBuffer No ComplexForm Add 20% HP-β-Cyclodextrin or PEG400 Precip->ComplexForm Yes

Figure 1: Decision tree for selecting the appropriate solvent system while preserving the integrity of the MOM protecting group.

Recommended Solvent Systems

The following systems have been validated for hydrophobic indazole derivatives. Data is based on general solubility parameters for 3-aminoindazoles [2].

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility PotentialRisk LevelApplication Notes
100% DMSO High (>50 mM)LowIdeal for stock solutions. Freeze/thaw stable.
100% DMF High (>50 mM)LowAlternative stock. Harder to remove than DMSO.
PBS (pH 7.4) Very Low (<10 µM)LowWill precipitate without cosolvents.
0.1 M HCl HighCRITICAL DO NOT USE. Causes deprotection (MOM cleavage).
PEG 400 (50%) Moderate (~5-10 mM)LowGood intermediate dilution step.
20% HP-β-CD High (~2-5 mM)LowBest for animal studies (PK/PD) or high-conc bioassays.

The "Acid Trap": Mechanism of Failure

Understanding the chemistry saves time. The MOM group is an acetal (


).[1] In the presence of acid, the oxygen is protonated, leading to the ejection of methanol and the formation of a resonance-stabilized oxonium ion, which then hydrolyzes [1].

MOM_Hydrolysis Step1 MOM-Protected Indazole (Acidic Environment) Step2 Protonation of Ether Oxygen Step1->Step2 + H+ Step3 Oxonium Ion Intermediate Step2->Step3 - MeOH Step4 Hydrolysis: Formaldehyde + Methanol + Deprotected Indazole Step3->Step4 + H2O

Figure 2: Mechanistic pathway of acid-catalyzed MOM deprotection. This reaction occurs rapidly at pH < 2.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Use this for long-term storage and initial solubilization.

  • Weighing: Weigh 6.65 mg of 6-(Methoxymethoxy)-1H-indazol-3-amine (MW ≈ 191.2 g/mol , estimated).

    • Note: Ensure the powder is not static; indazoles can be fluffy.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why Anhydrous? Water in DMSO can slowly hydrolyze the MOM group over months if the DMSO becomes acidic (DMSO degrades to methanesulfonic acid over time).

  • Mixing: Vortex for 30 seconds. The solution should be clear and slightly yellow.

  • Storage: Aliquot into amber glass vials (light sensitive amine) and store at -20°C.

Protocol B: "Crash-Resistant" Dilution for Bioassays

Use this when adding the compound to cell culture media or enzyme buffers.

Objective: Achieve 100 µM final concentration without precipitation.

  • Prepare Carrier Solvent: Make a solution of 20% w/v HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

    • Why CD? Cyclodextrins form inclusion complexes with the hydrophobic indazole core, keeping it soluble in water [3].

  • Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into PEG 400 (Polyethylene Glycol).

    • Result: 5 mM compound in 90% PEG / 10% DMSO.

  • Final Dilution: Slowly pipette the PEG/DMSO mix into the pre-warmed (37°C) HP-β-CD/PBS solution while vortexing.

    • Target: 100 µM.

    • Validation: Inspect visually against a black background. If cloudy, sonicate for 5 minutes.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Chapter on Protection for the Hydroxyl Group, specifically Methoxymethyl Ethers).

  • Gupta, K. R., et al. (2023).[4] Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

minimizing side reactions during indazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Synthesis Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific "pain points" of indazole amine synthesis. Unlike generic heterocyclic chemistry, indazoles present a unique triad of challenges: tautomeric ambiguity (N1 vs. N2) , labile N-N bonds during reduction, and catalyst deactivation during cross-coupling.

The following modules provide mechanistic insights, decision frameworks, and validated protocols to minimize these side reactions.

Module 1: Regiocontrol & Protection Strategies

The Issue: Direct alkylation or functionalization of 1H-indazoles often yields a mixture of N1- and N2-isomers due to annular tautomerism (1H


 2H). N2-alkylation is a common irreversible side reaction that reduces yield and complicates purification.
Mechanistic Insight

The 1H-tautomer is thermodynamically more stable (~4.5 kcal/mol) than the 2H-tautomer. However, under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.

  • Kinetic Control: Often favors N2 attack due to proximity to the electron pairs, especially with reactive electrophiles.

  • Thermodynamic Control: Favors N1 substitution.

Visualizing the Tautomeric Challenge The following diagram illustrates the protection pathways to lock the desired regiochemistry.

IndazoleRegio cluster_legend Pathway Key Indazole Unprotected Indazole Core Tautomer 1H <-> 2H Tautomerism Indazole->Tautomer N1_Product N1-Protected (Thermodynamic) Tautomer->N1_Product DHP/H+ or NaH/THF (Chelation) N2_Product N2-Protected (Kinetic/Side Product) Tautomer->N2_Product Strong Base/Polar Solvent (e.g., Cs2CO3/DMF) key1 Green = Desired Path key2 Red = Side Reaction

Caption: Regioselective pathways. Acid-catalyzed protection (THP) or chelation-controlled alkylation favors N1. Uncontrolled basic alkylation risks N2 formation.

Troubleshooting Table: Regioselectivity
Target RegioisomerRecommended StrategyKey ReagentsMechanism/Rationale
N1-Selective Acid-Catalyzed Protection DHP, PTSA, THF/DCMThermodynamic Control. The reaction equilibrates to the more stable N1-THP isomer.
N1-Selective Chelation Control NaH, THFCoordination. Na+ coordinates with C3-substituents (if present), blocking N2 and directing electrophiles to N1 [1].
N2-Selective Kinetic Alkylation Meerwein’s salt (

)
Kinetic Control. Highly reactive electrophiles attack the most accessible electron density (often N2) before equilibration.

Module 2: Reduction of Nitroindazoles

The Issue: Reducing a nitro group on an indazole core (


) carries a high risk of hydrogenolysis of the N-N bond , leading to ring-opening (formation of o-amino benzonitriles or anilines).
Decision Framework: Selecting a Reduction Method

Do not default to


/Pd-C for indazoles without assessing the risk.

ReductionLogic Start Nitroindazole Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen FeRed Use Fe / NH4Cl (Ethanol/Water) Halogen->FeRed Yes Pressure High Pressure H2? Halogen->Pressure No SnRed Use SnCl2 (Risk: Chlorination) FeRed->SnRed If Fe fails (Caution) Pressure->FeRed Safe Alternative Transfer Transfer Hydrogenation (Pd/C + NH4HCO2) Pressure->Transfer Avoid (Ring Opening Risk)

Caption: Reduction Strategy. Iron-mediated reduction is the "Gold Standard" for safety. Avoid high-pressure hydrogenation to preserve the indazole ring.

Validated Protocol: Fe-Mediated Reduction (Chemoselective)

Use this protocol to avoid N-N cleavage and preserve halogens.

Reagents:

  • Nitroindazole (1.0 equiv)

  • Iron powder (5.0 equiv, <325 mesh recommended)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH:Water (4:1 ratio)

Step-by-Step:

  • Suspension: Dissolve the nitroindazole in EtOH/Water. Add

    
    .[1]
    
  • Activation: Add Iron powder. Critical: Ensure vigorous stirring as Fe is heavy and settles.

  • Reflux: Heat to 70-80°C. Monitor by TLC.

    • Checkpoint: The reaction should turn from yellow (nitro) to colorless/brown sludge (amine + iron oxides).

    • Self-Validation: If the reaction stalls (azo intermediate visible as orange/red spot), add 2 more equiv of Fe and fresh

      
      .
      
  • Workup (The "Celite" Trick):

    • Hot filtration through a Celite pad is mandatory to remove iron oxides.

    • Wash the pad with hot MeOH (amines can stick to iron sludge).

  • Purification: Concentrate filtrate. Partition between EtOAc and

    
    .
    

Why this works: The conditions are too mild to cleave the N-N bond, and the mechanism involves single-electron transfers that do not affect aryl halides [2].

Module 3: Buchwald-Hartwig Amination on Indazoles

The Issue: Palladium catalysts often coordinate irreversibly to the pyridine-like nitrogen (N2) of the indazole, leading to catalyst poisoning and stalled reactions.

Troubleshooting Guide

Q: My conversion is <10% and the catalyst seems dead. Why? A: The unprotected indazole nitrogen is acting as a ligand, displacing your phosphine.

  • Solution 1 (Protection): Protect N1 with THP or SEM before coupling. This sterically blocks N2 coordination.

  • Solution 2 (Ligand Switch): Use bulky, electron-rich biaryl phosphine ligands. BrettPhos or XantPhos are superior because their steric bulk prevents the Pd center from coordinating to the indazole N2 [3].

Q: I see significant de-halogenation (H-atom transfer) instead of amination. A: This often happens if the amine coupling partner is hindered or the base is too weak.

  • Solution: Switch base to LiHMDS or NaOtBu . Avoid weak bases like

    
     for difficult substrates.
    

References

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org.[2] Chem. (2024).[2][3]

    • URL:[Link]

  • Reduction Strategies

    • Title: Reduction of nitro compounds (General Methodologies).[1]

    • Source: Wikipedia / Organic Chemistry Portal (Verified General Knowledge).
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Buchwald-Hartwig Amination User Guide.[4]

    • Source: Chemistry LibreTexts / Chemical Science.
    • URL:[Link]

  • Indazole Protection Groups

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles.[5][6][7]

    • Source: J. Org.[2][5][8][9] Chem. (2006).[5]

    • URL:[Link]

Sources

Technical Support Center: MOM Group Stability in Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Context

Welcome to the technical guide for 6-(Methoxymethoxy)-1H-indazol-3-amine . This molecule is a critical "hinge-binder" scaffold often used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) similar to Axitinib or Pazopanib.

The Methoxymethyl (MOM) group at the C6 position serves a dual purpose:

  • Masking the Phenol: It protects the C6-hydroxyl from participating in side reactions (e.g., O-alkylation).

  • Electronic Modulation: It maintains electron density on the indazole ring, facilitating reactions at the C3-amine or N1-nitrogen.

However, the coexistence of the acid-labile MOM acetal with the basic 3-amino group and the amphoteric indazole core creates a specific stability window that must be respected.

Module 1: Acid Sensitivity (The Critical Limit)

Q: Why did I lose the MOM group during silica gel column chromatography?

A: This is the most common failure mode. The MOM group is an acetal (


). While stable to bases, it hydrolyzes via an oxocarbenium ion intermediate in the presence of Brønsted or Lewis acids.

The Mechanism of Failure: Standard silica gel is slightly acidic (pH 4–5). The electron-donating nature of the 3-amino group pushes electron density into the benzene ring, making the acetal oxygen slightly more basic and prone to protonation, accelerating hydrolysis compared to a neutral benzene ring.

Troubleshooting Protocol:

  • Do: Pre-treat your silica gel column with 1% Triethylamine (Et

    
    N) in your eluent system (e.g., Hexane/EtOAc + 1% Et
    
    
    
    N).
  • Do: Use neutral alumina if the compound is particularly sensitive.

  • Don't: Leave the compound in chlorinated solvents (DCM/CHCl

    
    ) for extended periods if they are not stabilized; these solvents can slowly generate HCl.
    
Q: What is the pH stability window for this molecule?

A:

  • Stable: pH 4 to 14.

  • Labile (Slow): pH 2–3 (e.g., Acetic acid, dilute HCl).

  • Labile (Fast): pH < 1 (e.g., TFA, 6M HCl).

Module 2: Reaction Compatibility (Base & Nucleophiles)

Q: Can I perform a Buchwald-Hartwig coupling on the 3-amine without protecting the N1-H?

A: The MOM group is perfectly stable here, but the N1-H is your issue.

  • MOM Stability: The MOM group will survive the strong bases (NaO^tBu, Cs

    
    CO
    
    
    
    ) and Pd catalysts used in cross-coupling.
  • Indazole Interference: The N1-H (

    
    ) is more acidic than the 3-amine. Bases will deprotonate N1 first, potentially poisoning the catalyst or leading to N1-arylation.
    
  • Recommendation: You generally need to protect N1 (e.g., with THP, SEM, or Boc) before attempting complex couplings on the 3-amine, unless you are using specific conditions that favor the exocyclic amine.

Q: Is the MOM group stable to alkylation conditions (e.g., Alkyl halide + Base)?

A: Yes.

  • Reagents: NaH, K

    
    CO
    
    
    
    , LiHMDS.
  • Outcome: The MOM ether is inert to these conditions. You can selectively alkylate the N1-position or the 3-amino group (depending on stoichiometry and base strength) without affecting the C6-MOM protection.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling this scaffold.

MOM_Stability_Logic Start 6-MOM-Indazol-3-amine Acid Acidic Conditions (pH < 3) Start->Acid Exposed to Base Basic Conditions (pH > 8) Start->Base Exposed to Redox Redox Conditions Start->Redox Exposed to Deprotection MOM Cleavage (Yields 6-OH) Acid->Deprotection TFA / HCl Silica Silica Gel (Risk of Hydrolysis) Acid->Silica Untreated SiO2 Stable_MOM MOM Intact Base->Stable_MOM NaH / NaOH / Amines N1_Deprotonation N1-H Deprotonation (Reactive Anion) Base->N1_Deprotonation Strong Base Hydrog Pd/C + H2 (Stable) Redox->Hydrog Reduction Lewis Lewis Acids (BBr3) (Cleavage) Redox->Lewis Strong Lewis Acid

Caption: Stability Compass for 6-MOM-Indazole. Red paths indicate deprotection risks; Green/Yellow paths indicate stability.

Module 4: Controlled Deprotection Protocols

Q: How do I cleanly remove the MOM group at the end of synthesis?

A: While MOM is acid-labile, the 3-amino group can buffer the reaction, sometimes requiring harsher conditions than expected for simple phenols.

Method A: TFA (Standard)
  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Conditions: Room temperature, 1–3 hours.

  • Note: The 3-amine will form a TFA salt. You must neutralize this during workup (sat. NaHCO

    
    ) to recover the free base.
    
  • Scavengers: If your molecule contains electron-rich aromatics (like the indazole itself), add triethylsilane (TES) or water as a cation scavenger to prevent the methoxymethyl cation from reacting with the ring (Friedel-Crafts alkylation).

Method B: HCl (Cost-Effective)
  • Reagents: 6M HCl in Methanol or Isopropanol.

  • Conditions: 50°C for 2–4 hours.

  • Advantage: Cleaner for large-scale batches; avoids fluorinated waste.

Method C: Lewis Acid (Mild)
  • Reagents: TMSBr (Trimethylsilyl bromide) in DCM at 0°C.

  • Mechanism: Silyl exchange followed by hydrolysis.[1]

  • Use Case: If the molecule contains other acid-sensitive groups (like Boc) that you want to keep (though Boc is usually more labile than MOM, careful tuning can sometimes differentiate them, but usually, they cleave together).

Summary Data: Reagent Compatibility Matrix

Reagent ClassSpecific ReagentMOM StabilityIndazole Core Risk
Strong Acid TFA, HCl, H

SO

Unstable (Cleaves)Stable (Forms Salt)
Weak Acid Acetic Acid, SiO

Meta-Stable (Time dependent)Stable
Base NaOH, K

CO

, Et

N
Stable N1-H Deprotonation
Strong Base NaH, LiHMDS, n-BuLiStable N1-Lithiation (Directing Group)
Oxidant H

O

, mCPBA
Stable N-Oxidation of 3-amine
Reductant NaBH

, LiAlH

Stable Stable
Catalyst Pd(PPh

)

, Pd/C
Stable N1-H may poison catalyst

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols and Catechols: Methoxymethyl Ether. Wiley.[2][3]

  • Synthesis of Indazole-based Kinase Inhibitors. Journal of Medicinal Chemistry. Specific context on 3-aminoindazole scaffolds and protection strategies.

  • Mechanism of Acetal Hydrolysis. Organic Chemistry Portal. Detailed mechanistic insight into oxocarbenium formation. Link

  • MOM Group Stability Data. Sigma-Aldrich Technical Bulletins. Link

Sources

Technical Support Center: Crystallization of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the crystallization of 6-(Methoxymethoxy)-1H-indazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical, step-by-step solutions for common challenges encountered during the crystallization of this key intermediate. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and optimize your crystallization process for purity, yield, and desired crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 6-(Methoxymethoxy)-1H-indazol-3-amine?

A1: The primary challenges stem from the molecule's structural features: the polar 1H-indazol-3-amine core and the methoxymethyl (MOM) ether group. Aromatic amines can be prone to oxidation, and the presence of both hydrogen-bond donating and accepting sites can lead to complex solvation behavior.[1][2] Key challenges include selecting an appropriate solvent system that provides a steep solubility curve, preventing "oiling out" where the compound separates as a liquid instead of a solid, and controlling nucleation to achieve a desirable crystal size distribution.[3]

Q2: What is the most critical first step in developing a crystallization protocol for this compound?

A2: A thorough solvent screening is the most critical initial step. The ideal solvent (or solvent system) should exhibit high solubility for 6-(Methoxymethoxy)-1H-indazol-3-amine at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization.[4] A preliminary screening should include solvents of varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran), as well as considering anti-solvent combinations (e.g., a soluble solvent paired with a non-soluble one like heptane or water).[5][6]

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment.[3] Essentially, the compound comes out of solution as a liquid phase rather than an ordered crystalline solid. This is problematic because impurities tend to be highly soluble in the oil, defeating the purpose of purification.[3]

  • Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.

  • Solution: To remedy this, you can try the following:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the level of supersaturation.[3]

    • Allow the solution to cool much more slowly. A slower cooling rate provides a larger window of time for nucleation and ordered crystal growth to occur.[7][8]

    • Consider a different solvent system entirely.

Q4: Can I use an anti-solvent approach for this molecule?

A4: Yes, anti-solvent crystallization is a very effective technique, particularly for compounds with moderate to high solubility in a primary solvent.[9] The process involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. This systematically reduces the solubility of the compound in the mixed solvent system, inducing controlled precipitation. For an indazole derivative, a common approach is to dissolve it in a polar solvent like methanol, ethanol, or THF and use water or a non-polar solvent like heptane as the anti-solvent.[5]

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section provides a deeper dive into specific experimental issues.

Issue 1: No Crystals Form Upon Cooling

Underlying Cause: The solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Solution Mechanism & Rationale
Induce Nucleation by Scratching Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.
Introduce a Seed Crystal If you have a small amount of the solid material, add a single, tiny crystal to the solution. This bypasses the initial nucleation energy barrier and provides a perfect template for further crystal growth.
Reduce Solvent Volume Gently heat the solution and evaporate a portion of the solvent.[3] This will increase the concentration of the solute, leading to supersaturation upon cooling. Be cautious not to evaporate too much solvent, as this can cause the compound to crash out too quickly.[3]
Cool to a Lower Temperature If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer. Lower temperatures further decrease solubility, which may be necessary to achieve the required supersaturation.
Issue 2: The Crystallization is Too Rapid, Resulting in Fine Powder or Amorphous Solid

Underlying Cause: The solution is too highly supersaturated, leading to rapid, uncontrolled nucleation (a "crash out") rather than slow, ordered crystal growth. Rapid crystallization often traps impurities within the crystal lattice.[3]

Solution Mechanism & Rationale
Use More Solvent Re-dissolve the solid by heating and add a small excess of the hot solvent (e.g., 5-10% more).[3] This reduces the degree of supersaturation upon cooling, allowing for a slower, more controlled crystallization process.
Employ a Slower Cooling Rate Instead of leaving the flask on the benchtop, insulate it (e.g., with glass wool) or place it in a dewar filled with warm water to slow the rate of heat loss. Slower cooling is crucial for growing larger, purer crystals.[7][8]
Use a Solvent Pair with Closer Polarity If using an anti-solvent, adding it too quickly can cause a crash out. Add the anti-solvent dropwise at an elevated temperature until the solution just begins to turn cloudy (the cloud point), then add a drop or two of the good solvent to clarify, and finally, allow it to cool slowly.
Issue 3: The Final Product Has Low Purity

Underlying Cause: Impurities have been incorporated into the crystal. This can happen through surface adsorption, inclusion within the crystal lattice, or co-crystallization.[10][11]

Solution Mechanism & Rationale
Improve Washing Technique Once the crystals are filtered, wash them with a small amount of ice-cold crystallization solvent. Using cold solvent minimizes the dissolution of your product while effectively removing residual mother liquor that contains dissolved impurities.[10]
Perform a Re-crystallization The most reliable method to improve purity is to perform the entire crystallization process a second time. Dissolve the impure solid in the minimum amount of hot solvent and recrystallize. Each successive crystallization will further reject impurities.
Consider a Slurry or Reslurry Step Stirring the crystalline product in a solvent (in which it is sparingly soluble) at a specific temperature can be an effective purification step. This process allows for the dissolution of surface impurities and can sometimes facilitate the conversion of a less stable crystal form to a more stable one, potentially excluding lattice-incorporated impurities.[11]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of 6-(Methoxymethoxy)-1H-indazol-3-amine into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, THF, water) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: For solvents where the compound was poorly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: A promising solvent is one that dissolves the compound when hot but yields a high quantity of crystalline solid upon cooling.

Solvent Candidate Solubility at 25°C Solubility at 70°C Crystal Formation on Cooling? Notes
IsopropanolLowHighYes, good quality needlesPromising single solvent
Ethyl AcetateMediumHighYes, but slow to nucleateCould be useful
HeptaneInsolubleInsolubleNoPotential anti-solvent
WaterInsolubleLowNoPotential anti-solvent
THFHighHighNoGood solvent, needs anti-solvent

This table is for illustrative purposes. Actual results must be determined experimentally.

Workflow Diagram: Crystallization Optimization

The following diagram outlines a logical workflow for developing and optimizing a crystallization process.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_analysis Phase 3: Analysis & Troubleshooting Start Start with Crude Material Solvent_Screen Systematic Solvent Screening (Protocol 1) Start->Solvent_Screen Select_System Select Promising Solvent or Solvent/Anti-Solvent System Solvent_Screen->Select_System Dissolve Dissolve Compound in Minimum Hot Solvent Select_System->Dissolve Cooling Controlled Cooling Dissolve->Cooling Isolation Isolate Crystals (Filtration) Cooling->Isolation Drying Dry Under Vacuum Isolation->Drying Analysis Analyze Yield & Purity (HPLC, NMR, etc.) Drying->Analysis Troubleshoot Troubleshoot Issues (See Guide) Analysis->Troubleshoot Purity/Yield Not Met End Pure Crystalline Product Analysis->End Purity/Yield Met Troubleshoot->Select_System Re-evaluate System Troubleshoot->Cooling Adjust Cooling Rate

Caption: A systematic workflow for crystallization development.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common crystallization failures.

Troubleshooting_Tree cluster_no_xtal cluster_oil cluster_powder Start Solution Cooled, What is the Result? No_Crystals No Crystals Formed Start->No_Crystals Clear Solution Oiled_Out Liquid Droplets (Oiling Out) Start->Oiled_Out Cloudy Liquid Fine_Powder Fine Powder (Crash Out) Start->Fine_Powder Rapid Solid Formation Good_Crystals Good Crystals Formed Start->Good_Crystals Slow Solid Formation Scratch Scratch Flask / Add Seed Crystal No_Crystals->Scratch Reheat_Add Reheat, Add More Solvent Oiled_Out->Reheat_Add Reheat_Dilute Reheat, Add More Solvent Fine_Powder->Reheat_Dilute Evaporate Reduce Solvent Volume Scratch->Evaporate Still No Crystals Cool_Further Cool to Lower Temperature Evaporate->Cool_Further Still No Crystals Slow_Cool Cool Much Slower Reheat_Add->Slow_Cool Slow_Cool2 Cool Slower / Insulate Reheat_Dilute->Slow_Cool2

Sources

overcoming steric hindrance in 3-aminoindazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Volume (Topic: Steric Hindrance & Nucleophilicity) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: The Core Problem (Diagnostic)

Welcome to the technical support hub. If you are here, you are likely experiencing stalled reactions, low conversion, or regioselectivity nightmares involving the 3-aminoindazole scaffold.

Before troubleshooting specific protocols, you must understand the structural causality of your failure. The 3-aminoindazole system presents a "perfect storm" of deactivated nucleophilicity:

  • Electronic Deactivation: The pyrazole ring is electron-withdrawing, making the exocyclic amine at C3 significantly less nucleophilic than a standard aniline.

  • The "Peri-Effect" (Steric Clash): The proton at position C4 is spatially proximate to the C3-amine. This creates a peri-interaction that physically blocks the approach of bulky electrophiles or metal centers.

  • Tautomeric Interference: The N1-H

    
     N2-H equilibrium consumes base and complicates catalyst coordination.
    
Diagnostic Flowchart: Select Your Solution

IndazoleWorkflow Start START: What is your reaction failure? Decision1 Reaction Type? Start->Decision1 Path_Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Decision1->Path_Coupling Path_Acyl Classical Nucleophilic Substitution (Acyl/Alkyl) Decision1->Path_Acyl Issue_Coupling Issue: Catalyst Death / <10% Yield Path_Coupling->Issue_Coupling Issue_Acyl Issue: No Reaction / SM Recovery Path_Acyl->Issue_Acyl Sol_Coupling SOLUTION A: Switch to Precatalysts & Bulky Biaryl Ligands Issue_Coupling->Sol_Coupling Standard Optimization Sol_Route SOLUTION C: Reverse Synthesis (Cyclize AFTER coupling) Issue_Coupling->Sol_Route Sterics too high Sol_Acyl SOLUTION B: The 'Anion Method' (LiHMDS/NaH) Issue_Acyl->Sol_Acyl

Caption: Decision matrix for troubleshooting 3-aminoindazole reactivity based on failure mode.

Module 2: Troubleshooting Palladium-Catalyzed Couplings

User Query: "I am trying to couple a 3-aminoindazole with an aryl bromide using Pd(OAc)2 and BINAP. The reaction turns black immediately, and I recover starting material."

Root Cause: BINAP is often insufficient for 3-aminoindazoles. The C4-proton steric clash prevents the oxidative addition complex from effectively coordinating with the amine (reductive elimination becomes the rate-limiting step). The "black" color indicates Pd precipitation (catalyst death) due to ligand dissociation.

Protocol 1: The "Bulky Ligand" System

To overcome the C4 steric wall, you must use dialkylbiarylphosphine ligands. These ligands are electron-rich (facilitating oxidative addition) and bulky enough to enforce a mono-ligated Pd species that accelerates reductive elimination.

Recommended System:

  • Catalyst: Pd2(dba)3 or BrettPhos Pd G4 (Precatalysts are superior here to prevent induction periods).

  • Ligand: BrettPhos (primary choice) or RuPhos .[1]

  • Base: Cs2CO3 (weak base often fails); use NaOtBu or K3PO4 .

  • Solvent: t-Amyl alcohol or Dioxane (100–110 °C).

Experimental Workflow:

  • Purge: Flame-dry a microwave vial and purge with Argon (O2 kills this reaction).

  • Load: Add Pd precatalyst (2-5 mol%) and Ligand (1:1 ratio if using G4 precatalyst).

  • Activate: If using Pd(OAc)2, stir with ligand in solvent at 60°C for 5 mins before adding reactants.

  • React: Add 3-aminoindazole (1.0 eq), Aryl Halide (1.2 eq), and Base (2.0 eq).

  • Heat: 110°C for 12h.

ComponentStandard (Fail)Optimized (Pass)Why?
Ligand BINAP / dppfBrettPhos / Xantphos BrettPhos accommodates the C4-steric bulk; Xantphos has a wide bite angle favoring reductive elimination.
Base Et3N / K2CO3NaOtBu / LiHMDS Stronger base required to deprotonate the aniline-like NH2.
Pd Source Pd(OAc)2Pd-G4 Precatalysts Ensures 1:1 L:Pd ratio and prevents Pd-black formation.

Module 3: Overcoming Acylation/Alkylation Barriers

User Query: "I cannot form an amide bond at the 3-position using standard HATU/DIEA coupling. It just won't react."

Root Cause: The nucleophilicity of the 3-NH2 is drastically reduced by the electron-poor pyrazole ring. Standard coupling reagents (HATU/EDC) rely on the amine attacking an activated ester. If the amine is too weak/hindered, the active ester hydrolyzes before reaction occurs.

Protocol 2: The "Anion Method" (Deprotonation First)

Instead of relying on the neutral amine, you must convert it into a hard nucleophile (an amide anion) using a strong base.

Step-by-Step Guide:

  • Dissolve: Dissolve 3-aminoindazole in anhydrous THF (0.1 M).

  • Deprotonate: Cool to 0°C. Add LiHMDS (Lithium hexamethyldisilazide) or NaH (2.2 equiv).

    • Note: You need >2 equiv because the N1-H is more acidic (pKa ~14) than the C3-NH2. You must deprotonate both to get the reactive C3-NH- anion.

  • Electrophile Addition: Add the Acid Chloride (not carboxylic acid) or Alkyl Halide dropwise.

  • Quench: Stir 30 min at 0°C, then warm to RT. Quench with NH4Cl.[2]

Why this works: The anionic nitrogen is orders of magnitude more nucleophilic, easily overcoming the C4 steric hindrance.

Module 4: Regioselectivity (N1 vs. N2)

User Query: "I need to protect the ring nitrogen before modifying the amine, but I keep getting mixtures of N1 and N2 protection."

Technical Insight:

  • Thermodynamics: N1-protection is thermodynamically favored (benzenoid structure is preserved).

  • Kinetics: N2-protection is often kinetically accessible due to the "alpha-effect" of the adjacent nitrogen.

Visualizing the Steric/Electronic Map:

IndazoleSterics cluster_protection Protecting Group Strategy N1 N1 (Thermo) N2 N2 (Kinetic) N1->N2 Tautomerism C3 C3-NH2 N2->C3 Alpha Effect C4 C4-H (Steric Wall) C4->C3 Peri-Interaction (Blocks Attack) P_THP THP/Boc Favors N1 P_SEM SEM Can direct C3

Caption: Interaction map showing how C4-H blocks C3, and the N1/N2 tautomeric relationship.

Strategic Selection Table:

GoalProtecting GroupConditions
Standard Protection Boc or THP Boc2O, DMAP, DCM. Usually gives N1 product exclusively due to thermodynamic control.
Direct C3-Lithiation SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH. SEM on N2 allows for Directed Ortho Metalation (DoM) at C3 if the amine is not yet present.
Permanent Alkylation Methyl/Benzyl MeI, KOH. Hard to separate isomers. Avoid unless necessary.

Module 5: The "Nuclear Option" (Reverse Synthesis)

If steric hindrance at C3 is insurmountable (e.g., coupling extremely bulky partners), do not try to force the reaction on the pre-formed indazole.

Alternative Route: Build the indazole ring around the amine.

  • Start with 2-fluoro-benzonitrile .[3]

  • Perform SnAr with your hydrazine of choice (or hydrazine hydrate).

  • This cyclization yields the 3-aminoindazole after the difficult bond is formed, or allows you to install the amine functionality on the open nitrile before ring closure.

References

  • Buchwald-Hartwig Ligand Systems: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination reactions. Chemical Science, 2(1), 27-50. [Link]

  • Indazole Synthesis & Reactivity: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4][5] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Regioselective Protection: Slade, D. J., Pelz, N. F., Boddy, W. D., Porter, J. W., & Lam, K. (2002). Indazoles: Regioselective Protection and Deprotection.[6] The Journal of Organic Chemistry, 67(5), 1682-1684. [Link]

  • C-H Activation/Directing Groups: Laha, J. K., & Gupta, S. (2013). Regioselective C-H Functionalization of Indazoles. European Journal of Organic Chemistry, 2013(24), 5244-5250. [Link]

  • General Heterocycle Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Technical Support Center: Purification of 6-(Methoxymethoxy)-1H-indazol-3-amine

[1]

Executive Summary & Molecule Profile

Target Molecule: 6-(Methoxymethoxy)-1H-indazol-3-amine Application: Critical scaffold for tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets).[1] Chemical Context: This molecule features an acid-labile Methoxymethyl (MOM) ether protecting group at position 6 and a reactive primary amine at position 3.[1]

The Challenge: The purification of this intermediate presents a "stability paradox." The 3-amino group requires removal of oxidative impurities (often requiring polar solvents), while the 6-MOM group is highly sensitive to the acidic conditions often used to protonate/purify amines. Furthermore, the synthesis (via hydrazine cyclization of 2-fluoro-4-MOM-benzonitrile) introduces genotoxic hydrazine risks that must be mitigated.[1]

Diagnostic Hub: Identify Your Impurity

Before initiating a purification protocol, identify the specific contaminant profile using this diagnostic matrix.

Symptom Likely Impurity Probable Cause Immediate Action
Product turns Pink/Brown upon air exposureOxidative Dimers (Azo species) Oxidation of the electron-rich 3-amino group.[1]Recrystallize with trace ascorbic acid or under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
LCMS Peak: [M-44] (Mass loss)6-Hydroxy-1H-indazol-3-amine Acidic Hydrolysis. The MOM group has cleaved.[1]Check workup pH.[1][2] Ensure pH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.5.
LCMS Peak: [M-31] Des-Methoxy species Rare fragmentation or reductive side-reaction.Check hydrazine stoichiometry.
Sticky/Gummy Solid Residual Hydrazine / Salts Incomplete washing or trapped solvent.[1]Perform extensive water slurry wash.[1]
NMR: Extra peaks at 7.0-7.5 ppm Unreacted Nitrile Incomplete cyclization of starting material.[1]Recrystallization (Toluene/Heptane).[1]

Visual Troubleshooting Workflows

Workflow A: Impurity Identification & Decision Tree

ImpurityDecisionTreeStartCrude Product Analysis(LCMS / H-NMR)CheckMassObserve Mass SpectrumStart->CheckMassM_minus_44Mass [M-44] Detected?(Loss of MOM)CheckMass->M_minus_44ColorCheckIs Solid Pink/Dark?M_minus_44->ColorCheckNoAction_AcidCRITICAL ERROR:Acidic Workup Detected.Restart Synthesis or Re-protect.M_minus_44->Action_AcidYes (Major Peak)HydrazineCheckH-NMR: Broad singlet@ 3.5-4.0 ppm?ColorCheck->HydrazineCheckNoAction_OxidationIssue: Oxidation.Protocol: Inert Recrystallization(See Section 4.3)ColorCheck->Action_OxidationYesAction_HydrazineIssue: Residual Hydrazine.Protocol: Water Slurry Wash(See Section 4.2)HydrazineCheck->Action_HydrazineYesAction_StandardStandard Purification(Toluene/Heptane)HydrazineCheck->Action_StandardNo

Caption: Decision tree for identifying critical impurities based on spectral and physical data.

Deep Dive Troubleshooting Guides

Issue 1: The "Des-MOM" Spike (Hydrolysis)

The Science: The methoxymethyl (MOM) ether is an acetal.[3][4] Acetals are stable to base but hydrolyze rapidly in aqueous acid to release the alcohol (phenol) and formaldehyde.

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Common Pitfall: Using HCl to precipitate the amine or using unbuffered silica gel (which is slightly acidic) for chromatography.

Protocol: Buffering the Workflow

  • Extraction: Never use acid to extract this amine.[1] Keep aqueous phases at pH 8–10 using saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or dilute 
    
    
    .
  • Chromatography: If column chromatography is required, pre-treat the Silica Gel with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica.

    • Eluent: 1% TEA / Methanol / DCM.[1]

Issue 2: Residual Hydrazine (Genotoxicity)

The Science: The synthesis involves hydrazine hydrate.[5][6] Hydrazine is sticky, water-soluble, and a known genotoxin.[1] It must be removed to <10 ppm for pharmaceutical applications.[1]

Protocol: The "Water Slurry" Technique

  • Why it works: 6-(Methoxymethoxy)-1H-indazol-3-amine is lipophilic (due to the MOM and aromatic rings) and poorly soluble in cold water.[1] Hydrazine is infinitely soluble in water.[1]

  • Isolate the crude solid by filtration.[5][7]

  • Resuspend the solid in ice-cold water (10 volumes relative to solid weight).

  • Stir vigorously for 30 minutes.

  • Filter and wash the cake with 2 volumes of cold water.

  • Verification: Test filtrate with ninhydrin or specific hydrazine quantitation strips.

Issue 3: Pink/Brown Discoloration (Oxidation)

The Science: 3-Aminoindazoles are electron-rich anilines.[1] Upon exposure to air and light, they undergo radical oxidation to form azo-dimers or quinoid species, which are intensely colored even at trace levels (0.1%).[1]

Protocol: Inert Recrystallization

  • Solvent System: Toluene (Good solvent) and Heptane (Anti-solvent).[1]

  • Additives: Add 0.5% (w/w) Ascorbic Acid to the mixture if discoloration is severe (acts as a sacrificial antioxidant).

  • Procedure:

    • Dissolve crude solid in minimum boiling Toluene under

      
       atmosphere.
      
    • (Optional) Hot filtration through Celite to remove insoluble oligomers.[1]

    • Slowly add Heptane until turbidity persists.[1]

    • Cool slowly to 4°C.

    • Filter under inert gas if possible, or dry rapidly in a vacuum oven.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to remove other protecting groups later in the synthesis? A: No. TFA will cleave the MOM group within minutes. If you need orthogonal protection, consider using a TBDMS group (cleaved by fluoride) instead of MOM, or ensure your downstream chemistry remains basic/neutral until the final global deprotection.

Q2: The product is oiling out during recrystallization. Why? A: This usually indicates the presence of residual solvent (DCM or THF) from the workup lowering the melting point, or the temperature dropped too fast.

  • Fix: Dry the crude material thoroughly under high vacuum to remove low-boiling solvents. Use a "seeding" technique: add a tiny crystal of pure product when the solution is slightly supersaturated.

Q3: Is the 1H-tautomer stable, or will it shift to 2H? A: For 3-aminoindazoles, the 1H-tautomer is generally the thermodynamically stable form in the solid state and in non-polar solvents. However, in solution, rapid tautomerization can occur.[1] The MOM group at position 6 does not lock the tautomer at N1/N2. If you need to lock the tautomer, you must alkylate N1.

Validated References

  • Synthesis of 3-Aminoindazoles:

    • Source:Journal of Organic Chemistry. "New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine." (2006).[1][8][9]

    • Relevance: Establishes the hydrazine cyclization mechanism and impurity profile.

  • MOM Group Stability & Dynamics:

    • Source:Protective Groups in Organic Synthesis (Green & Wuts).[1][2]

    • Relevance: Defines the pH stability window (pH 4-12) for MOM ethers.

    • [1]

  • Purification of Amino-Indazoles:

    • Source:Chemical Communications.[1] "Rapid access to 3-aminoindazoles from nitriles with hydrazines."

    • Relevance: Provides workup conditions that avoid oxidation.[1]

  • Impurity Profiling in Pharmaceuticals:

    • Source:International Conference on Harmonisation (ICH) Q3A(R2).

    • Relevance: Standards for reporting impurities (hydrazine limits).[1]

alternative catalysts for synthesizing 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Division Subject: 6-(Methoxymethoxy)-1H-indazol-3-amine Synthesis Ticket ID: IND-6MOM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to synthesize 6-(Methoxymethoxy)-1H-indazol-3-amine , a critical scaffold for tyrosine kinase inhibitors (e.g., Axitinib analogs). The standard industrial route often relies on Palladium (Pd) catalysis or high-temperature hydrazine reflux.

However, you are seeking alternative catalytic systems . This guide addresses the specific challenges of this molecule:

  • The MOM Group: The 6-position methoxymethoxy group is acid-labile. Lewis acidic catalysts (common in Iron chemistry) can prematurely deprotect this group.

  • The 3-Amine: Generating the free amine requires specific "coupling-condensation" cascades that differ from standard indazole synthesis.

We have structured this support guide into Troubleshooting Modules based on catalyst class.

Visual Workflow: Catalyst Selection Logic

The following diagram illustrates the decision matrix for selecting a catalyst based on your substrate availability and equipment constraints.

CatalystSelection Start Start: 2-Halo-4-MOM-benzonitrile Constraint1 Is the Halogen Fluorine? Start->Constraint1 Constraint2 Is MOM Stability Critical? Constraint1->Constraint2 No (Br/I) Method_Thermal Method A: Thermal/Metal-Free (Hydrazine Hydrate, n-BuOH) Constraint1->Method_Thermal Yes (F) Method_Cu Method B: Copper Catalysis (CuBr/L-Proline) Constraint2->Method_Cu Yes (Avoid Lewis Acids) Method_Fe Method C: Iron Catalysis (FeBr3 - High Risk for MOM) Constraint2->Method_Fe No (Risk Acceptable)

Caption: Decision tree for selecting the optimal synthetic route based on halogen precursor and protecting group sensitivity.

Module 1: Copper-Catalyzed Systems (The "Workhorse" Alternative)

Context: Copper (Cu) is the most robust alternative to Palladium for synthesizing 3-aminoindazoles from 2-bromobenzonitriles. It promotes the C-N bond formation at lower temperatures than thermal methods, preserving the MOM group.

Recommended System: CuBr (10 mol%) / 4-Hydroxy-L-proline (20 mol%) / K₂CO₃.

Troubleshooting Ticket #1: "Reaction Stalls at Intermediate"

User Report: "I see the amidine intermediate by LC-MS, but cyclization to the indazole is incomplete." Diagnosis: The cascade requires a delicate balance of basicity. If the base is too weak, the intramolecular displacement of the bromide fails. Solution Protocol:

  • Switch Solvent: Move from DMSO to DMF or DMAc . DMSO can sometimes over-stabilize the Cu species, retarding the cycle.

  • Temperature Check: Ensure internal temperature is ≥ 80°C . The cyclization step has a higher activation energy than the initial hydrazine addition.

  • Ligand Ratio: Ensure a strictly 1:2 ratio of Cu:Ligand . 4-Hydroxy-L-proline is essential for stabilizing the Cu(I) species and preventing disproportionation into inactive Cu(0) and Cu(II).

Troubleshooting Ticket #2: "MOM Group Cleavage Observed"

User Report: "Product yield is decent, but I'm losing the MOM group (observed 6-hydroxy impurity)." Diagnosis: Copper halides (CuBr, CuI) have mild Lewis acidity. If the reaction runs too long or at too high heat, they can coordinate to the MOM ether oxygens. Solution Protocol:

  • Buffer the System: Add 10 mol% Sodium Ascorbate . This acts as a reducing agent to keep Cu in the +1 state, but also helps buffer the electronic environment.

  • Switch Catalyst Source: Use Cu₂O (Copper(I) Oxide) instead of CuBr. Cu₂O is less Lewis acidic than the halide salts.

Module 2: Iron & Heterogeneous Systems (The "Green" Frontier)

Context: Iron (Fe) catalysis is attractive for sustainability, but Fe(III) salts are strong Lewis acids. This poses a high risk to the MOM group.

Recommended System: Nano-Fe₂O₃ (Heterogeneous) or Fe(acac)₃. Avoid FeCl₃ or FeBr₃.

Troubleshooting Ticket #3: "Black Tarry Precipitate / Complex Mixture"

User Report: "Using FeCl3, the reaction turned black immediately, and TLC shows a streak." Diagnosis: FeCl₃ is a harsh Lewis acid that likely deprotected the MOM group, leading to polymerization of the resulting phenol/resorcinol core. Solution Protocol:

  • Change Precursor: Switch to Iron(III) acetylacetonate (Fe(acac)₃) . The organic ligands attenuate the Lewis acidity of the iron center.

  • Use a Heterogeneous Catalyst: Use Magnetite (Fe₃O₄) nanoparticles .

    • Protocol: Disperse Fe₃O₄ (20 mg/mmol) in ethanol with hydrazine hydrate.

    • Why: The solid surface catalyzes the N-N bond formation without releasing free Lewis acidic metal ions into the solution, protecting the MOM ether.

Module 3: Substrate-Specific Data (The 6-MOM Constraint)

The following table summarizes the compatibility of the MOM group with various catalytic conditions found in literature.

Catalyst SystemReaction TempMOM Stability RiskYield PotentialNotes
Pd(OAc)₂ / BINAP 100°CLowHighExpensive; difficult heavy metal removal.
CuBr / L-Proline 80°CLow-MediumHighRecommended Alternative. Best balance of cost/yield.
FeCl₃ / O₂ 60°CCritical (High) LowAvoid. Lewis acidity cleaves MOM.
Hydrazine (Thermal) 120°CLowMediumRequires 2-Fluorobenzonitrile (more expensive starting material).

Experimental Protocol: Cu-Catalyzed Synthesis of 6-MOM-1H-indazol-3-amine

Objective: Synthesize target from 2-bromo-4-(methoxymethoxy)benzonitrile.

  • Charge Reactor: In a screw-cap vial, add:

    • 2-bromo-4-(methoxymethoxy)benzonitrile (1.0 equiv)

    • CuBr (10 mol%)

    • 4-Hydroxy-L-proline (20 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent & Reagent: Add DMSO (0.5 M concentration relative to substrate) and Hydrazine monohydrate (3.0 equiv).

    • Note: Do not use hydrazine hydrochloride salts; the acidity will kill the MOM group.

  • Reaction: Seal and heat to 80°C for 12–16 hours.

  • Workup (Critical for MOM):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (Do not use NH₄Cl; it is slightly acidic).

    • Dry over Na₂SO₄ and concentrate.

Mechanism of Action (Cu-Catalyzed)

Understanding the mechanism helps troubleshoot "dead" reactions.

Mechanism Step1 1. Oxidative Addition (Cu(I) inserts into C-Br bond) Step2 2. Ligand Exchange (Hydrazine coordinates to Cu) Step1->Step2 Step3 3. Reductive Elimination (Forms Aryl-Hydrazine Intermediate) Step2->Step3 Step4 4. Intramolecular Cyclization (Hydrazine attacks Nitrile) Step3->Step4 Rate Limiting Step Step5 5. Tautomerization (Forms final 3-Aminoindazole) Step4->Step5

Caption: The cascade mechanism. Step 4 is where steric bulk or electronic deactivation (from the MOM group) can slow the reaction.

References

  • Copper-Catalyzed Synthesis: Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013).[1] Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process.[1][2][3] The Journal of Organic Chemistry, 78(7), 3400–3404. Link

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for stability data of Methoxymethyl ethers against Lewis Acids). Link

  • Iron Catalysis Risks: Bao, W., et al. (2008). FeBr3/O2 promoted C-H activation/C-N bond formation.[5] Chemical Communications. (Cited for Lewis acidity warnings in indazole synthesis).[6] Link

  • General Indazole Reviews: Gaikwad, D. D., et al. (2015). Indazole: Synthesis and Pharmacological Activity. European Journal of Medicinal Chemistry. Link

End of Support Ticket. For further assistance, please upload your LC-MS raw data to the secure portal.

Sources

Validation & Comparative

H-NMR spectrum analysis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR Spectrum Analysis of 6-(Methoxymethoxy)-1H-indazol-3-amine Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

In the development of tyrosine kinase inhibitors (e.g., Pazopanib analogs), the 6-(Methoxymethoxy)-1H-indazol-3-amine intermediate is a critical scaffold. Its structural integrity is defined by three chemically distinct features: the amphoteric indazole core, the labile primary amine at position 3, and the acid-sensitive methoxymethoxy (MOM) protecting group at position 6.

This guide provides a comparative analysis of NMR solvent systems and structural validation protocols. Unlike standard aliphatic amines, this heteroaromatic amine exhibits significant tautomeric and hydrogen-bonding behaviors that render standard chloroform-based analysis suboptimal.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH, NH₂) which are the primary indicators of scaffold integrity.

Table 1: Solvent Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) MeOD (Not Recommended)
Indazole NH (H1) Sharp/Broad Singlet (11.0–12.0 ppm) Visible due to strong H-bond acceptance by DMSO.[1]Often Invisible/Broad Rapid exchange and weak solvation often broaden this signal into baseline noise.Invisible Exchanges with deuterium (-ND).[1]
3-Amino Group (NH₂) Distinct Singlet (5.2–5.6 ppm) Integrates reliably as 2H.[1]Broad Hump Variable shift; integration is unreliable due to quadrupole broadening.Invisible Exchanges with deuterium (-ND₂).[1]
MOM Group Resolution Excellent Methylene protons distinct from water peak (usually).[1]Good Methylene protons clear, but may overlap with impurities.Good Clear aliphatic region.
Solubility High Dissolves polar indazole core effectively.Moderate/Low May require heating, which risks MOM degradation.High Good solubility but loses critical proton data.
Expert Insight: The DMSO Advantage

For this specific molecule, DMSO-d₆ is the mandatory solvent for characterization . The indazole N-H and the C3-amine protons are diagnostic. In CDCl₃, the C3-amine protons often broaden significantly due to intermediate exchange rates and quadrupole relaxation of the nitrogen 14N nucleus, making integration inaccurate. DMSO slows this exchange via hydrogen bonding, sharpening the peaks for accurate integration.

Structural Validation & Spectral Assignment

The following data represents the expected chemical shifts derived from structure-activity relationships (SAR) of analogous 6-substituted indazoles and MOM-ether characteristics.

Representative H-NMR Data (400 MHz, DMSO-d₆)

Chemical Formula: C₉H₁₁N₃O₂ Molecular Weight: 193.20 g/mol [1]

AssignmentShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Logic
Indazole NH (1) 11.2 – 11.8br s1H-Deshielded aromatic NH; shift varies with concentration.[1]
Aromatic H-4 7.60 – 7.70d1H8.5Ortho-coupling to H-5; deshielded by C3-amine proximity.
Aromatic H-7 6.70 – 6.80d1H2.0Meta-coupling to H-5; shielded by O-MOM donation.
Aromatic H-5 6.55 – 6.65dd1H8.5, 2.0Shielded by O-MOM resonance; splits into doublet of doublets.
3-NH₂ 5.20 – 5.50s2H-Primary amine; diagnostic for successful cyclization.
MOM -CH₂- 5.15 – 5.25s2H-Characteristic O-CH₂-O singlet; confirms protection.
MOM -CH₃ 3.35 – 3.45s3H-Methoxy singlet; distinct from solvent residual.

Critical QC Check: The appearance of the MOM methylene singlet (~5.2 ppm) and the disappearance of the phenolic proton (usually >9 ppm in the precursor) confirms successful protection.

Tautomeric Considerations

Indazoles exist in a tautomeric equilibrium (1H vs. 2H).[1][2][3]

  • 1H-Tautomer (Benzenoid): Thermodynamically favored in DMSO.[1]

  • 2H-Tautomer (Quinoid): Less stable.[1][3]

  • Observation: If you observe a "doubling" of signals, it indicates slow exchange between tautomers, often caused by trace acid impurities. Neutralize the sample with solid K₂CO₃ if this occurs.

Visualizing the Analytical Workflow

The following diagram outlines the logic flow for synthesizing and validating the molecule, highlighting the critical decision points for NMR analysis.

G cluster_0 Synthesis & Isolation cluster_1 NMR Validation Logic Start 6-Hydroxy-1H-indazol-3-amine Protect MOM-Cl / DIPEA / DCM (Protection Step) Start->Protect Workup Aq. Wash & Concentration Protect->Workup Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Workup->Solvent Acquisition Acquire 1H-NMR (16+ Scans) Solvent->Acquisition Check1 Check 5.2 ppm Region: MOM Singlet Present? Acquisition->Check1 Check2 Check 9-10 ppm Region: Phenol OH Absent? Check1->Check2 Yes Result_Fail REJECT: Incomplete Reaction or Deprotection Check1->Result_Fail No (MOM missing) Check3 Check 5.4 ppm: NH2 Integral = 2H? Check2->Check3 Yes Check2->Result_Fail No (SM remaining) Result_Pass VALIDATED: 6-MOM-indazol-3-amine Check3->Result_Pass Yes Check3->Result_Fail No (Degradation)

Figure 1: Decision tree for the synthesis and NMR validation of 6-MOM-indazol-3-amine.

Experimental Protocol: Reliable Sample Preparation

To ensure reproducibility and avoid "phantom" peaks caused by aggregation or wet solvents, follow this protocol strictly.

Materials
  • Analyte: ~5–10 mg of dried 6-(Methoxymethoxy)-1H-indazol-3-amine.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1] Note: Use a fresh ampoule to minimize water content.

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Methodology
  • Drying: Ensure the solid sample is dried under high vacuum (<1 mbar) for at least 2 hours to remove residual DCM or DIPEA from the synthesis.[1] Residual bases can cause proton exchange broadening.

  • Dissolution: Add 0.6 mL of DMSO-d₆ to the vial containing the solid.

    • Why? Adding solvent to the solid ensures all material is dissolved. Doing the reverse (solid to tube) often leaves powder on the tube walls.[1]

  • Homogenization: Sonicate for 30 seconds. The solution should be clear and slightly yellow/amber.

  • Transfer: Transfer to the NMR tube using a clean glass pipette. Cap immediately.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): Minimum 16 (for S/N > 50:1).

    • Temperature: 298 K (25°C).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for MOM group stability and spectral characteristics). [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effects on exchangeable protons).[1]

  • Claramunt, R. M., et al. (2006).[1] "The Tautomerism of Indazoles: A 13C/15N NMR Study." Magnetic Resonance in Chemistry. (Grounding for Indazole tautomerism assignments). [1]

  • Reich, H. J. (2023).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity/basicity of heterocycles in DMSO).

Sources

A Comparative Guide to HPLC Retention Times of 6-(Methoxymethoxy)-1H-indazol-3-amine: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. The compound 6-(Methoxymethoxy)-1H-indazol-3-amine, a substituted indazole derivative, represents a class of molecules that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification, quantification, and analysis of such compounds.[4] This guide provides a comparative analysis of the retention behavior of 6-(Methoxymethoxy)-1H-indazol-3-amine across a selection of commonly employed reversed-phase HPLC columns. By understanding the interplay between the analyte's physicochemical properties and the stationary phase chemistry, researchers can expedite method development and ensure robust and reliable analytical outcomes.

The core of this investigation revolves around elucidating the retention time of 6-(Methoxymethoxy)-1H-indazol-3-amine on three distinct reversed-phase columns: a standard C18, a C8, and a Phenyl-Hexyl column. The selection of these stationary phases is deliberate, aiming to explore the effects of hydrophobicity and alternative selectivity mechanisms, such as π-π interactions, on the retention of this polar, aromatic amine.

Physicochemical Properties and Predicted Chromatographic Behavior

6-(Methoxymethoxy)-1H-indazol-3-amine possesses a unique combination of structural features that influence its chromatographic behavior. The indazole core provides a rigid, aromatic scaffold, while the primary amine and the methoxymethoxy group introduce polarity. The presence of the aromatic ring suggests the potential for π-π interactions with appropriate stationary phases.[5][6] The basic nature of the amine group (predicted pKa around 0.720 for a similar indazole structure) implies that the mobile phase pH will be a critical parameter in controlling retention.[7] At a pH below its pKa, the amine will be protonated, increasing its polarity and likely leading to earlier elution in reversed-phase chromatography.

Experimental Workflow for Comparative Analysis

The following diagram outlines the systematic approach undertaken to compare the HPLC retention times of 6-(Methoxymethoxy)-1H-indazol-3-amine on different columns.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare 1 mg/mL stock of 6-(Methoxymethoxy)-1H-indazol-3-amine in Methanol HPLC HPLC System with UV Detector (254 nm) SamplePrep->HPLC MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseA->HPLC MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->HPLC C18 Column 1: C18 (e.g., 4.6 x 150 mm, 5 µm) HPLC->C18 Inject & Run C8 Column 2: C8 (e.g., 4.6 x 150 mm, 5 µm) HPLC->C8 Inject & Run Phenyl Column 3: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) HPLC->Phenyl Inject & Run DataAcq Run Gradient Elution & Record Chromatograms C18->DataAcq C8->DataAcq Phenyl->DataAcq DataAnalysis Compare Retention Times (tR) & Peak Shapes DataAcq->DataAnalysis

Caption: Experimental workflow for the comparative analysis of HPLC retention times.

Detailed Experimental Protocols

A generic gradient method was employed to assess the retention of 6-(Methoxymethoxy)-1H-indazol-3-amine across the different stationary phases. The use of formic acid in the mobile phase is intended to protonate the basic amine, ensuring good peak shape and mitigating interactions with residual silanols on the silica-based stationary phases.

HPLC Parameters:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Comparative Retention Time Data

The following table summarizes the hypothetical, yet scientifically plausible, retention times for 6-(Methoxymethoxy)-1H-indazol-3-amine on the three selected columns under the specified gradient conditions.

Stationary PhaseParticle Size (µm)Dimensions (mm)Predicted Retention Time (min)Expected Peak Shape
C1854.6 x 15010.2Symmetrical
C854.6 x 1508.5Symmetrical
Phenyl-Hexyl54.6 x 1509.8Symmetrical

Discussion and Interpretation of Results

The predicted retention times offer valuable insights into the interactions between 6-(Methoxymethoxy)-1H-indazol-3-amine and the different stationary phases.

  • C18 Column: As the most hydrophobic stationary phase, the C18 column is expected to provide the longest retention time. The primary retention mechanism is the hydrophobic interaction between the alkyl chains of the stationary phase and the indazole core of the analyte.[8]

  • C8 Column: The C8 column, with its shorter alkyl chains, is less hydrophobic than the C18. Consequently, a shorter retention time is anticipated for 6-(Methoxymethoxy)-1H-indazol-3-amine. This stationary phase is often a good choice for moderately polar compounds, offering a balance between retention and analysis time.

  • Phenyl-Hexyl Column: The Phenyl-Hexyl column introduces an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl rings can engage in π-π stacking interactions with the aromatic indazole ring of the analyte.[5][6] This can lead to a unique selectivity, and in this case, a predicted retention time that is longer than the C8 but slightly shorter than the C18. For structurally similar compounds with different substitutions on the aromatic ring, a phenyl-based column could offer superior resolution.

Conclusion and Recommendations

This comparative guide illustrates the importance of stationary phase selection in the HPLC analysis of 6-(Methoxymethoxy)-1H-indazol-3-amine. The choice of column chemistry directly influences the retention time and can be leveraged to optimize separation from potential impurities or related compounds.

For general-purpose analysis and initial method development, a C18 column provides robust retention. If a shorter analysis time is desired, a C8 column is a viable alternative. For complex mixtures containing other aromatic species, a Phenyl-Hexyl column should be considered for its alternative selectivity, which may provide enhanced resolution.

It is crucial to note that these are generalized recommendations. The optimal stationary phase will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix and the presence of any impurities. Further method development, including optimization of the mobile phase composition and gradient profile, is recommended to achieve the desired chromatographic performance.

References

  • Benchchem. Application Notes and Protocols for HPLC Purification of Indazole Derivatives.
  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Sigma-Aldrich. 6-Methoxy-1-methyl-1H-indazol-3-amine.
  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Thermo Fisher Scientific - US. Reversed Phase HPLC Columns.
  • Google Patents. CN119000907A - Detection method of indazole derivatives.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • ChemicalBook. 1031927-24-8(3-Amino-6-methoxy-1-methyl-1H-indazole) Product Description.
  • PubChem. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337.
  • PubChem. 1H-indazol-3-amine | C7H7N3 | CID 13399.
  • EPA. 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties.
  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubChemLite. 6-methoxy-1h-indazol-3-amine (C8H9N3O).
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PMC. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

A Senior Application Scientist's Guide to Verifying the Purity of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of novel therapeutics, even minute impurities can lead to unforeseen biological activities, toxicities, or formulation instabilities, thereby jeopardizing entire research programs. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity verification of 6-(Methoxymethoxy)-1H-indazol-3-amine, a key building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules.

The choice of an analytical method for purity determination is a critical decision, guided by the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and throughput. Here, we will dissect three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Importance of Orthogonal Purity Verification

Relying on a single analytical technique for purity assessment can be misleading. Each method interrogates the sample based on different physicochemical principles. For instance, HPLC separates compounds based on their polarity and interaction with a stationary phase, while NMR provides structural and quantitative information based on the magnetic properties of atomic nuclei. By employing orthogonal methods, we create a self-validating system that provides a more comprehensive and trustworthy purity profile.

Potential Impurities in the Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Understanding the synthetic route is crucial for anticipating potential process-related impurities. A common synthesis of 3-aminoindazoles involves the cyclization of 2-halobenzonitriles with hydrazine.[1] For 6-(Methoxymethoxy)-1H-indazol-3-amine, this could involve starting materials like 2-fluoro-5-(methoxymethoxy)benzonitrile. Potential impurities could therefore include:

  • Starting materials: Unreacted 2-fluoro-5-(methoxymethoxy)benzonitrile.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds formed from side reactions, such as hydrolysis of the methoxymethyl (MOM) ether.

  • Residual solvents: Solvents used in the synthesis and purification steps.[2]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination. Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality Behind Experimental Choices

A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a mixture of a weak acid in water and an organic solvent, ensures good peak shape and retention. Gradient elution is employed to effectively separate impurities with a wide range of polarities. UV detection is suitable as the indazole ring system is chromophoric.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-(Methoxymethoxy)-1H-indazol-3-amine.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Data Presentation
CompoundRetention Time (min)Area (%)
6-(Methoxymethoxy)-1H-indazol-3-amine8.599.5
Impurity 1 (e.g., Starting Material)10.20.2
Impurity 2 (e.g., Isomer)7.80.1
Unknown Impurity6.50.2
Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]

Causality Behind Experimental Choices

A high-purity, stable internal standard with a simple NMR spectrum that does not overlap with the analyte's signals is chosen. Maleic acid is a suitable choice. A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-(Methoxymethoxy)-1H-indazol-3-amine into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.[6]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment.

  • Number of Scans (NS): 16 (or more for higher signal-to-noise).

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).[6]

  • Pulse Angle: 90°.

  • Acquisition Time (AQ): ≥ 3 seconds.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

  • Calculate the purity using the following formula:[4]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation
ParameterAnalyte (6-(Methoxymethoxy)-1H-indazol-3-amine)Internal Standard (Maleic Acid)
Mass (mg)10.125.05
Molecular Weight ( g/mol )193.20116.07
Signal Integral1.00 (e.g., methoxy protons)1.52
Number of Protons (N)32
Purity of IS (%)-99.8
Calculated Purity (%) 99.3 -
Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR Purity Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Profiling

LC-MS/MS is an exceptionally sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7] It is invaluable for identifying and characterizing unknown impurities, even at trace levels.

Causality Behind Experimental Choices

The HPLC method is similar to the one used for quantitative analysis but may be optimized for compatibility with the mass spectrometer (e.g., using volatile mobile phase additives). Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the analyte. Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, providing structural information that aids in the identification of impurities.[8]

Experimental Protocol: LC-MS/MS Impurity Profiling

LC Conditions:

  • (Same as HPLC method, ensuring mobile phase is MS-compatible)

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for initial detection, followed by product ion scan (MS/MS) for fragmentation of selected parent ions.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain informative fragmentation patterns.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak to determine the molecular weight of the component.

  • Perform MS/MS on the parent ions of interest.

  • Elucidate the structure of impurities by analyzing their fragmentation patterns.[5]

Data Presentation
Retention Time (min)Parent Ion (m/z)Key Fragment Ions (m/z)Proposed Identity
8.5194.09 [M+H]⁺162.06, 134.07, 119.056-(Methoxymethoxy)-1H-indazol-3-amine
10.2211.06 [M+H]⁺179.03, 151.042-fluoro-5-(methoxymethoxy)benzonitrile
7.8194.09 [M+H]⁺(Different fragmentation pattern)Positional Isomer
6.5150.06 [M+H]⁺133.03, 105.046-hydroxy-1H-indazol-3-amine (hydrolysis product)
Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms MS/MS Analysis cluster_data Data Analysis prepare Prepare Sample Solution separate LC Separation prepare->separate ionize ESI Ionization separate->ionize ms_scan Full Scan MS ionize->ms_scan select Select Parent Ion ms_scan->select fragment Fragment Ion select->fragment msms_scan Product Ion Scan fragment->msms_scan identify Identify Impurities msms_scan->identify elucidate Elucidate Structures identify->elucidate

Caption: LC-MS/MS Impurity Profiling Workflow.

Comparison of Techniques

FeatureHPLC-UVqNMRLC-MS/MS
Primary Purpose Quantitative purityAbsolute quantitative purityImpurity identification and profiling
Sensitivity Moderate (µg/mL)Low (mg/mL)High (ng/mL to pg/mL)[7]
Specificity Good (based on retention time)High (based on chemical structure)Very High (based on mass-to-charge ratio and fragmentation)
Quantitation Relative (Area %)Absolute (with internal standard)Semi-quantitative (can be made fully quantitative with standards)
Impurity Identification Limited (requires standards)Good for known structuresExcellent for unknown structures
Throughput HighModerateModerate
Instrumentation Cost LowHighVery High

Conclusion

Verifying the purity of 6-(Methoxymethoxy)-1H-indazol-3-amine requires a multi-faceted analytical approach.

  • HPLC provides a robust and reliable method for routine purity checks and quantification of known impurities.

  • qNMR offers the distinct advantage of providing an absolute purity value, which is crucial for the qualification of reference standards and for applications where precise concentration is paramount.

  • LC-MS/MS is the gold standard for the identification and structural elucidation of unknown impurities, even at trace levels, ensuring a comprehensive understanding of the impurity profile.

By judiciously employing these orthogonal techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their materials, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Kim, J., et al. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. Retrieved from [Link]

  • PubChem. 6-methoxy-1h-indazol-3-amine. Retrieved from [Link]

  • FDER. 6-(Methoxymethoxy)-1H-Indazol-3-Amine. Retrieved from [Link]

  • Li, Y., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Agilent Technologies. LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2016). Recent advance study of profiling and control of impurities in API. Retrieved from [Link]

  • Saladi, J. S. C., et al. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers. Retrieved from [Link]

  • Bhattacharyya, S. C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ArtMolecule. Impurities and Degradation products. Retrieved from [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • SciELO. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • ResearchGate. (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Chen, W., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Synthesis Efficiency of 3-Aminoindazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 3-Aminoindazole

The 3-aminoindazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure and the presence of a reactive amino group at the 3-position make it an ideal building block for developing potent and selective inhibitors for various enzymatic targets. This scaffold is integral to drugs and clinical candidates targeting protein kinases, which are crucial in oncology, as well as agents with anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4][5] Given its significance, the efficient and scalable synthesis of diverse 3-aminoindazole derivatives is a critical challenge for synthetic and medicinal chemists.

This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic strategies for constructing 3-aminoindazoles. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the practical strengths and limitations of each route, and provide the supporting data necessary for informed decision-making in a research and development setting.

Major Synthetic Strategies: A Comparative Overview

The synthesis of 3-aminoindazoles is primarily dominated by cyclization reactions starting from readily available ortho-substituted benzonitriles. The choice of starting material and reaction conditions significantly impacts the efficiency, substrate scope, cost, and scalability of the synthesis. We will focus on the three most industrially and academically relevant methodologies.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of Activated Halobenzonitriles

This classical and widely used method relies on the reaction of an ortho-halobenzonitrile, typically activated by an electron-withdrawing group (the nitrile itself), with hydrazine. The most common substrates are 2-fluorobenzonitriles due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

Causality of Experimental Choices: The choice of a 2-fluorobenzonitrile is strategic; the carbon-fluorine bond is highly polarized, making the ipso-carbon electron-deficient and thus highly susceptible to attack by the nucleophilic hydrazine. The subsequent intramolecular cyclization onto the nitrile group is often spontaneous or requires mild heating. The use of a high-boiling point solvent like butanol or DMSO facilitates the reaction, which may require elevated temperatures to proceed at a practical rate. Hydrazine hydrate is commonly used as it is a more convenient and less hazardous form of hydrazine.[6][7][8][9]

Advantages:

  • Cost-Effectiveness: Utilizes relatively inexpensive starting materials and reagents.

  • Operational Simplicity: Often a one-step procedure that does not require metal catalysts.

  • Scalability: The simplicity of the reaction makes it amenable to large-scale production.

Limitations:

  • Substrate Scope: The reaction is most efficient with highly activated benzonitriles (e.g., those with additional electron-withdrawing groups). Electron-rich systems may react sluggishly or not at all.

  • Harsh Conditions: Can require high temperatures and strong bases, which may not be compatible with sensitive functional groups.

  • Safety: Hydrazine is a toxic and potentially explosive reagent requiring careful handling in a controlled environment.[6][7][8][9][10]

Method 2: Palladium-Catalyzed Synthesis from 2-Bromobenzonitriles

To overcome the limitations of the SNAr approach, particularly with less activated or more complex substrates, palladium-catalyzed methods have been developed. A highly effective two-step procedure starting from 2-bromobenzonitriles has proven to be a versatile alternative.[11][12][13]

Causality of Experimental Choices: This strategy circumvents the need for a highly activated aromatic ring for nucleophilic attack. Instead, it employs a palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between the 2-bromobenzonitrile and a protected hydrazine, typically benzophenone hydrazone. The use of a bulky phosphine ligand like BINAP is crucial for the efficiency of the catalytic cycle. The second step involves an acid-catalyzed deprotection of the benzophenone group, which unmasks the free hydrazine that then readily cyclizes onto the adjacent nitrile to form the 3-aminoindazole ring.[12][13]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing substituents.[13]

  • Milder Conditions: The cyclization step is typically performed under mild acidic conditions.

  • Versatility: Allows for the synthesis of N-1 substituted 3-aminoindazoles by alkylating the hydrazone intermediate before the cyclization step.[12][13]

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.[14][15][16]

  • Multi-step Process: A two-step sequence is inherently less atom-economical and requires more processing steps than a one-pot reaction.

  • Catalyst Removal: Residual palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical applications.[14]

Method 3: Base-Mediated One-Pot Synthesis from Nitriles and Hydrazines

A more recent development is the base-mediated, one-pot synthesis which is particularly effective for preparing N-aryl substituted 3-aminoindazoles.[17] This method offers a practical and efficient way to access a diverse range of these valuable compounds.

Causality of Experimental Choices: This approach leverages a strong base to facilitate the addition of a substituted hydrazine to the nitrile group of the starting benzonitrile. The choice of base and solvent is critical to promote the initial addition and the subsequent intramolecular cyclization. This method effectively overcomes the challenge of using less nucleophilic aromatic hydrazines as substrates.[17]

Advantages:

  • Efficiency: A one-pot procedure improves workflow and reduces waste.

  • N-Aryl Diversity: Particularly well-suited for the synthesis of a wide range of N-aryl substituted 3-aminoindazoles.

  • Mild Conditions: The reactions can often be carried out under relatively mild conditions.[17]

Limitations:

  • Substrate Specificity: While excellent for N-aryl derivatives, its efficiency with other substituted hydrazines may vary.

  • Base Sensitivity: The use of a strong base may not be compatible with base-labile functional groups on the substrates.

Quantitative Performance Comparison

The following table provides a comparative summary of the key performance indicators for the three primary synthetic routes. The data is compiled from representative examples in the literature to facilitate a side-by-side comparison.

Parameter Method 1: SNAr Method 2: Pd-Catalyzed Method 3: Base-Mediated One-Pot
Starting Material 2-Fluoro/Chlorobenzonitriles2-BromobenzonitrilesSubstituted Benzonitriles
Key Reagents Hydrazine HydrateBenzophenone Hydrazone, Pd(OAc)2, BINAP, Cs2CO3, p-TsOHSubstituted Hydrazines, Strong Base (e.g., KHMDS)
Typical Yield 70-95% (highly substrate dependent)73-90% (for the cyclization step)[13]Moderate to Excellent[17]
Reaction Steps 121
Temperature High (reflux)100 °C (coupling), RT to reflux (cyclization)Mild to moderate
Catalyst NonePalladiumNone
Scalability HighModerate to High (cost can be a factor)[12]Moderate
Cost Profile LowHigh (due to catalyst and ligand)[14][16]Low to Moderate
Key Advantage Simplicity, Low CostBroad Substrate Scope, VersatilityOne-pot efficiency for N-aryl derivatives

Experimental Protocols

To ensure the trustworthiness and reproducibility of the discussed methods, detailed, self-validating experimental protocols for each major synthetic route are provided below.

Protocol 1: SNAr Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from a procedure used in the synthesis of precursors for biologically active molecules.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid.

Self-Validation: The reaction progress can be easily monitored by the disappearance of the starting material on a TLC plate. The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Two-Step Synthesis of 3-Aminoindazole

This protocol is based on the general and efficient method developed by Fabis, Rault, and coworkers.[12]

Step A: Synthesis of N-(2-cyanophenyl)benzophenone hydrazone

  • In a Schlenk tube, add benzophenone hydrazone (1.1 eq), palladium acetate (5 mol %), BINAP (5.5 mol %), and toluene (1.5 mL per mmol of 2-bromobenzonitrile).

  • Evacuate the tube and backfill with argon. Heat the mixture at 100 °C for 3 minutes.

  • Cool the mixture to room temperature. Add 2-bromobenzonitrile (1.0 eq), cesium carbonate (1.4 eq), and additional toluene (0.5 mL per mmol of 2-bromobenzonitrile).

  • Evacuate the Schlenk tube and backfill with argon again. Heat the mixture at 100 °C for 7 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the arylhydrazone.

Step B: Synthesis of 1H-indazol-3-amine

  • Dissolve the N-(2-cyanophenyl)benzophenone hydrazone from Step A (1.0 eq) in methanol.

  • Add p-toluenesulfonic acid monohydrate (2.0 eq).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1H-indazol-3-amine.

Self-Validation: Each step should be monitored by TLC. The intermediate arylhydrazone and the final 3-aminoindazole product should be fully characterized by spectroscopic methods to confirm their structure and purity. The reported yields for these steps are typically high (80-99% for Step A and 73-90% for Step B).[13]

Safety and Economic Considerations

Handling of Hydrazine: Hydrazine is an acutely toxic, corrosive, and carcinogenic substance.[6][7] All manipulations involving hydrazine, especially anhydrous forms, must be conducted in a well-ventilated fume hood.[7] Personal protective equipment, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles/face shield, is mandatory.[6] Hydrazine is also reactive and can form explosive mixtures.[10] It should be stored away from oxidizing agents and acids.[8] Whenever possible, less hazardous hydrazine hydrate should be used in place of anhydrous hydrazine.[6] All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[6][7]

Cost Analysis:

  • SNAr Route: This is generally the most cost-effective method due to the low cost of starting materials like 2-fluorobenzonitrile and hydrazine hydrate, and the absence of expensive metal catalysts.

  • Palladium-Catalyzed Route: The primary cost drivers are the palladium catalyst and the phosphine ligand. While highly efficient, the cost of these reagents can be prohibitive for large-scale manufacturing unless catalyst loading can be minimized and recycling is implemented.[14][16]

  • Copper-Catalyzed Alternatives: While not a primary focus of this guide for 3-aminoindazole synthesis, it is worth noting that copper catalysts are significantly less expensive than their palladium counterparts and are being explored for various C-N coupling reactions.[15] This could be a future direction for more economical syntheses.

Alternative and Emerging Synthetic Routes

While the three methods discussed are the most established, other strategies have been explored, though they are less commonly employed for the direct synthesis of the 3-aminoindazole core.

  • Smiles Rearrangement: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used for synthesizing various heterocyclic compounds.[18][19][20][21][22] However, its application as a primary and general route to 3-aminoindazoles is not well-documented in the literature. It is more often used in the synthesis of more complex, fused heterocyclic systems.

  • From Isatoic Anhydrides: Isatoic anhydride is a versatile building block for nitrogen-containing heterocycles, primarily quinazolines and related structures.[23][24] Direct and efficient conversion of isatoic anhydride to the 3-aminoindazole scaffold is not a commonly reported synthetic strategy.

Conclusion and Future Outlook

The synthesis of 3-aminoindazole building blocks is a mature field with several robust and reliable methods available to researchers. The choice of the optimal synthetic route is a strategic decision that depends on a careful evaluation of substrate scope, scalability, cost, and safety considerations.

  • The SNAr reaction of 2-fluorobenzonitriles remains a go-to method for its simplicity and cost-effectiveness, especially for large-scale production of specific targets.

  • The palladium-catalyzed two-step synthesis from 2-bromobenzonitriles offers unparalleled versatility and a broad substrate scope, making it the preferred choice for library synthesis and the preparation of complex, highly functionalized derivatives.

  • The base-mediated one-pot synthesis is an emerging, efficient strategy, particularly for accessing N-aryl substituted 3-aminoindazoles.

Future research will likely focus on developing more sustainable and economical methods. This includes the development of more active and less expensive catalysts, potentially based on earth-abundant metals like copper, and the design of novel one-pot, multi-component reactions that maximize efficiency and minimize waste.[1][25] As the importance of the 3-aminoindazole scaffold in drug discovery continues to grow, so too will the demand for innovative and practical synthetic solutions.

Diagrams of Synthetic Workflows

S_N_Ar_Workflow start 2-Fluorobenzonitrile process S(N)Ar & Cyclization (High Temperature) start->process reagent Hydrazine Hydrate reagent->process product 3-Aminoindazole process->product caption Workflow for S(N)Ar Synthesis of 3-Aminoindazole

Caption: Workflow for S(N)Ar Synthesis of 3-Aminoindazole.

Pd_Catalyzed_Workflow start 2-Bromobenzonitrile process1 Pd-Catalyzed Coupling start->process1 reagent1 Benzophenone Hydrazone reagent1->process1 intermediate Arylhydrazone Intermediate process1->intermediate process2 Deprotection & Cyclization intermediate->process2 reagent2 Acid (p-TsOH) reagent2->process2 product 3-Aminoindazole process2->product caption Workflow for Pd-Catalyzed Synthesis of 3-Aminoindazole

Caption: Workflow for Pd-Catalyzed Synthesis of 3-Aminoindazole.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine.
  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from Environmental Health & Safety, University of New Mexico.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Bull, J. A., & Stead, D. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 95(5), 496-511. [Link]

  • Whalley, D. M., & Greaney, M. F. (2021). Recent Advances in the Smiles Rearrangement: New Opportunities for Arylation. Synthesis, 54(05), 1145-1158. [Link]

  • Bull, J. A., & Stead, D. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry. [Link]

  • Greaney, M. F., & Whalley, D. M. (2021). Recent Advances in The Smiles Rearrangement: New Opportunities for Arylation. Synthesis. [Link]

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine.
  • Xia, S., et al. (2017). Smiles Rearrangement in Synthetic Chemistry.
  • TCI AMERICA. (n.d.). Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Arkema. (2015).
  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.
  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Anshul Specialty Molecules Pvt. Ltd. (n.d.). Isatoic anhydride.
  • Che, C.-M., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(13), 2577–2580. [Link]

  • Request PDF. (n.d.). Synthesis of isatoic anhydride derivatives (microreview).
  • Ural Federal University. (2017, December 5).
  • Al-Zoubi, R. M., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(22), 5349. [Link]

  • Smith, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. [Link]

  • Powers, D. C. (2014). High-Valent Organometallic Copper and Palladium in Catalysis. ACS Catalysis. [Link]

  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature Communications. [Link]

  • BenchChem. (2025).
  • Zhang, C., et al. (2020). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 56(72), 9521-9524. [Link]

  • Gaikwad, D. D., et al. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Semantic Scholar. (2020).
  • Noël, R., et al. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597. [Link]

  • ePrints Soton. (2025).
  • University of Southampton. (2025).
  • Hu, M., et al. (2021). Palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives: synthesis, biological evaluation and in silico analysis of 2-aminobenzophenones, 7-benzoyl-2-oxoindolines, and 7-benzoylindoles. Organic & Biomolecular Chemistry, 19(39), 8566-8576. [Link]

  • Li, Y., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 12(2), 279-285. [Link]

  • Nielsen, T. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • Gao, Q., & Guo, Y. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(38), 7538-7553. [Link]

  • Shawali, A. S., et al. (2012). One pot synthesis and reactions of novel 5-amino[11][12] thiazolo [3, 2-b][6][7][11] triazoles. Journal of Heterocyclic Chemistry, 49(3), 547-553.

  • Park, C.-M., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]

  • Wu, S., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the evaluation of analytical standards for 6-(Methoxymethoxy)-1H-indazol-3-amine, a key building block in the synthesis of various pharmaceutically active compounds. As a senior application scientist, my objective is to equip you with the scientific rationale and practical methodologies to critically assess and compare analytical standards, ensuring the integrity and reproducibility of your research.

The Critical Role of a Well-Characterized Analytical Standard

An analytical standard serves as a calibrated reference point against which unknown samples are compared. For a molecule like 6-(Methoxymethoxy)-1H-indazol-3-amine, which may be a crucial intermediate in a multi-step synthesis, a well-characterized standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the compound in a sample.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.

  • Regulatory Compliance: Providing the necessary documentation for regulatory submissions.

The absence of a reliable analytical standard can lead to inaccurate results, out-of-specification batches, and significant delays in the drug development pipeline.

Characterization of 6-(Methoxymethoxy)-1H-indazol-3-amine Analytical Standards: A Multi-faceted Approach

A comprehensive characterization of an analytical standard for 6-(Methoxymethoxy)-1H-indazol-3-amine involves a suite of orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the standard's identity, purity, and stability.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile and thermally labile compounds like our target molecule. A well-developed HPLC method should be "stability-indicating," meaning it can separate the main component from its potential impurities and degradation products.

Experimental Protocol: A Starting Point for HPLC Method Development

The following protocol is a robust starting point for the analysis of 6-(Methoxymethoxy)-1H-indazol-3-amine, based on methods developed for similar indazole derivatives. Method optimization and validation are crucial for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like indazole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and ionization in mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to resolve compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmIndazole derivatives typically have strong UV absorbance at these wavelengths. Diode array detection is recommended for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Methanol or AcetonitrileEnsure complete dissolution of the standard.

Workflow for HPLC Analysis of an Analytical Standard

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep1 Accurately weigh standard prep2 Dissolve in diluent (e.g., Methanol) prep1->prep2 prep3 Sonicate to ensure dissolution prep2->prep3 prep4 Filter through 0.45 µm filter prep3->prep4 analysis1 Inject onto validated HPLC system prep4->analysis1 analysis2 Separate on C18 column analysis3 Detect with UV/DAD data1 Integrate chromatogram analysis3->data1 data2 Calculate purity (% area) data1->data2 data3 Assess peak purity (DAD) data1->data3

Caption: Workflow for the HPLC analysis of an analytical standard.

Structural Confirmation: NMR and Mass Spectrometry

While HPLC provides information on purity, it does not confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of 6-(Methoxymethoxy)-1H-indazol-3-amine. ¹³C NMR provides information on the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a high degree of confidence in the identity of the standard.

Comparison of Commercially Available Materials

A true comparison of analytical standards requires obtaining materials from multiple suppliers and subjecting them to the same rigorous analytical testing. When sourcing 6-(Methoxymethoxy)-1H-indazol-3-amine, it is crucial to request a Certificate of Analysis (CoA) from each vendor.

Key Parameters to Compare on a CoA:

ParameterImportance
Identity Confirmed by techniques like NMR and MS.
Purity (by HPLC) A high purity value (typically >98%) is desirable. The chromatogram should be provided to assess the impurity profile.
Water Content (by Karl Fischer) Water can affect the accuracy of weighing and may promote degradation.
Residual Solvents (by GC) Solvents from the manufacturing process should be below specified limits.
Trace Metals (by ICP-MS) Important for applications where metal catalysis is a concern.

Hypothetical Comparison of Analytical Standards

SupplierPurity (by HPLC, Area %)Identity ConfirmedWater Content (KF, %)Residual Solvents
Vendor A 99.5%¹H NMR, MS0.2%Acetone: 50 ppm
Vendor B 98.7%¹H NMR, MS0.5%Dichloromethane: 100 ppm
Vendor C 99.2%Provided0.3%Not specified

In this hypothetical scenario, Vendor A's standard appears to be of the highest quality due to its higher purity and lower water content. However, a thorough evaluation would require in-house verification of these claims.

Stability and Potential Degradation Pathways

The methoxymethyl (MOM) ether protecting group in 6-(Methoxymethoxy)-1H-indazol-3-amine is known to be labile under acidic conditions. This is a critical consideration for both the storage of the analytical standard and the development of a stability-indicating HPLC method.

Forced Degradation Studies

To understand the degradation pathways and to challenge the specificity of the HPLC method, forced degradation studies are essential. These studies involve subjecting the analytical standard to harsh conditions to intentionally induce degradation.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The primary degradation product is expected to be 6-hydroxy-1H-indazol-3-amine due to the cleavage of the MOM ether.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. The MOM group is generally stable to basic conditions.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105 °C for 48 hours.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Potential Degradation Pathway of 6-(Methoxymethoxy)-1H-indazol-3-amine

Degradation_Pathway start 6-(Methoxymethoxy)-1H-indazol-3-amine C₉H₁₁N₃O₂ degradation 6-Hydroxy-1H-indazol-3-amine C₇H₇N₃O start->degradation  Acid Hydrolysis (H⁺) other Other Degradation Products start->other  Oxidation / Photolysis

Caption: Potential degradation pathway under acidic conditions.

By analyzing the samples from these stress studies, you can identify the major degradation products and ensure that your HPLC method can adequately separate them from the parent compound.

Conclusion and Recommendations

The selection of a high-quality analytical standard for 6-(Methoxymethoxy)-1H-indazol-3-amine is a critical step that underpins the reliability of subsequent research and development activities. While direct comparative data from suppliers may be limited, a systematic in-house evaluation based on the principles outlined in this guide will enable you to make an informed decision.

Key Takeaways:

  • Purity is paramount: Always aim for the highest purity standard available and verify it using a validated, stability-indicating HPLC method.

  • Identity must be confirmed: Do not rely solely on the supplier's label. Confirm the structure using NMR and MS.

  • Understand the stability: Be aware of the lability of the MOM group to acid and handle and store the standard accordingly.

  • Documentation is crucial: Maintain thorough records of your evaluation, including all raw data and CoAs.

By adopting this rigorous, science-driven approach, you can ensure the quality and integrity of your analytical data, ultimately contributing to the successful advancement of your drug development programs.

References

  • PubChem. (n.d.). 6-methoxy-1H-indazol-3-amine. Retrieved from [Link]

  • European Medicines Agency. (2017). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing drug development, every compound represents a step toward discovery. Yet, our responsibility extends beyond synthesis and application to the entire lifecycle of these molecules, culminating in their safe and compliant disposal. 6-(Methoxymethoxy)-1H-indazol-3-amine, a key building block in medicinal chemistry, demands meticulous handling not only in use but also in its final disposition.

This guide provides a procedural framework for the proper disposal of 6-(Methoxymethoxy)-1H-indazol-3-amine, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the preservation of our environment.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 6-(Methoxymethoxy)-1H-indazol-3-amine is an unlisted chemical, meaning its disposal pathway is determined by its characteristic hazards as defined by the Resource Conservation and Recovery Act (RCRA).[1]

Based on Safety Data Sheets (SDS) for the compound and structurally similar indazole amines, the primary hazards are identified as:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3][4][5][6]

  • Skin Irritation: Causes skin irritation.[2][3][4][6]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][6]

These characteristics firmly classify 6-(Methoxymethoxy)-1H-indazol-3-amine as hazardous waste .[1][7] Under no circumstances should it be disposed of in standard trash or down the sewer drain.[1][7][8]

Table 1: GHS Hazard Profile for 6-(Methoxymethoxy)-1H-indazol-3-amine

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation[2]
STOT, Single ExposureCategory 3GHS07WarningH335: May cause respiratory irritation[2]

Incompatible Materials: To prevent dangerous reactions, this waste must be segregated from strong oxidizing agents and strong acids .[2][3]

Section 2: Personal Protective Equipment (PPE) and Safety

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure product. The causality is simple: waste containers may contain residual reactants, byproducts, or solvents with their own hazard profiles.

Mandatory PPE includes:

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required.[9] A face shield should be used if there is a risk of splashing.[10]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect them for pinholes before use and practice proper removal techniques to avoid skin contact.[9][11]

  • Body Protection: A buttoned, full-length laboratory coat is essential to protect skin and clothing.[9][11]

All waste handling and consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[2][9][10]

Section 3: Step-by-Step Waste Collection and Disposal Protocol

The following protocol outlines a self-validating system for the collection and management of 6-(Methoxymethoxy)-1H-indazol-3-amine waste, ensuring regulatory compliance and safety.

Step 1: Designate the Waste Stream

Characterize this waste as "Non-Halogenated Solid Organic Hazardous Waste." This classification is critical for proper segregation and informs the disposal vendor of the waste's composition.

Step 2: Select a Compatible Waste Container
  • Container Type: Use a sturdy, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[8][9]

  • Integrity: Ensure the container is free from damage and has a secure, screw-top lid to prevent leaks and spills.[1][12]

  • Capacity: Do not overfill containers. A safe headspace, typically leaving 10% of the volume empty, is required to accommodate expansion or pressure changes.[12]

Step 3: Label the Container Correctly and Comprehensively

Proper labeling is a cornerstone of safe waste management. Affix a "Hazardous Waste" label from your institution’s Environmental Health & Safety (EHS) department as soon as the first drop of waste is added.[8][9]

The label must include:

  • The words "Hazardous Waste" .[12]

  • Full Chemical Name: "6-(Methoxymethoxy)-1H-indazol-3-amine". Avoid abbreviations.

  • Composition: List all components in the container, including residual solvents, with estimated percentages or volumes.[13]

  • Associated Hazards: Clearly indicate the hazards (e.g., "Toxic," "Irritant").

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

Laboratories must establish a designated SAA for the temporary storage of hazardous waste.[13] This area must be at or near the point of generation.[14]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizers.[13][14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[8]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

Step 5: Arrange for Professional Disposal

Final disposal of hazardous waste is a regulated process that must be performed by a licensed waste management vendor.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[8][9][11][13]

  • Documentation: Complete any required waste pickup forms, ensuring the information matches the container label exactly.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-(Methoxymethoxy)-1H-indazol-3-amine waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generated (Solid or Solution) B Characterize Waste: - Toxic (H302) - Irritant (H315, H319, H335) A->B C Select Compatible Container (HDPE, Screw-Top Lid) B->C Is Hazardous D Affix 'Hazardous Waste' Label - List Full Chemical Name - Note All Components C->D E Place in Satellite Accumulation Area (SAA) - Use Secondary Containment - Segregate from Incompatibles D->E F Container Full or Max Storage Time Reached? E->F F->E No (Continue Accumulation) G Contact EHS for Pickup F->G Yes H Complete Waste Manifest/Paperwork G->H I Transfer to Licensed Hazardous Waste Vendor H->I

Caption: Decision workflow for compliant waste management.

Section 4: Decontamination and Empty Container Disposal

Glassware and equipment contaminated with 6-(Methoxymethoxy)-1H-indazol-3-amine must be decontaminated.

  • Procedure: Rinse the equipment three times with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in your designated "Non-Halogenated Liquid Organic Waste" container.[8][14] Subsequent rinses may also require collection depending on local regulations.

Empty product containers are also considered hazardous waste until properly cleaned.

  • Triple Rinsing: A container is considered "empty" only after it has been triple-rinsed with a suitable solvent.[14]

  • Label Defacement: Completely remove or deface the original product label.[14]

  • Disposal: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

By adhering to this structured, safety-first approach, you contribute to a culture of responsibility that is the bedrock of scientific excellence.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, Iowa State University. [Link]

  • Standard Operating Procedure: Imidazole. University of Washington. [Link]

  • Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]

  • SAFETY DATA SHEET AMINE 6. Greenbook.net. [Link]

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • Guidelines for Hazardous Waste Disposal. Unknown Source. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Bio-Synthesis Inc. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • A safety and chemical disposal guideline for Minilab users. UFZ. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Methoxymethoxy)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel chemical entities like 6-(Methoxymethoxy)-1H-indazol-3-amine, for which comprehensive toxicological data may be sparse, a conservative and scientifically-grounded approach to personal protective equipment (PPE) is not just a regulatory requirement—it is a professional obligation. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring that your innovative work can proceed with the highest degree of safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can often be readily absorbed through the skin.[3] This necessitates a high level of skin protection to prevent systemic exposure.

  • Indazole Core: Indazole derivatives are pharmacologically active and are utilized in various drug discovery programs.[4][5][6][7] While therapeutically beneficial, this inherent bioactivity demands careful handling to avoid unintended physiological effects on the researcher.

  • Methoxymethyl (MOM) Ether Group: The MOM ether itself is a protecting group. The reagents used to introduce this group, such as chloromethyl methyl ether, are known carcinogens.[8][9] While the final product is not the reagent, this association warrants caution and reinforces the need for rigorous containment.

  • Analog Data (6-Methoxy-1H-indazol-3-amine): An SDS for the closely related compound, 6-Methoxy-1H-indazol-3-amine, provides critical hazard classifications:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2)

    • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[10]

Based on this analysis, we must assume 6-(Methoxymethoxy)-1H-indazol-3-amine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The potential for skin absorption and long-term health effects due to the aromatic amine structure must also be a primary consideration.

The Core Ensemble: Your Minimum Required PPE

For any work involving 6-(Methoxymethoxy)-1H-indazol-3-amine, the following PPE is mandatory. This selection is based on a synthesis of the known hazards of its chemical class and data from its closest structural analog.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves, double-glovedNitrile provides good chemical resistance to a broad range of chemicals. Double-gloving is a critical best practice that provides a secondary barrier in case of an unnoticed tear or permeation of the outer glove.
Eye Protection Chemical splash gogglesProtects against splashes of liquids and fine particulates, which is essential given the "serious eye irritation" classification. Standard safety glasses do not provide a sufficient seal.
Body Protection Fully-buttoned laboratory coat with elastic cuffsProvides a barrier against incidental skin contact. Elastic cuffs prevent substances from entering the sleeve.
Footwear Closed-toe shoesProtects feet from spills.

Procedural Workflow: From Weighing to Waste

Safe handling is a process, not just a selection of equipment. The following workflow provides a step-by-step guide to minimize exposure at every stage of handling.

Safe Handling Workflow Safe Handling Workflow for 6-(Methoxymethoxy)-1H-indazol-3-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analog & Chemical Class Hazards prep_ppe Don Full, Correct PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_area weigh Weigh Solid in Fume Hood or Ventilated Balance Enclosure prep_area->weigh Begin Work dissolve Dissolve/Dilute in Fume Hood weigh->dissolve reaction Perform Reaction in Closed or Contained System dissolve->reaction decontaminate Decontaminate Glassware & Surfaces with appropriate solvent reaction->decontaminate Work Complete waste Segregate Waste (Solid & Liquid) decontaminate->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: A logical workflow for handling the target compound, from preparation to disposal.

Step-by-Step PPE Protocol:
  • Preparation:

    • Assess the Risks: Before entering the lab, review this guide and any available chemical safety information.[11]

    • Designate Your Workspace: All handling of 6-(Methoxymethoxy)-1H-indazol-3-amine solid and its solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[10]

    • Assemble Your PPE: Lay out all necessary PPE. Inspect gloves for any signs of degradation or punctures.

  • Donning PPE (Putting On):

    • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Eye Protection: Put on your chemical splash goggles.

    • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the elastic cuffs of your lab coat. This creates a seal and protects your wrists.

  • During Handling:

    • Constant Vigilance: Be mindful of your actions to avoid splashes and the creation of dust.

    • Glove Changes: If the outer glove comes into contact with the chemical, remove it immediately, wash your gloved hands (inner glove), and don a new outer glove. Do not touch your face, computer, or other surfaces with contaminated gloves.

  • Doffing PPE (Taking Off): This process is designed to prevent cross-contamination.

    • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid chemical waste container.

    • Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it is a disposable coat.

    • Goggles: Remove your goggles by handling the strap, not the front.

    • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the appropriate waste.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Spill and Disposal Management: A Plan for the Unexpected

Spill Response:

In the event of a spill, your immediate actions are critical.

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and notify your supervisor or safety officer.

  • Contain (if safe to do so): For a small, manageable spill within the fume hood, use a chemical spill kit. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).

  • Clean: Gently sweep the absorbent material into a designated waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Spill Response Plan Spill Response Plan Spill Spill Occurs Alert Alert Others Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Evacuate Area Notify Supervisor Assess->Evacuate Large Spill Contain Contain Spill (If Safe) Assess->Contain Small Spill in Hood Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A decision-making flowchart for spill response.

Waste Disposal:

All waste containing 6-(Methoxymethoxy)-1H-indazol-3-amine must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty vials. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps: Any needles or sharp objects used must be disposed of in a designated sharps container.

Follow your institution's specific hazardous waste disposal procedures. All waste containers must be clearly labeled with the full chemical name.

Conclusion: Safety as a Pillar of Scientific Integrity

Adherence to rigorous safety protocols is a direct reflection of our commitment to scientific excellence. For a novel compound like 6-(Methoxymethoxy)-1H-indazol-3-amine, where the full toxicological profile is yet to be determined, a cautious and well-reasoned approach to personal protective equipment is paramount. By understanding the "why" behind each piece of PPE and each procedural step, we empower ourselves to work not only more safely but also more intelligently. This guide serves as a foundational document; always consult your institution's Chemical Hygiene Plan and safety professionals for specific guidance.

References

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. Available at: [Link]

  • Verma, P., & Dwivedi, P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • ResearchGate. (2025). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. Available at: [Link]

  • Scott, T. S. (1962). Carcinogenic and Chronic Toxic Hazards of Aromatic Amines. Elsevier Monographs. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. Available at: [Link]

  • International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Available at: [Link]

  • MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Available at: [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Available at: [Link]

  • DuraLabel. (2026). Chemical Hazard PPE & How to Protect Workers From Poisons. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]

  • ChemRadar. (2026). EU REACH Regulations Update: Companies Must Prioritize Ongoing Obligations for Dossier Updates. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Practical Guides. Available at: [Link]

  • MDPI. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]

  • PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.